PF-06649298

Catalog No.
S539207
CAS No.
M.F
C16H22O5
M. Wt
294.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06649298

Product Name

PF-06649298

IUPAC Name

(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

InChI

InChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m1/s1

InChI Key

QNFWRHKLBLSSPB-MRXNPFEDSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O

solubility

Soluble in DMSO

Synonyms

PF-06761281

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CC[C@@](CC(=O)O)(C(=O)O)O

The exact mass of the compound (2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid is 283.1056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06649298 discovery and initial characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NaCT and PF-06649298

The sodium-coupled citrate transporter (NaCT or SLC13A5) is a key regulator of metabolic processes. It imports citrate from the blood into liver cells (hepatocytes), where citrate serves as a critical precursor for de novo lipogenesis (DNL) and regulates glycolytic flux [1] [2]. Inhibition of NaCT is a promising therapeutic strategy for metabolic diseases like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) [1] [3].

This compound (also referred to as compound 2 or 1a in literature) was identified by Pfizer scientists through a virtual search of their compound library for structures similar to citrate [1]. It was the first potent and selective small-molecule probe for NaCT suitable for in vivo studies [1].

Quantitative Profiling and Selectivity

This compound exhibits high potency and excellent selectivity for NaCT over related transporters. The table below summarizes its inhibitory activity (IC₅₀) across different experimental systems.

Experimental System / Target Reported IC₅₀ Value Experimental Context (if specified)
HEK-293 cells overexpressing NaCT 408 nM [4] Inhibition of [¹⁴C]citrate uptake [1].
Human hepatocytes (cryopreserved) 16.2 μM [1] [4] Inhibition of [¹⁴C]citrate uptake [1].
Mouse hepatocytes (cryopreserved) 4.5 μM [1] [4] Inhibition of [¹⁴C]citrate uptake [1].
HEK-293 cells overexpressing NaDC1 >100 μM [1] [4] Demonstrating selectivity over the related dicarboxylate transporter.
HEK-293 cells overexpressing NaDC3 >100 μM [1] [4] Demonstrating selectivity over the related dicarboxylate transporter.

This compound showed a clean in vitro safety profile with no significant inhibition of major CYP450 enzymes, the hERG channel, or over 65 other off-targets [1]. It also displayed favorable pharmacokinetic properties, including high metabolic stability and low passive membrane permeability [1].

Mechanism of Action and Structural Basis

This compound contains a dicarboxylate moiety that mimics the natural substrate, citrate [1]. Experimental evidence from binding and transport assays using a tritiated analog ([³H]-2) indicates that this compound is a competitive inhibitor and a substrate for NaCT [1]. Its binding is stereosensitive, with the (R)-enantiomer being the active form [1].

Cryo-electron microscopy (cryo-EM) structures of human NaCT have clarified the inhibition mechanism. These structures reveal that this compound binds to the same site as citrate in the transporter's substrate-binding pocket, which is located in the transport domain [2]. This binding arrests the transporter's conformational cycle, preventing citrate from being shuttled into the cell [2]. The high selectivity of this compound for NaCT over NaDC1 and NaDC3 is due to specific amino acid differences in the substrate-binding pockets of these homologous transporters [2].

The following diagram illustrates the mechanism of NaCT inhibition by this compound and its downstream metabolic effects.

G NaCT inhibition reduces citrate uptake, impacting key metabolic pathways in the liver. Citrate Extracellular Citrate NaCT NaCT Transporter Citrate->NaCT Substrate CitrateUptake Cytosolic Citrate Uptake NaCT->CitrateUptake Transport Blocked PF This compound Inhibitor PF->NaCT Binds & Inhibits DNL De Novo Lipogenesis CitrateUptake->DNL Precursor & Activator Gluconeogenesis Gluconeogenesis CitrateUptake->Gluconeogenesis Activates Glycolysis Glycolysis CitrateUptake->Glycolysis Inhibits Outcomes Therapeutic Outcomes: Reduced Liver Fat Improved Glycemic Control DNL->Outcomes Gluconeogenesis->Outcomes Glycolysis->Outcomes

Diagram: Mechanism of NaCT inhibition by this compound. The inhibitor binds to NaCT, blocking citrate uptake and subsequently reducing fatty acid synthesis and gluconeogenesis while increasing glycolytic flux.

In Vivo Efficacy and Therapeutic Potential

In mouse models of high-fat diet (HFD)-induced obesity, this compound demonstrated significant therapeutic efficacy [1] [4].

  • Dosing: 250 mg/kg, administered orally twice daily for 21 days [4].
  • Glucose Metabolism: Completely reversed glucose intolerance in HFD mice [4].
  • Lipid Metabolism: Significantly reduced plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitine concentrations [1] [4].

Experimental Protocol: Citrate Uptake Assay

A key in vitro method for characterizing this compound is the citrate uptake assay in cell systems [1].

G Workflow for assessing NaCT inhibitor activity via a radiolabeled citrate uptake assay. Step1 1. Cell Preparation (HEK293-NaCT stable line or hepatocytes) Step2 2. Pre-incubation with this compound or vehicle Step1->Step2 Step3 3. Uptake Initiation Add [¹⁴C]-Citrate Step2->Step3 Step4 4. Termination & Washing Ice-cold buffer Step3->Step4 Step5 5. Measurement Lysis → Scintillation Counting Step4->Step5 Step6 6. Data Analysis Calculate IC₅₀ Step5->Step6

Diagram: Key steps for measuring citrate uptake inhibition.

Detailed Methodology [1]:

  • Cell Culture: Use HEK-293-derived stable cell lines overexpressing human NaCT (HEKNaCT) or cryopreserved human/mouse hepatocytes.
  • Inhibitor Pre-incubation: Incubate cells with varying concentrations of this compound (e.g., 0-100 µM) for 30 minutes.
  • Uptake Initiation: Initiate transport by adding a solution containing [¹⁴C]-citrate.
  • Uptake Termination: After a specific interval (e.g., 30 minutes), terminate uptake by rapid washing with ice-cold buffer.
  • Measurement: Lyse the cells and measure the accumulated radioactivity using a scintillation counter or microbeta plate reader.
  • Data Analysis: Data is typically expressed as the percentage of citrate uptake relative to vehicle-treated controls, and the IC₅₀ value is calculated from the resulting inhibition curve.

Comparative Inhibitor Landscape

Other NaCT inhibitors have been reported with differing properties:

  • BI01383298: A highly potent (IC₅₀ ~100 nM), irreversible, and non-competitive inhibitor. A key differentiator is its species-specificity, as it inhibits human NaCT but has no effect on the mouse ortholog [5].
  • Early Inhibitors (ZINC compounds): Exhibited only weak inhibitory activity (<73% inhibition at 1 mM) and, in some cases, displayed cytotoxicity [1].

Conclusion and Research Applications

This compound serves as a valuable chemical probe for investigating the physiological and pathophysiological roles of NaCT. Its well-characterized profile, including high selectivity, favorable in vivo pharmacokinetics, and clear efficacy in disease models, supports its use in validating NaCT as a therapeutic target for metabolic disorders. Furthermore, the available structural data on its binding mode provides a roadmap for the design of next-generation inhibitors with potentially improved potency and drug-like properties [2].

References

SLC13A5 NaCT inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism of Inhibition

The inhibition mechanism is best understood through high-resolution cryo-EM structures of human NaCT.

Aspect Description
Overall Process Inhibitors bind to the same site as citrate, physically blocking substrate translocation [1].
Transport Domain Binding occurs in the transport domain, which contains two conserved Ser-Asn-Thr (SNT) signature motifs crucial for Na+ and substrate binding [1].
Conformational State The structurally characterized state is inward-facing, with citrate/inhibitor and sodium ions bound, representing one state in the "elevator" transport cycle [1].
Key Residues Residues like Arg108 are central to interactions that rigidify the domain; its mutation abolishes transport activity [1].

The diagram below illustrates the transporter's structure and the competitive inhibition mechanism.

G NaCT_Structure NaCT Homodimer Structure Protomer Protomer NaCT_Structure->Protomer ScaffoldDomain Scaffold Domain (TMs 1-4, 7-9) Protomer->ScaffoldDomain TransportDomain Transport Domain (TMs 5, 6, 10, 11) Protomer->TransportDomain CitrateBindingSite Citrate/Inhibitor Binding Site TransportDomain->CitrateBindingSite SNT_Motifs SNT Motifs (Na+ binding) TransportDomain->SNT_Motifs

Diagram of NaCT structure and inhibitor binding site.

Profiled NaCT Inhibitors

The table below summarizes key data for a potent and selective NaCT inhibitor identified in preclinical research.

Property Description / Value
Compound Identifier Compound 2 (Enantiomer R) [2].
In Vitro Potency (IC₅₀) 0.41 μM (HEK293 cells overexpressing NaCT); 16.2 μM (Cryopreserved human hepatocytes) [2].
Selectivity High selectivity for NaCT over related transporters NaDC1 and NaDC3; clean profile against 65+ other targets [2].
Mode of Action Competitive inhibitor and substrate for NaCT; binding is stereosensitive and requires sodium [2].
Physicochemical & ADME Properties Low molecular weight, polar dicarboxylate; excellent aqueous solubility; high metabolic stability; low passive membrane permeability [2].
In Vivo Evidence Treatment reduced hepatic lipid concentrations and improved glycemic control in mice on a high-fat diet [2].

Another well-studied inhibitor is PF-06649298 (PF2), which also acts as a substrate and competitively inhibits NaCT from the cytosolic side, exploiting the transporter's elevator mechanism [1].

Therapeutic Implications & Experimental Models

Metabolic Disease Applications

Inhibiting NaCT in the liver reduces cytosolic citrate, a key precursor for de novo lipogenesis and a regulator of glycolytic enzymes [1] [2]. This leads to:

  • Reduced hepatic fat accumulation and protection from non-alcoholic fatty liver disease (NAFLD) [3] [2].
  • Improved insulin sensitivity and glycemic control [2].
  • Increased energy expenditure and mitochondrial biogenesis, mimicking aspects of caloric restriction [1] [2].
SLC13A5 Epilepsy

Mutations causing a loss-of-function in NaCT lead to neonatal epilepsy [3]. Studying inhibitors helps understand the transporter's role in the brain, where citrate is crucial for producing neurotransmitters like GABA [3].

Key Experimental Models
  • Cryo-EM Structures: Essential for revealing inhibitor binding sites and the transport cycle [1].
  • Cell-Based Uptake Assays: Use of HEK293 cells overexpressing human NaCT and cryopreserved hepatocytes to evaluate inhibitor potency and specificity [2].
  • Animal Models: Slc13a5 knockout mice and diet-induced obese mice are used to validate metabolic benefits [2]. Novel tools like the Slc13a5Flag reporter mouse provide precise protein localization [4].
  • Patient-Derived Models: Induced pluripotent stem cells (iPSCs) differentiated into neurons and hepatocytes offer a platform to study the disease and potential interventions [3].

The structural and mechanistic insights into NaCT inhibition provide a strong foundation for developing new therapeutics. Research is particularly active in creating potent, selective inhibitors for metabolic diseases and understanding the precise pathophysiology of SLC13A5-Epilepsy [3] [1] [2].

References

state-dependent allosteric inhibition PF-06649298

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of PF-06649298

The table below summarizes the key biochemical and pharmacological data for this compound.

Property Description / Value
Common Name This compound (also referred to as PF2 in structural studies) [1]
Target Sodium-coupled citrate transporter (NaCT or SLC13A5) [2] [3]

| Reported IC₅₀ Values | • 408 nM (citrate uptake in HEK-293 cells expressing NaCT) [3] • 16.2 μM (citrate uptake in human hepatocytes) [3] [4] • 4.5 μM (citrate uptake in mouse hepatocytes) [3] | | Selectivity | >100 μM against related transporters NaDC1 and NaDC3, demonstrating high selectivity for NaCT [3] [4] | | Mechanism | State-dependent, allosteric inhibitor [2] [1] | | Key Structural Insight | Binds to the same site as citrate, arresting the transporter's conformational cycle [1] |

Mechanism of Action: State-Dependent Allosteric Inhibition

The inhibitory action of this compound is complex and differs from simple competitive inhibition.

  • Allosteric and State-Dependent: Initially, this compound and its close analog PF-06761281 were characterized as allosteric, state-dependent inhibitors [2]. This means their inhibitory potency is not constant but is highly influenced by the conformational state of the transporter and the concentration of the native substrate, citrate [2]. Their potency increases as the ambient citrate concentration rises [2].
  • Structural Confirmation of the Binding Site: Recent cryo-electron microscopy (cryo-EM) structures have provided a clear picture of how this compound (referred to as PF2 in the study) works. The inhibitor binds to the same site as citrate on NaCT [1]. By occupying this site, it physically prevents the conformational changes necessary for the transporter's elevator-like mechanism, thereby "arresting" its transport cycle [1].
  • Substrate-like Activity: Evidence suggests that this compound is not just a simple binder but has low-affinity substrate activity itself, meaning it can be recognized and transported by NaCT, especially in the absence of citrate [2]. This property may contribute to its complex mechanism.

The following diagram illustrates the conceptual mechanism of how this compound inhibits the NaCT transporter.

G Citrate Citrate NaCT_Out NaCT (Outward-Facing) Citrate->NaCT_Out Binds PF This compound PF->NaCT_Out Binds to Citrate Site NaCT_In NaCT (Inward-Facing) NaCT_Out->NaCT_In Translocates Arrested_State Transport Cycle Arrested NaCT_Out->Arrested_State Prevents Conformational Change Citrate_Import Citrate Import NaCT_In->Citrate_Import Releases Citrate Citrate_Import->NaCT_Out Resets

Conceptual diagram of state-dependent allosteric inhibition of NaCT by this compound.

Key Experimental Protocols and Data Interpretation

To evaluate NaCT inhibition and the effects of this compound, researchers use several standard techniques. The table below outlines common protocols and important considerations for data interpretation.

Method Protocol Summary Key Insights & Context

| In Vitro Citrate Uptake Assay | Cells (e.g., HEK-293 overexpressing NaCT or primary hepatocytes) are incubated with a radiolabeled citrate (e.g., ¹⁴C-citrate) with/without the inhibitor. Uptake is measured via scintillation counting [2] [4]. | • Cell Model Matters: Potency (IC₅₀) can differ significantly between engineered cell lines and native environments like hepatocytes [3]. • Citrate Concentration: Inhibitory potency is dependent on the ambient citrate concentration used in the assay [2]. | | Electrophysiology | Using patch-clamp recording on cells expressing NaCT, researchers measure sodium currents induced by citrate or inhibitor application to study transport kinetics and state-dependency [2] [1]. | This technique can reveal the allosteric, state-dependent nature of the inhibitor by showing how it affects the transporter's electrical activity in different states [2]. | | Binding Studies | Use of a radiolabeled inhibitor (e.g., [³H]-2, an analog of this compound) to measure direct binding to NaCT and competition with cold citrate [4]. | These experiments demonstrated that this compound binds specifically to NaCT and that citrate can compete for this binding site, confirming a competitive interaction at the substrate site [4]. | | Cryo-EM Structure Determination | Purified NaCT protein is incubated with citrate or this compound, frozen, and imaged to determine high-resolution 3D structures [1]. | This method visually confirmed that the inhibitor binds the citrate site and provided the structural basis for the inhibition mechanism [1]. |

Research Context and Therapeutic Rationale

  • The Target - SLC13A5 (NaCT): This transporter is the primary means by which citrate enters liver cells (hepatocytes) [1] [5]. Citrate is a crucial metabolic intermediate that acts as a precursor and regulator for fatty acid synthesis [1]. Reducing citrate uptake through NaCT inhibition is seen as a promising strategy to lower hepatic lipid levels and improve glycemic control, making it a potential therapy for conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes [1] [4].
  • Species-Specific Differences: Be aware that human NaCT is a low-affinity, high-capacity transporter, while the rodent ortholog is a high-affinity, low-capacity transporter [5]. This fundamental difference must be considered when interpreting data from mouse models, as it may affect the translatability of in vivo efficacy findings [5].

References

Comprehensive Technical Guide: Hydroxysuccinic Acid SLC13A5 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SLC13A5 Biology and Therapeutic Targeting

The sodium-coupled citrate transporter (NaCT or SLC13A5) represents a promising therapeutic target for metabolic disorders and neurological conditions. This transporter, encoded by the SLC13A5 gene, is predominantly expressed in the liver, testis, and brain, where it mediates the cellular uptake of citrate in a sodium-dependent manner [1] [2]. Citrate serves as a crucial metabolic intermediate that integrates glycolytic and lipogenic pathways, functioning as a key regulatory molecule in cellular energy homeostasis [3]. Under physiological conditions, SLC13A5 exhibits an electrogenic transport mechanism with a Na+:citrate3− stoichiometry of 4:1, making it distinct from other dicarboxylate transporters in the SLC13 family [2].

The therapeutic interest in SLC13A5 inhibition stems from its central role in regulating cytosolic citrate levels, which directly influence fatty acid synthesis and glucose metabolism [4]. In the liver, SLC13A5 is localized to the sinusoidal membrane of hepatocytes, where it facilitates the uptake of circulating citrate from the blood into liver cells [1]. This citrate subsequently serves as a precursor for de novo lipogenesis through cleavage by ATP-citrate lyase into acetyl-CoA and oxaloacetate [1]. Genetic studies have demonstrated that SLC13A5 knockout mice are protected from high-fat diet-induced obesity, fatty liver, and insulin resistance, establishing the transporter as a validated target for metabolic diseases [1] [5]. More recently, loss-of-function mutations in human SLC13A5 have been linked to developmental epileptic encephalopathy (DEE25), highlighting its critical role in neurological function [2] [6].

Hydroxysuccinic Acid Inhibitor Pharmacology

Key Inhibitor Compounds and Properties

The hydroxysuccinic acid class represents the most extensively characterized SLC13A5 inhibitors, with PF-06649298 and PF-06761281 serving as prototype compounds. These inhibitors were developed through rational drug design approaches that capitalized on the structural similarity to citrate, the natural substrate of SLC13A5 [3] [5]. More recent optimization efforts have yielded advanced compounds such as LBA-3, which demonstrates significantly improved potency with an IC50 value of 67 nM compared to earlier inhibitors [7].

Table 1: Comparative Pharmacology of Hydroxysuccinic Acid SLC13A5 Inhibitors

Compound IC50 Value Mechanism of Action Selectivity Profile Key Characteristics
This compound ~0.41 μM [5] State-dependent allosteric inhibitor [3] Selective for SLC13A5 over NaDC1/NaDC3 [5] Hydroxysuccinate scaffold; weak substrate activity [3]
PF-06761281 Not specified State-dependent allosteric inhibitor [3] Selective for SLC13A5 over NaDC1/NaDC3 [3] Improved in vivo pharmacokinetics [3]
LBA-3 67 nM [7] Presumed allosteric inhibitor Not specified Optimized hydroxysuccinic acid derivative [7]
Compound 2 0.41 μM (HEKNaCT), 16.2 μM (hepatocytes) [5] Competitive, stereosensitive substrate inhibitor [5] >100-fold selective over NaDC1/NaDC3 [5] (R)-enantiomer active; clean safety profile [5]

The inhibitory potency of hydroxysuccinic acid compounds is highly dependent on experimental conditions and the cellular model used. For instance, Compound 2 exhibits dramatically different IC50 values in HEK293 cells overexpressing SLC13A5 (0.41 μM) compared to cryopreserved human hepatocytes (16.2 μM), highlighting the importance of the cellular environment for inhibitor efficacy [5]. This cell-type dependent potency may reflect differences in membrane composition, transporter localization, or the presence of endogenous regulators. Additionally, these compounds demonstrate stereochemical specificity, with the (R)-enantiomer of Compound 2 exhibiting significantly greater potency than its (S)-counterpart [5].

Mechanism of Action

Contrary to initial assumptions of competitive inhibition, detailed mechanistic studies have revealed that This compound and PF-06761281 function as state-dependent allosteric inhibitors of SLC13A5 [3] [8]. This allosteric mechanism involves binding to a site distinct from the substrate binding pocket, leading to modulation of transporter function through conformational selection. These inhibitors exhibit low-affinity substrate activity in the absence of citrate but primarily function as allosteric inhibitors in the presence of physiological citrate concentrations [3].

Structural insights from cryo-electron microscopy studies have illuminated the molecular basis of this inhibition mechanism. The structure of human SLC13A5 in complex with this compound reveals that the inhibitor binds at the same site as citrate but arrests the transporter's conformational cycle, preventing normal transport function [4]. The inhibitor binding site is located in the transport domain of SLC13A5, which undergoes rigid-body movements during the transport cycle according to the elevator mechanism employed by this family of transporters [4]. This structural information explains the state-dependent nature of inhibition and provides a rationale for the observed selectivity of these compounds for SLC13A5 over the homologous transporters NaDC1 and NaDC3.

G cluster_1 Plasma Membrane cluster_2 Intracellular Space Citrate Citrate SLC13A5 SLC13A5 Citrate->SLC13A5 Transport Na Na Na->SLC13A5 Co-transport Inhibitor Inhibitor Inhibitor->SLC13A5 Allosteric Binding AllostericInhibition AllostericInhibition Inhibitor->AllostericInhibition CitrateUptake Citrate Uptake SLC13A5->CitrateUptake MetabolicEffects Metabolic Effects CitrateUptake->MetabolicEffects AllostericInhibition->SLC13A5

Figure 1: Mechanism of SLC13A5 Inhibition - Hydroxysuccinic acid inhibitors bind SLC13A5 allosterically, disrupting sodium-coupled citrate transport and downstream metabolic effects.

Experimental Methodologies for SLC13A5 Inhibitor Characterization

Cell-Based Citrate Uptake Assays

The 14C-citrate uptake assay represents the fundamental method for evaluating SLC13A5 inhibitor activity in cellular systems. This assay typically employs HEK293 cells stably expressing human SLC13A5 (HEKNaCT cells) to measure transporter-mediated citrate uptake [3] [5]. The standard protocol involves the following steps:

  • Cell culture and preparation: HEKNaCT cells are maintained in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics. For uptake experiments, cells are seeded in poly-D-lysine-coated 96-well plates and induced with tetracycline overnight to express SLC13A5 [3].
  • Uptake assay procedure: Cells are washed with assay buffer (e.g., Hank's Balanced Salt Solution) and incubated with 14C-citrate (typically 0.05 μCi/well) in the presence or absence of test compounds. The uptake reaction is conducted for a predetermined time (e.g., 30-60 minutes) at 37°C [3] [5].
  • Termination and measurement: The uptake reaction is terminated by removing the radioactive solution and washing cells with ice-cold buffer. Cells are then lysed, and radioactivity is quantified using liquid scintillation counting [5].
  • Data analysis: Inhibitor potency (IC50) is determined by measuring compound effects on 14C-citrate uptake across a concentration range, with data typically fitted using a four-parameter logistic equation [5].

This assay can be adapted for use in more physiologically relevant systems, such as cryopreserved human hepatocytes, though with expected shifts in potency due to differences in transporter environment and expression levels [5].

Electrophysiological and Binding Assays

Beyond traditional uptake assays, more sophisticated approaches provide deeper mechanistic insights into inhibitor action:

  • Whole-cell electrophysiology: This technique capitalizes on the electrogenic nature of SLC13A5 (4 Na+ ions: 1 citrate3− ion) to measure transporter activity through current measurements. Cells are voltage-clamped, and compound-induced currents are recorded, allowing discrimination between substrates and non-substrate inhibitors [3].
  • Membrane potential assays: Using fluorescent membrane potential-sensitive dyes, this method provides a higher-throughput alternative to electrophysiology for detecting SLC13A5-mediated depolarization resulting from sodium-coupled citrate transport [3].
  • Radioligand binding studies: Compounds such as [3H]-2 (a radiolabeled version of Compound 2) enable direct assessment of inhibitor binding to SLC13A5. Competition experiments with citrate demonstrate the competitive nature of binding for certain inhibitors [5].

Table 2: Key Experimental Assays for SLC13A5 Inhibitor Characterization

Assay Type Key Readout Information Gained Applications Technical Considerations
14C-Citrate Uptake Radiolabeled citrate accumulation Transporter inhibition potency (IC50) Primary screening; potency assessment Limited kinetic/mechanistic information [3]
Whole-Cell Electrophysiology Transporter-mediated currents Discrimination between substrates/non-substrates; kinetics Mechanistic studies Low throughput; technically demanding [3]
Membrane Potential Assay Fluorescence changes Transporter activity via membrane depolarization Medium-throughput screening Indirect measure of activity [3]
Radioligand Binding Direct compound binding Binding affinity (KD); competition with citrate Binding site characterization Requires radiolabeled compounds [5]
Structural Biology Approaches

Cryo-electron microscopy (cryo-EM) has recently provided unprecedented insights into SLC13A5 inhibition mechanisms. The determination of human NaCT structures in complex with citrate and this compound at near-atomic resolution has revealed:

  • The overall architecture of SLC13A5 as a homodimer with each protomer consisting of a scaffold domain and a transport domain [4].
  • The precise location of the substrate binding site formed by conserved Ser-Asn-Thr (SNT) signature motifs that also coordinate sodium ions [4].
  • How this compound binds at the same site as citrate but stabilizes a conformation that arrests the transport cycle [4].
  • The molecular basis for species differences between human and rodent SLC13A5, explaining the challenges in translational studies [4].

These structural insights are invaluable for rational drug design efforts aimed at improving inhibitor potency and selectivity.

Therapeutic Applications and Translational Considerations

Metabolic Disorders

SLC13A5 inhibition represents a promising approach for treating metabolic diseases including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity. The therapeutic hypothesis centers on reducing hepatic citrate uptake, which subsequently decreases cytosolic citrate levels, leading to reduced fatty acid synthesis and improved insulin sensitivity [3] [5]. Proof-of-concept studies demonstrate that SLC13A5 inhibition with Compound 2 reduces hepatic lipid concentrations and improves glycemic control in mouse models of high-fat diet-induced obesity [5]. Similarly, LBA-3 effectively lowers triglyceride and total cholesterol levels in diverse mouse models without detectable toxicity [7].

The metabolic benefits of SLC13A5 inhibition are mediated through multiple interconnected mechanisms:

  • Reduced de novo lipogenesis: Lower cytosolic citrate availability decreases acetyl-CoA production, the essential building block for fatty acid and cholesterol synthesis [1].
  • Enhanced glycolysis: Reduced citrate-mediated allosteric inhibition of phosphofructokinase-1 promotes glycolytic flux [1].
  • Improved insulin sensitivity: Reduced hepatic lipid accumulation (particularly diacylglycerols) decreases activation of protein kinase C epsilon, which has been implicated in hepatic insulin resistance [5].
Neurological Disorders

The discovery that loss-of-function mutations in SLC13A5 cause severe early-onset epilepsy (SLC13A5-Epilepsy or DEE25) has revealed an essential role for this transporter in neurological function [2] [6]. Recent research using zebrafish models has elucidated potential mechanisms linking SLC13A5 deficiency to seizure activity:

  • Imbalanced excitatory-inhibitory signaling: slc13a5 mutant zebrafish show disrupted balance between glutamatergic and GABAergic gene expression [6].
  • Dysregulated NMDA receptor signaling: SLC13A5 protein co-localizes with NMDA receptors, and NMDA receptor expression is upregulated in slc13a5 mutant brains [6].
  • Zinc chelation: Excess extracellular citrate in SLC13A5 deficiency may chelate zinc ions needed for proper NMDA receptor regulation, leading to sustained channel opening and neuronal hyperexcitation [6].

G SLC13A5Dysfunction SLC13A5 Dysfunction ExtracellularCitrate Extracellular Citrate Accumulation SLC13A5Dysfunction->ExtracellularCitrate ZincChelation Zinc Chelation ExtracellularCitrate->ZincChelation NMDAOveractivity NMDA Receptor Overactivity ZincChelation->NMDAOveractivity NeuronalHyperexcitation Neuronal Hyperexcitation NMDAOveractivity->NeuronalHyperexcitation Seizures Seizure Activity NeuronalHyperexcitation->Seizures TherapeuticIntervention Therapeutic Intervention NMDAInhibition NMDA Receptor Inhibition TherapeuticIntervention->NMDAInhibition ZincSupplementation Zinc Supplementation TherapeuticIntervention->ZincSupplementation NMDAInhibition->NMDAOveractivity ZincSupplementation->ZincChelation

Figure 2: Neurological pathogenesis - SLC13A5 dysfunction causes extracellular citrate buildup, zinc chelation, and NMDA receptor overactivity leading to seizures, potentially addressed by NMDA inhibition or zinc supplementation.

These findings have important implications for therapeutic strategies. While SLC13A5 inhibition may be beneficial for metabolic disorders, complete loss of function in the brain leads to pathological effects. This underscores the importance of tissue-specific targeting approaches for SLC13A5 modulators. Interestingly, studies in slc13a5 mutant zebrafish demonstrate that both NMDA receptor suppression and ZnCl2 treatment can rescue neurometabolic and hyperexcitable calcium events, as well as behavioral defects, suggesting potential adjunctive therapies for SLC13A5 epilepsy [6].

Conclusion and Future Directions

Hydroxysuccinic acid-based SLC13A5 inhibitors represent a promising class of compounds with potential applications in metabolic diseases. The allosteric, state-dependent inhibition mechanism of compounds like this compound and PF-06761281 provides a sophisticated means to modulate transporter function in a context-dependent manner [3] [8]. Recent advances in structural biology have greatly enhanced our understanding of the molecular basis of inhibition, revealing how these compounds interact with SLC13A5 to arrest its transport cycle [4].

Significant challenges remain in the therapeutic targeting of SLC13A5, particularly regarding the divergent effects of inhibition in different tissues. While hepatic SLC13A5 inhibition appears beneficial for metabolic parameters, complete loss of function in the brain leads to severe neurological sequelae [2] [6]. This dichotomy highlights the need for tissue-specific targeting strategies, potentially through leveraging differences in transporter structure or function between tissues, or developing inhibitors with limited brain penetration.

Future research directions should focus on:

  • Developing more potent and selective inhibitors with optimized pharmacokinetic properties, building on compounds like LBA-3 that show improved efficacy [7].
  • Understanding the regulatory mechanisms controlling SLC13A5 expression, including its transcriptional regulation by nuclear receptors like PXR and AhR [1].
  • Elucidating the structural determinants of species differences to improve translational predictions from animal models to humans [4].
  • Exploring combination therapies that target both metabolic and neurological aspects of SLC13A5 dysfunction [6].

References

Binding Site and Inhibition Mechanism of PF-06649298

Author: Smolecule Technical Support Team. Date: February 2026

Advanced structural biology techniques have revealed how PF-06649298 binds to and inhibits NaCT.

  • Binding Location: Cryo-electron microscopy (cryo-EM) structures demonstrate that this compound binds directly to the substrate-binding site of NaCT, which is located within the transporter's transport domain [1]. This site is formed at the interface between the transport domain and the scaffold domain of the protein.
  • Mechanism of Action: By occupying the substrate-binding site, this compound acts as a transportable substrate and a competitive inhibitor [2]. It competes with citrate for binding and is itself transported into the cell. Once inside, it can also inhibit the transporter from the cytosolic side, effectively arresting the transport cycle and preventing citrate uptake [1]. The structure shows that the inhibitor's binding stabilizes the transporter in a specific conformation, which blocks the structural changes necessary for citrate translocation [1].

The diagram below illustrates the proposed elevator-type transport cycle of NaCT and how this compound halts this process.

G Outward Outward-Facing State CitrateBinding Citrate & Na+ Binding Outward->CitrateBinding Substrates available Transition Domain Rotation (Elevator Mechanism) CitrateBinding->Transition Conformational change PF2 This compound Binding CitrateBinding->PF2 Competes with citrate Inward Inward-Facing State Transition->Inward Arrest Transport Cycle Arrest Transition->Arrest Inhibits domain rotation Release Citrate & Na+ Release Inward->Release Return Return Transition Release->Return Return->Outward Binding site resets PF2->Arrest Binds substrate site Arrest->Inward State stabilized

NaCT Transport Cycle and this compound Inhibition. The diagram shows the conformational states of NaCT during citrate transport and the points where this compound binding arrests the cycle.

Comparative Profile of NaCT Inhibitors

The table below summarizes key characteristics of this compound and another high-affinity inhibitor, BI01383298, for comparison.

Inhibitor Binding Site & Mechanism IC₅₀ / Potency Species Specificity
This compound (PF2) Binds substrate site; competitive, transportable inhibitor [1] [2] ~0.41 µM (in HEKNaCT cells); 16.2 µM (in human hepatocytes) [3] [2] Inhibits both human and mouse NaCT [4] [2]
BI01383298 Binds substrate site; irreversible, non-competitive inhibitor [4] ~100 nM (highest known potency) [4] Inhibits human NaCT; no effect on mouse NaCT [4]

Experimental Evidence and Protocols

The key evidence for the binding site and mechanism comes from structural and functional studies.

  • Structural Determination: The binding site was directly visualized using cryo-electron microscopy (cryo-EM). Researchers determined the high-resolution structure of human NaCT in complex with this compound, which unambiguously showed the inhibitor occupying the substrate-binding site [1].
  • Functional Uptake Assays: The competitive nature of inhibition was confirmed through radiolabeled citrate uptake assays in cell lines expressing NaCT. These experiments showed that this compound could be out-competed by increasing concentrations of citrate, indicating they share a common binding site [2].
  • Binding Experiments: Direct interaction was confirmed using a tritiated analog of the inhibitor ([³H]-2). Studies demonstrated specific, saturable binding of this radiolabeled compound to NaCT-expressing cells, which was displaced by citrate [2].

The workflow for the key cryo-EM experiment that determined the binding site is summarized below.

G Step1 Protein Purification (NaCT + PF2 + Li+/Na+) Step2 Grid Preparation & Vitrification Step1->Step2 Step3 Cryo-EM Data Collection (Multi-angle tilting) Step2->Step3 Step4 Single-Particle Analysis (3D Reconstruction) Step3->Step4 Step5 Atomic Model Building & Refinement Step4->Step5 Step6 Binding Site Analysis Step5->Step6

Cryo-EM Workflow for Determining the this compound Binding Site. The process involves purifying the protein-inhibitor complex, flash-freezing it, collecting images with an electron microscope, and computationally reconstructing a 3D model.

Implications for Drug Development

The structural insights into this compound binding provide a valuable roadmap for designing improved NaCT inhibitors.

  • Understanding Selectivity: The structure explains the compound's high selectivity for NaCT over homologous transporters like NaDC1 and NaDC3, based on specific amino acid interactions within the binding pocket [1].
  • Guiding Optimization: The detailed atomic model allows for structure-based drug design. Researchers can use this model to suggest and test chemical modifications that might improve the inhibitor's affinity or alter its species specificity [1].

The structural data confirms that this compound is a competitive inhibitor that binds the NaCT substrate site. Its mechanism involves arresting the transporter's elevator-like motion [1].

References

Comprehensive Technical Guide to SLC13A5 NaCT Transporter: Function, Metabolic Role, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Transporter Fundamentals

The sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene, represents a critical gateway for cellular citrate uptake and a key regulator of metabolic homeostasis. As a member of the solute carrier 13 (SLC13) family of sodium-dependent transporters, NaCT functions as a plasma membrane symporter that mediates the cellular uptake of citrate together with sodium ions [1]. Citrate itself is a crucial metabolite that lies at the intersection of multiple metabolic pathways, serving as a bridge between carbohydrate metabolism, lipid synthesis, and energy production [2] [3]. The fundamental role of NaCT is to facilitate the translocation of citrate from the extracellular space into the cytosol, thereby influencing the intracellular citrate pool that is critical for various metabolic and signaling processes.

The structural biology of SLC13A5 reveals important insights into its function and mechanism. Human SLC13A5 is a 568-amino acid protein that forms a homodimer complex in the plasma membrane [4]. Each monomer consists of 11 transmembrane helices organized into two distinct domains: a scaffold domain (composed of transmembrane segments 1-4 and 7-9) that provides structural stability, and a transport domain (composed of transmembrane segments 5, 6, 10, and 11) that undergoes conformational changes to move citrate across the membrane [4]. The transport mechanism follows an elevator-type model where the transport domains shift relative to the scaffold domains, transitioning between inward-facing and outward-facing conformations to facilitate citrate uptake [4]. This structural arrangement creates specific binding pockets for citrate and sodium ions, with key residues identified at positions G219, T227, and others that are critical for transport function [5].

Table 1: Basic Characteristics of Human SLC13A5/NaCT

Parameter Specification Biological Significance
Gene Locus Chromosome 17p13.1 30 kb gene with 12 exons [1] [6]
Protein Size 568 amino acids Forms homodimer in plasma membrane [4]
Transport Mechanism Sodium-coupled symport Electrogenic transport; 4 Na+ ions:1 citrate³⁻ [5]
Key Conformations Inward-facing (IF) and Outward-facing (OF) Elevator-type mechanism [4]
Primary Substrates Citrate (preferred), other TCA cycle intermediates Dicarboxylates and tricarboxylates [1]

A critical aspect of SLC13A5 biology concerns the pronounced species differences between human and rodent transporters. Human NaCT functions as a low-affinity, high-capacity transporter with a Michaelis constant (K~m~) for citrate in the range of 600-800 μM, whereas rodent NaCT is a high-affinity, low-capacity transporter with a K~m~ of 20-40 μM [3]. This fundamental difference means that under physiological citrate concentrations (approximately 100-200 μM in human plasma), the rodent transporter operates near saturation, while the human transporter functions well below its saturation point [3]. Additionally, human NaCT transport activity is markedly activated by lithium ions, whereas NaCT from non-primates is inhibited by lithium [3]. These species-specific differences have important implications for extrapolating findings from mouse models to human physiology and disease.

Expression Patterns and Regulatory Controls

Tissue and Cellular Distribution

SLC13A5 exhibits a tissue-specific expression pattern with particularly high levels in metabolically active tissues. In humans, the highest mRNA expression occurs in the liver, followed by the brain, testis, salivary gland, bone, and adrenal glands at much lower levels [2] [1]. This expression profile aligns with the metabolic demands of these tissues and their reliance on citrate for specialized functions. Within the liver, NaCT localizes to the sinusoidal membrane of hepatocytes, positioning it ideally for citrate uptake from the blood circulation [1]. In the brain, SLC13A5 expression is predominantly neuronal, with significant levels detected in cerebral cortical neurons, hippocampal formation, cerebellum, and olfactory bulb [6]. Interestingly, NaCT is also expressed in astrocytes in humans and mice but not in rats, highlighting another layer of species-specific differences [6].

The developmental regulation of SLC13A5 expression provides additional insights into its functional roles. During brain development, SLC13A5 expression increases throughout postnatal development and stabilizes in adulthood [6]. This temporal expression pattern suggests particular importance during periods of active neurodevelopment and synapse formation. Similarly, SLC13A5 expression supports the differentiation of human mesenchymal stem cells into osteoblasts and is upregulated during tooth development [3]. The transporter is also exclusively expressed in germ cells within the testis, indicating specialized roles in reproduction [6]. These distinct expression patterns across tissues and developmental stages underscore the multifaceted functions of SLC13A5 in physiological processes.

Transcriptional and Regulatory Mechanisms

The expression of SLC13A5 is subject to complex regulatory controls that allow cells to adapt to metabolic demands and environmental challenges. Several nuclear receptors and transcription factors have been identified as key regulators of SLC13A5 transcription. The pregnane X receptor (PXR, NR1I2) represents a major regulatory node, with activation by prototypical agonists like rifampin resulting robust SLC13A5 induction in human hepatocytes [1]. Mechanistic studies have identified two clusters of potential PXR binding sites located approximately -22 kb and -1.7 kb upstream of the SLC13A5 transcription start site [1]. The aryl hydrocarbon receptor (AhR) also participates in SLC13A5 regulation, with activation by environmental factors like benzo[a]pyrene leading to increased transporter expression [1].

Beyond xenobiotic receptors, SLC13A5 expression responds to various metabolic and hormonal signals. Glucagon has been shown to induce SLC13A5 expression in hepatocytes, connecting transporter regulation to energy status [1]. The transporter is also upregulated in pathological conditions including obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes [1]. This induction in disease states suggests that SLC13A5 may contribute to metabolic perturbations associated with these conditions. The complex regulatory landscape of SLC13A5 enables integration of diverse signals to modulate citrate uptake according to cellular needs, positioning this transporter as a metabolic gatekeeper that responds to both endogenous and exogenous cues.

Metabolic Roles and Physiological Functions

Hepatic Metabolism and Energy Homeostasis

In the liver, SLC13A5 serves as a critical regulator of hepatic metabolism by controlling citrate influx from the circulation. Cytosolic citrate imported by NaCT is cleaved by ATP-citrate lyase (ACLY) to generate acetyl-CoA, which serves as the fundamental building block for de novo lipogenesis (DNL) [2] [1]. This metabolic pathway represents the primary mechanism whereby carbohydrate-derived carbon is converted to fatty acids for storage or lipoprotein secretion. The critical role of SLC13A5 in hepatic lipid metabolism is demonstrated by studies showing that genetic ablation or pharmacological inhibition of the transporter protects against high-fat diet-induced hepatic steatosis, insulin resistance, and weight gain [2] [7]. Conversely, hepatic SLC13A5 induction contributes to the pathogenesis of NAFLD, establishing this transporter as a determinant of hepatic lipid accumulation.

The metabolic functions of hepatic SLC13A5 become particularly significant under nutrient-limited conditions and metabolic stress. Isotope tracing studies in hepatocellular carcinoma cells have revealed that extracellular citrate contributes appreciably to central carbon metabolism primarily under hypoxic conditions where pyruvate dehydrogenase flux is reduced [2]. Under these circumstances, citrate imported via SLC13A5 is predominantly catabolized in the cytosol to support acetyl-CoA generation [2]. Furthermore, citrate supplementation rescues cell viability during glutamine deprivation, and NaCT deficiency mitigates this protective effect [2]. These findings demonstrate that NaCT-mediated citrate uptake serves as a metabolic adaptation mechanism that enables cells to maintain essential biosynthetic processes when conventional carbon sources are limited.

Table 2: Metabolic Pathways Involving SLC13A5-Derived Citrate

Metabolic Pathway Key Enzymes Biological Outcome Experimental Evidence
De Novo Lipogenesis ACLY, FASN Fatty acid and cholesterol synthesis 13C isotope tracing shows citrate contribution to palmitate [2]
Gluconeogenesis PEPCK, FBPase Hepatic glucose production Reduced in Slc13a5-/- mice [7]
TCA Cycle Anaplerosis Citrate synthase, Aconitase Energy production Citrate contributes to TCA intermediates in hypoxia [2]
Neurotransmitter Synthesis Glutamate decarboxylase GABA production Implicated in epilepsy pathogenesis [6]
Protein Acetylation Histone acetyltransferases Epigenetic regulation Altered acetylproteome in SLC13A5 sTg mice [8]
Neuronal Function and Brain Metabolism

In the brain, SLC13A5 facilitates citrate uptake into neurons, where it participates in specialized metabolic processes supporting neuronal function. Citrate represents a potential carbon source for the synthesis of neurotransmitters, particularly glutamate and GABA, through its metabolism in the TCA cycle [6]. The importance of this pathway is highlighted by the severe neurological phenotypes associated with SLC13A5 loss-of-function mutations in humans, which include early infantile epileptic encephalopathy, developmental delay, and cognitive impairment [3] [6]. The current hypothesis suggests that impaired citrate uptake in neurons leads to depleted intracellular citrate pools, ultimately disrupting GABA synthesis and resulting in neuronal hyperexcitability and seizures [6]. This mechanism represents a compelling link between cellular metabolism and neuronal excitability defects.

Beyond its role as metabolic substrate, citrate functions as a chelator of divalent cations in the neuronal microenvironment, particularly zinc ions (Zn²⁺) [2]. This metal-chelating property has significant implications for neuronal signaling, as zinc can modulate the activity of various receptors and ion channels, including NMDA-type glutamate receptors [4]. Experimental evidence demonstrates that SLC13A5 expression protects against Zn²⁺ toxicity, suggesting that citrate import may help regulate zinc concentrations in the synaptic cleft [2]. This mechanism might contribute to the antiseizure effects of SLC13A5 activity, as zinc has been implicated in seizure pathogenesis. The dual role of citrate as both a metabolic intermediate and a signaling modulator illustrates the multifaceted contributions of SLC13A5 to neuronal homeostasis.

Bone and Teeth Development

SLC13A5 plays surprisingly important roles in mineralized tissues, with significant consequences for bone and tooth development. The transporter is highly expressed in osteoblasts and supports their differentiation from mesenchymal stem cells [3]. Approximately 80% of the body's citrate is stored in bone, where it comprises about 1-2% of the total bone weight and helps maintain bone hardness by associating with mineral hydroxyapatite crystals [3]. This substantial citrate deposition in bone requires specific transport mechanisms, with SLC13A5 representing a key conduit for citrate incorporation into mineralized matrices. The importance of this function is demonstrated by the defects in bone mineralization and tooth enamel observed in both SLC13A5-deficient patients and mouse models [3] [5].

The mechanistic basis for SLC13A5 function in mineralized tissues involves both direct and indirect pathways. Directly, SLC13A5-mediated citrate uptake into osteoblasts provides substrate for incorporation into the bone matrix, where citrate chelates calcium ions and influences hydroxyapatite crystal growth [3]. Indirectly, citrate metabolism in osteoblasts generates ATP and metabolic intermediates that support the energy-intensive process of matrix secretion and mineralization. Patients with SLC13A5 mutations frequently exhibit enamel hypoplasia and dental defects, underscoring the clinical significance of citrate transport in tooth development [5] [6]. These skeletal and dental manifestations expand the clinical spectrum of SLC13A5 disorders beyond neurological and metabolic phenotypes.

Experimental Methods and Research Approaches

Citrate Transport Assays

The fundamental method for assessing SLC13A5 function involves direct measurement of citrate uptake using radiolabeled or stable isotopes. The basic protocol involves expressing wild-type or mutant SLC13A5 in heterologous systems like HEK293 cells, which lack endogenous NaCT expression [4] [5]. Cells are incubated with ¹⁴C-labeled citrate or stable isotope-labeled citrate for specific time periods, followed by rapid washing to remove extracellular tracer and measurement of intracellular radioactivity or mass spectrometric detection of labeled citrate [5]. Uptake assays are typically performed in sodium-containing buffer with appropriate sodium-free controls to confirm sodium dependence. Kinetic parameters (K~m~ and V~max~) are determined by measuring uptake rates across a range of citrate concentrations (e.g., 0-2 mM) [5].

For higher-throughput screening of SLC13A5 function, citrate toxicity assays provide an indirect but efficient alternative. This approach leverages the observation that high citrate concentrations (≥2 mM) induce apoptosis in mitochondria, creating a selective pressure against cells with functional citrate transport [4]. In practice, HEK293 cells expressing SLC13A5 variants are exposed to citrate (typically 10 mM), and variant abundance is monitored over time (0-168 hours) using next-generation sequencing [4]. Functional scores are calculated based on variant enrichment or depletion compared to baseline, with non-functional variants showing enrichment in citrate-treated samples [4]. This method enables functional assessment of thousands of variants in parallel, as demonstrated in a deep mutational scanning study that characterized >90% of all possible SLC13A5 missense variants [4].

Metabolic Tracing Approaches

Stable isotope tracing represents a powerful methodology for investigating how SLC13A5-mediated citrate uptake contributes to specific metabolic pathways. The general approach involves supplementing cell culture media or animal models with ¹³C-labeled citrate (e.g., [U-¹³C₅]citrate or [2-¹³C]citrate) and tracking the incorporation of labeled carbon into downstream metabolites using mass spectrometry [2]. Experimental designs typically include comparison between wild-type and SLC13A5-deficient cells to isolate NaCT-specific contributions. Key analytical methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for measuring isotopic enrichment in metabolites like TCA cycle intermediates, fatty acids, and amino acids [2].

Isotope studies have revealed that exogenous citrate contributes significantly to metabolism particularly under stress conditions such as hypoxia or nutrient limitation [2]. For example, in hypoxic hepatocellular carcinoma cells, extracellular citrate substantially contributes to lipogenic acetyl-CoA through reductive metabolism, bypassing the hypoxia-inhibited pyruvate dehydrogenase complex [2]. For studying compartmentalized metabolism, isotopomer spectral analysis (ISA) can be applied to determine the contribution of glucose versus citrate to lipogenic acetyl-CoA pools [2]. These sophisticated tracing approaches provide unprecedented insights into how SLC13A5 integrates extracellular citrate into cellular metabolic networks under different physiological and pathological conditions.

citrate_acetylcoa_pathway ExtracellularCitrate Extracellular Citrate PlasmaMembrane Plasma Membrane SLC13A5/NaCT ExtracellularCitrate->PlasmaMembrane Na+ coupled CytosolicCitrate Cytosolic Citrate PlasmaMembrane->CytosolicCitrate ACLY ACLY CytosolicCitrate->ACLY CytosolicAcetylCoA Cytosolic Acetyl-CoA ACLY->CytosolicAcetylCoA + CoA NuclearAcetylation Nuclear Acetylation (Histones, Transcription Factors) CytosolicAcetylCoA->NuclearAcetylation Lipogenesis De Novo Lipogenesis (Fatty Acids, Cholesterol) CytosolicAcetylCoA->Lipogenesis ERAcetylation ER Lumen Acetylation (ATase1/2, SLC33A1) CytosolicAcetylCoA->ERAcetylation MitochondrialCitrate Mitochondrial Citrate SLC25A1 Mitochondrial Membrane SLC25A1 MitochondrialCitrate->SLC25A1 SLC25A1->CytosolicCitrate

Citrate/Acetyl-CoA Metabolic Pathway: SLC13A5 and SLC25A1 mediate cytosolic citrate supply from extracellular and mitochondrial sources, respectively. ACLY generates acetyl-CoA for anabolic processes and acetylation reactions. Created with DOT language.

Model Systems and Emerging Technologies

Animal models have provided fundamental insights into SLC13A5 physiology, though species differences must be considered. Conventional Slc13a5 knockout mice are protected against diet-induced obesity and insulin resistance, displaying metabolic features resembling caloric restriction [7]. Conversely, transgenic mice with systemic SLC13A5 overexpression develop a severe progeria-like phenotype with premature death, skin abnormalities, osteoporosis, and systemic inflammation [8]. Interestingly, SLC25A1 overexpression mice do not develop this phenotype despite similar increases in cytosolic citrate and acetyl-CoA, suggesting distinct biological responses to citrate from different subcellular sources [8].

Induced pluripotent stem cells (iPSCs) represent a promising emerging technology for studying SLC13A5 disorders, particularly for neurological phenotypes. Patient-derived iPSCs can be differentiated into neurons and hepatocytes to study cell-type-specific effects of SLC13A5 mutations [6] [9]. These models better recapitulate human physiology compared to animal models and allow investigation of patient-specific phenotypes. For more complex tissue interactions, brain organoids provide a three-dimensional model that captures some aspects of human brain development and organization [6]. These human cellular models are particularly valuable for understanding how SLC13A5 deficiency disrupts neuronal metabolism and excitability, potentially leading to novel therapeutic strategies for SLC13A5-related epilepsy.

Clinical Implications and Therapeutic Applications

SLC13A5 Deficiency Disorder

SLC13A5 deficiency disorder is an autosomal recessive condition characterized by early infantile epileptic encephalopathy and developmental delays. To date, over 40 different loss-of-function mutations in SLC13A5 have been identified in approximately 100 patients worldwide [3] [6]. The clinical presentation typically involves seizure onset within the first few days of life, with seizure types including hemiclonic, myoclonic, and generalized tonic-clonic seizures [6]. Beyond epilepsy, patients exhibit significant motor and cognitive impairments, and many develop tooth enamel defects (enamel hypoplasia) [5] [6]. Diagnostic hallmarks include elevated citrate levels in plasma and cerebrospinal fluid, providing a biochemical marker for the disorder [3].

The pathophysiological mechanisms linking SLC13A5 deficiency to epilepsy remain incompletely understood but likely involve disrupted neuronal metabolism and signaling. The leading hypothesis suggests that impaired citrate uptake reduces cytosolic citrate availability, potentially limiting the synthesis of GABA, the primary inhibitory neurotransmitter [6]. Additionally, altered citrate levels may affect metal ion homeostasis, particularly zinc chelation, thereby influencing neuronal excitability through modulation of ion channels and receptors [2] [4]. Current treatments are limited to symptomatic management with anti-seizure medications, which show variable effectiveness across patients [6]. The heterogeneity in clinical presentation even among patients with identical genotypes suggests the involvement of genetic modifiers and environmental factors, consistent with a "multiple-hit" theory of disease pathogenesis [3].

Table 3: Characterized SLC13A5 Pathogenic Variants

Variant Domain Functional Consequence Clinical Manifestations
G219R (most common) Scaffold/transport interface Protein misfolding, ER retention, loss of function [5] [6] Early infantile epilepsy, developmental delay [5]
T227M Sodium binding site Disrupted Na+ coordination, loss of transport [5] Epileptic encephalopathy, tooth defects [5]
L488P Transport domain Altered structure, impaired trafficking [5] Neonatal seizures, cognitive impairment [5]
C50R, Y82C Scaffold domain Protein folding defects, ER retention [6] Epilepsy, developmental delay [6]
F500L C-terminal Gain-of-function (increased uptake) [5] No associated pathology [5]
Therapeutic Targeting of SLC13A5

Paradoxically, while SLC13A5 loss-of-function causes neurological disease, pharmacological inhibition of NaCT represents a promising therapeutic strategy for metabolic disorders. Hepatic SLC13A5 inhibition protects against obesity, insulin resistance, and non-alcoholic fatty liver disease by reducing citrate availability for de novo lipogenesis [7] [6]. This metabolic benefit mirrors the phenotype of Slc13a5 knockout mice, which show resistance to high-fat diet-induced metabolic abnormalities [7]. Several pharmaceutical companies have developed selective NaCT inhibitors that show efficacy in preclinical models of metabolic disease [1]. The challenge lies in developing tissue-specific inhibitors that target hepatic NaCT without affecting neuronal function, thereby avoiding potential neurological side effects.

For SLC13A5 deficiency disorder, therapeutic approaches aim to bypass the metabolic consequences of impaired citrate transport. Potential strategies include supplementing with metabolites downstream of citrate in neuronal pathways, such as GABA precursors or alternative energy substrates [6]. Another approach involves developing read-through compounds or pharmacological chaperones that restore function to specific misfolded SLC13A5 variants [6]. The recent determination of the human SLC13A5 protein structure in complex with citrate and inhibitors provides a structural basis for rational drug design [1] [4]. These advances, coupled with improved modeling using patient-derived iPSCs and organoids, offer promising avenues for developing targeted therapies for both loss-of-function and gain-of-function pathologies related to SLC13A5.

DMS_workflow LibraryDesign Mutagenesis Library Design (All possible missense variants) ViralIntegration Lentiviral Transduction (HEK293T cells) LibraryDesign->ViralIntegration CitrateSelection Citrate Selection (10 mM, 0-168 hours) ViralIntegration->CitrateSelection NGS Next-Generation Sequencing (Variant abundance over time) CitrateSelection->NGS FunctionalScoring Functional Scoring (Enrich2 analysis) NGS->FunctionalScoring Validation Mechanistic Validation (Trafficking, localization, transport) FunctionalScoring->Validation

Deep Mutational Scanning Workflow: This pipeline enables large-scale functional characterization of SLC13A5 variants. Created with DOT language.

Conclusion

References

Synthesis and Chiral Separation of PF-06649298

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis and chiral separation of PF-06649298 were reported in a 2015 study [1]. The general workflow is illustrated below.

G Simplified Synthesis Path for this compound A Ketoester 6 B Copper-mediated coupling with t-butyl ethynylbenzene A->B C Mukaiyama aldol reaction with silyl enol ether 7 B->C D Diester 8 C->D E Alkyne reduction D->E F Racemic mixture E->F G Chiral separation F->G H Inactive enantiomer 3 (S) G->H J Hydrolysis G->J I Active enantiomer 2 (R) (this compound) J->I

The synthetic route to this compound involves key coupling and aldol reactions, followed by chiral separation [1].

  • Key Steps: The process began with a copper-mediated coupling to produce intermediate ketoester 6. A subsequent Mukaiyama aldol reaction with silyl enol ether 7 yielded diester 8. After an alkyne reduction, the resulting racemic mixture was separated by chiral separation. [1]
  • Stereochemistry: The active enantiomer, compound 2 (this compound), was confirmed to have the (R) configuration. The stereochemistry of the inactive (S) enantiomer (compound 3) was determined by single-crystal X-ray analysis. [1]
  • Final Form: The final step involved hydrolysis of the separated enantiomer to yield the active dicarboxylate compound, (R)-2-(4-(tert-butyl)phenethyl)-2-hydroxysuccinic acid. [2] [1] [3]

Biological Activity and Selectivity Profile

This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5). [2] The table below summarizes its inhibitory activity (IC50 values) across different experimental systems.

Assay System / Target IC50 Value Description
HEK293 cells (NaCT) 0.41 µM [2] [1] Inhibition of citrate uptake
Human Hepatocytes 16.2 µM [2] [1] Inhibition of citrate uptake
Mouse Hepatocytes 4.5 µM [2] [1] Inhibition of citrate uptake
HEK293 (NaDC1) >100 µM [2] [1] Demonstrates selectivity
HEK293 (NaDC3) >100 µM [2] [1] Demonstrates selectivity

Mechanism of Action and Research Applications

Research into this compound's mechanism reveals complex behavior, and it has been used to explore metabolic disease pathways.

  • Mechanism Insights: this compound is described as a competitive inhibitor that binds the same site as citrate [1] [4]. However, other studies suggest it may also act as a state-dependent allosteric inhibitor, with its potency influenced by citrate concentration [5] [6]. It is recognized as a transportable substrate for NaCT [1] [4].
  • In Vivo Research Application: In mouse models of high-fat diet-induced metabolic dysfunction, this compound (250 mg/kg, orally, twice daily for 21 days) reversed glucose intolerance and decreased plasma glucose and hepatic lipid levels [2]. This supports its use as a research tool for investigating metabolism.

References

Inhibition Mechanism and Selectivity of PF-06649298

Author: Smolecule Technical Support Team. Date: February 2026

PF-06649298 is a potent and selective small-molecule inhibitor of the human sodium-coupled citrate transporter (NaCT or SLC13A5) [1]. Here are its key characteristics:

  • Mode of Action: Structural studies using cryo-electron microscopy have confirmed that this compound is a competitive inhibitor. It binds directly to the substrate binding site of NaCT, the same site where citrate binds, thereby blocking citrate transport [1].
  • High Selectivity: A key feature of this compound is its high selectivity for NaCT over two other homologous human dicarboxylate transporters, NaDC1 and NaDC3 [1].
  • Variable Apparent IC₅₀: The research notes that its "apparent IC₅₀ varies with cell types" [1], though specific values for different cell lines were not provided in the available source.

IC₅₀ Data for a Related NaCT Inhibitor

The search results provide detailed IC₅₀ data for a closely related compound, simply called compound 2 (a dicarboxylate molecule from a 2015 study), which shares a similar mechanism of action [2]. The data clearly illustrates how potency can shift between different cellular models.

Cell Type / Assay System IC₅₀ Value Description
HEK-293-derived stable cell line (overexpressing SLC13A5) 0.41 µM Recombinant system with high transporter expression [2].
Cryopreserved Human Hepatocytes 16.2 µM Native human liver cells; model for in vivo liver activity [2].
Cryopreserved Mouse Hepatocytes 4.5 µM Native mouse liver cells [2].

This data for a related inhibitor suggests that this compound would also likely be less potent in native human hepatocytes than in recombinant cell lines overexpressing the NaCT protein.

Diagram of NaCT Inhibition by this compound

Based on the structural data, below is a diagram illustrating how this compound inhibits the NaCT transporter. The DOT script for generating this diagram is provided.

nact_inhibition cluster_ext Extracellular Space Citrate Citrate NaCT NaCT Transporter (SLC13A5) Citrate->NaCT Normal Uptake PF2 This compound (Inhibitor) PF2->NaCT Competitive Binding Cytosol Cytosol NaCT->Cytosol Blocked Transport FattyAcids Fatty Acid Synthesis Cytosol->FattyAcids Reduced Precursor

> this compound competitively binds to the NaCT transporter, blocking citrate uptake and reducing substrate for fatty acid synthesis [1].

References

Comprehensive Technical Guide: Sodium-Coupled Citrate Transporter (NaCT/SLC13A5) Inhibition Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NaCT/SLC13A5 and Its Physiological Significance

The sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene, represents a crucial regulatory node in cellular metabolism by mediating the uptake of citrate from extracellular spaces into the cytosol. As a member of the solute carrier family 13 (SLC13), NaCT functions as a plasma membrane transporter that couples citrate import with sodium ion movement across the membrane. The transporter exhibits a 4:1 Na+:citrate³⁻ stoichiometry, making the transport process electrogenic in nature [1]. Under physiological conditions, citrate exists in plasma at concentrations of 150-200 μM, making this circulating citrate pool physiologically relevant for NaCT-mediated uptake [1]. The clinical and therapeutic significance of NaCT inhibition stems from its central role in coordinating metabolic pathways – cytosolic citrate serves not only as a precursor for de novo lipogenesis and cholesterol synthesis but also as a key regulator of glycolytic flux through allosteric inhibition of phosphofructokinase-1 [2] [1].

The interest in NaCT as a therapeutic target has expanded substantially based on genetic evidence from multiple organisms. Knockout mouse models demonstrate that Slc13a5 deletion confers protection against diet-induced obesity, insulin resistance, and hepatic steatosis [2] [3]. Similarly, inactivation of NaCT homologs in Drosophila (INDY) and C. elegans extends lifespan by 15-30%, mimicking the effects of caloric restriction [2] [4]. Paradoxically, in humans, loss-of-function mutations in SLC13A5 cause early infantile epileptic encephalopathy and amelogenesis imperfecta, highlighting the transporter's critical role in neurological function and tooth development [5] [1]. This dual nature of NaCT – as a metabolic regulator in liver and a essential transporter in brain – creates both opportunities and challenges for therapeutic targeting.

Structural Biology and Transport Mechanism

Molecular Architecture of NaCT

Recent cryo-electron microscopy studies have revolutionized our understanding of NaCT structure at atomic resolution. The NaCT protein forms a homodimer in the membrane, with each protomer consisting of 11 transmembrane helices organized into two distinct domains: a stationary scaffold domain (formed by TMs 1-4 and 7-9) and a mobile transport domain (comprising TMs 5, 6, 10, 11 and helix hairpins HPin and HPout) [2]. The dimer interface is stabilized by extensive interactions covering approximately 2,291 Ų, including π-π interactions between Trp408 residues from neighboring protomers and hydrogen bonding at Arg76-Asp85' [2]. The transport domain contains two conserved Ser-Asn-Thr (SNT) signature motifs that form critical components of the substrate binding site and coordinate sodium ion binding [2]. This structural arrangement supports an elevator-type transport mechanism whereby the transport domain undergoes substantial conformational shifts relative to the fixed scaffold domain to translocate citrate across the membrane bilayer.

Citrate Transport Cycle

The citrate transport cycle begins with the transporter in an outward-facing conformation, allowing extracellular citrate and sodium ions to access their binding sites within the transport domain. The binding pocket accommodates citrate in its trivalent form (citrate³⁻) through a network of coordinated interactions with residues from transmembrane helices TM5, TM6, and TM10 [2]. Upon substrate binding, the transport domain undergoes a substantial conformational transition to an inward-facing state, exposing the bound citrate and sodium to the intracellular environment. The electrogenic nature of transport (net movement of one negative charge per transport cycle due to the 4:1 Na+:citrate³⁻ stoichiometry) means that membrane potential significantly influences transport activity, with depolarizing conditions enhancing citrate uptake [1]. Following substrate release, the transport domain returns to the outward-facing state, completing the catalytic cycle. Importantly, lithium ions can stimulate human NaCT transport activity at concentrations relevant to lithium therapy, suggesting a potential link between NaCT function and the therapeutic effects of lithium in psychiatric conditions [1].

Classification and Mechanisms of NaCT Inhibitors

Competitive Inhibitors

Competitive inhibitors represent the largest class of NaCT inhibitors identified to date, typically characterized by their structural similarity to citrate and direct competition for the substrate binding site. The most extensively studied competitive inhibitor is PF-06649298 (PF2), a dicarboxylate-containing small molecule discovered through virtual screening of compound libraries based on structural similarity to citrate [2] [3]. This compound exhibits an IC₅₀ of 0.4-10 μM depending on the cellular context and functions as both a substrate and inhibitor of NaCT, being transported into cells while simultaneously blocking citrate uptake [2] [3]. The competitive nature of PF2 inhibition was confirmed through radiolabeled binding assays demonstrating that citrate can effectively displace [³H]-PF2 binding to NaCT-expressing cells [3]. Structural studies reveal that PF2 binds at the identical site as citrate within the transport domain, engaging similar residues through its dicarboxylate moieties while exploiting additional hydrophobic interactions through its aromatic extensions to achieve higher affinity than the native substrate [2].

Table 1: Characteristics of Major NaCT Inhibitor Classes

Inhibitor Class Representative Compounds IC₅₀ Values Mechanism of Action Species Selectivity
Competitive This compound (PF2) 0.4-10 μM Binds substrate site, transportable Human, mouse, rat
Compound 2 (R-enantiomer) 0.41 μM (HEKNaCT), 16.2 μM (hepatocytes) Competitive, stereosensitive Human, mouse
Irreversible BI01383298 25-100 nM Non-competitive, irreversible Human-specific
Allosteric PF-06761281 ~1.6 μM State-dependent inhibition Human, mouse
Irreversible and Allosteric Inhibitors

Beyond competitive inhibition, several distinctive inhibitory mechanisms have been identified for NaCT. The compound BI01383298 represents a breakthrough as the first documented irreversible inhibitor of human NaCT, exhibiting exceptional potency with an IC₅₀ of 25-100 nM [6]. Unlike competitive inhibitors, BI01383298 demonstrates non-competitive kinetics and remarkable human-specificity, showing no inhibition of mouse NaCT even at high concentrations [6]. This species specificity appears to derive from sequence variations in the binding pocket between human and mouse transporters, particularly residues affecting access to a hydrophobic region that accommodates the inhibitor's dichlorophenylsulfonyl group [6]. Additionally, certain inhibitors originally classified as competitive, including PF-06761281 (an optimized derivative of PF2), may actually function as state-dependent allosteric inhibitors whose interaction with NaCT is enhanced when citrate is bound, creating a paradoxical increase in inhibitory potency at higher citrate concentrations [6]. This complex behavior suggests that the transporter can exist in multiple conformational states with differing affinities for both substrates and inhibitors.

Experimental Methods for Studying NaCT Inhibition

Compound Screening and Validation

The discovery and characterization of NaCT inhibitors employs a multi-faceted experimental approach beginning with virtual screening of compound libraries using homology models of NaCT based on bacterial homologs like VcINDY [3] [4]. Initial screening typically employs HEK-293-derived stable cell lines overexpressing human SLC13A5 (HEKNaCT) to measure compound effects on citrate uptake using radiolabeled [¹⁴C]-citrate or fluorescent citrate analogs [3]. Positive hits are then validated in physiologically relevant systems including cryopreserved human hepatocytes and liver-derived cell lines such as HepG2, which express native NaCT [3] [6]. Counter-screening against related transporters (NaDC1, NaDC3) is essential to establish selectivity, while cytotoxicity assessments (e.g., CellTiter-glo) confirm that inhibition observed is not due to general cellular toxicity [3].

The mechanism of inhibition is elucidated through detailed kinetic studies measuring citrate uptake at varying inhibitor concentrations, with data analyzed using Lineweaver-Burk plots to distinguish competitive, non-competitive, and uncompetitive inhibition [6]. For compounds suspected to be substrates, radiolabeled versions (e.g., [³H]-PF2) are synthesized to directly demonstrate transport and competitive displacement by citrate [3]. Irreversible inhibition is confirmed through washout experiments assessing whether transport activity recovers after inhibitor removal [6]. The recent application of cryo-EM structural biology has provided unprecedented insights into inhibition mechanisms, allowing direct visualization of inhibitor binding sites and conformational effects [2].

Table 2: Key Experimental Assays for NaCT Inhibition Characterization

Assay Type Key Components Output Parameters Considerations
Cellular uptake inhibition HEKNaCT cells, [¹⁴C]-citrate, test compound IC₅₀, maximal inhibition Confirm Na⁺-dependence, exclude cytotoxicity
Hepatocyte uptake Cryopreserved human/mouse hepatocytes, [¹⁴C]-citrate IC₅₀ in physiologically relevant system Accounts for native expression, transporter environment
Selectivity profiling HEK cells expressing NaDC1, NaDC3 % inhibition at standardized concentration Ensure >50-fold selectivity for NaCT over related transporters
Binding studies Radiolabeled inhibitors, displacement with citrate Kd, Ki, competitive vs. allosteric Distinguish substrate vs. non-substrate inhibitors
Kinetic analysis Citrate uptake at varying substrate/inhibitor concentrations Km, Vmax, inhibition mode Requires multiple substrate concentrations
Structural Biology Approaches

The determination of high-resolution NaCT structures using single-particle cryo-electron microscopy represents a transformative methodology for understanding inhibition mechanisms. Specimen preparation involves purifying NaCT in detergent solution supplemented with citrate, sodium, and stabilizing agents like lithium, followed by vitrification in liquid ethane [2]. To overcome preferred orientation problems – a common challenge with membrane proteins – data collection typically employs specimen tilting (0°, 20°, 40°) to obtain particle images from different orientations [2]. Processing of cryo-EM data yields reconstructions at ~3.0 Å resolution, sufficient to build atomic models and identify specific inhibitor-protein interactions [2]. These structures reveal how competitive inhibitors like PF2 occupy the substrate binding site, engaging conserved residues that normally coordinate citrate, while potentially exploiting additional hydrophobic pockets to achieve higher affinity and selectivity over related transporters [2].

Therapeutic Applications and Implications

Metabolic Disorders

The inhibition of NaCT holds significant promise for treating metabolic syndrome, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). Genetic evidence strongly supports this approach: Slc13a5-knockout mice are protected from diet-induced obesity, hepatic steatosis, and insulin resistance, displaying increased energy expenditure and enhanced lipid oxidation [2] [3]. Similarly, antisense oligonucleotide-mediated knockdown of NaCT in rats prevents high-fat-diet-induced metabolic abnormalities and improves insulin sensitivity [3]. The therapeutic mechanism centers on reducing cytosolic citrate availability, which consequently suppresses de novo lipogenesis and activates alternative metabolic pathways. Mendelian randomization studies in humans provide compelling support for this approach, indicating that genetically proxied SLC13A5 inhibition associates with improved kidney function (higher eGFR, lower BUN), lower fasting glucose, and altered lipid metabolism [7]. These human genetic data significantly de-risk NaCT as a therapeutic target for metabolic disorders.

Neurological Disorders and Other Applications

The paradoxical relationship between NaCT function and neurological disorders presents both challenges and opportunities. While loss-of-function mutations cause severe early infantile epileptic encephalopathy, pharmacological inhibition in adults may offer therapeutic benefits for certain neurological conditions [1]. The neurological manifestations of SLC13A5 deficiency are thought to involve disrupted GABAergic signaling and NMDA receptor hyperfunction due to altered neuronal citrate metabolism [1]. Additionally, emerging evidence suggests NaCT inhibition may have applications in hepatocellular carcinoma, where citrate import supports cancer cell proliferation under nutrient-limited conditions [8]. The development of tissue-specific inhibitors or leveraging the significant species differences between human and rodent NaCT may enable selective targeting of hepatic NaCT while sparing neurological functions [6].

Visualization of NaCT Inhibition Pathways and Experimental Workflows

NaCT Inhibitor Screening and Validation Workflow

The following diagram illustrates the comprehensive experimental pipeline for identifying and validating NaCT inhibitors:

G compound Compound Library Virtual Screening primary Primary Screening HEKNaCT cells [14C]-citrate uptake compound->primary hepatocyte Secondary Validation Human hepatocytes Cytotoxicity assessment primary->hepatocyte Active compounds selectivity Selectivity Profile NaDC1/NaDC3 counterscreening hepatocyte->selectivity Confirmed actives No cytotoxicity kinetic Mechanistic Studies Kinetic analysis Inhibition mode selectivity->kinetic Selective compounds structural Structural Biology Cryo-EM structure Binding site mapping kinetic->structural Characterized inhibitors in_vivo In Vivo Evaluation Pharmacokinetics Efficacy models structural->in_vivo Optimized candidates

NaCT inhibitor screening and validation workflow

NaCT Cellular Function and Inhibition Mechanisms

This diagram illustrates the cellular role of NaCT and mechanisms of different inhibitor classes:

G extracellular Extracellular Citrate (150-200 μM) nact NaCT Transporter SLC13A5 4Na⁺:1Citrate³⁻ extracellular->nact Na⁺-coupled uptake cytosolic Cytosolic Citrate nact->cytosolic Citrate import metabolism Metabolic Pathways Lipogenesis, Cholesterol Glycolytic regulation cytosolic->metabolism Metabolic regulation competitive Competitive Inhibitors (e.g., this compound) Bind substrate site competitive->nact Direct competition allosteric Allosteric Inhibitors State-dependent binding allosteric->nact Conformational stabilization irreversible Irreversible Inhibitors (e.g., BI01383298) Non-competitive irreversible->nact Covalent modification

NaCT cellular function and inhibition mechanisms

Conclusion and Future Directions

References

PF-06649298 citrate uptake assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Activity of PF-06649298

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for inhibiting citrate uptake across various experimental models [1] [2] [3].

Experimental System IC₅₀ Value Description
HEK-293 cells (overexpressing NaCT) 408 nM / 0.41 μM Inhibition of [¹⁴C]-citrate uptake [1] [3]
Mouse hepatocytes 4.5 μM Inhibition of citrate uptake [1] [2] [3]
Human hepatocytes 16.2 μM Inhibition of [¹⁴C]-citrate uptake [1] [2] [3]
HEK-293 cells (overexpressing NaDC1) >100 μM Shows selectivity for NaCT over NaDC1 [1] [3]
HEK-293 cells (overexpressing NaDC3) >100 μM Shows selectivity for NaCT over NaDC3 [1] [3]

Experimental Workflow for Cell-Based Assays

Based on the gathered information, the general workflow for the citrate uptake inhibition assay in cells likely involves the following key stages. Note that specific details like cell seeding density and citrate incubation time were not provided in the search results.

G cluster_pre 1. Cell Preparation cluster_treat 2. Compound Treatment & Uptake cluster_measure 3. Measurement & Analysis a1 Plate cells expressing NaCT (e.g., HEK-293-NaCT, hepatocytes) a2 Grow cells to appropriate confluency a1->a2 b1 Pre-incubate with this compound (30 minutes) a2->b1 b2 Initiate uptake by adding radiolabeled [¹⁴C]-Citrate b1->b2 c1 Terminate reaction and wash cells b2->c1 c2 Lyse cells and measure radioactivity (Scintillation Counting) c1->c2 c3 Calculate % inhibition and IC₅₀ c2->c3

Key Technical Omissions and Considerations

The search results confirm the assay's use but lack the granular details needed to replicate it fully in a lab. Here are the critical pieces of information that are missing and must be sourced elsewhere:

  • Detailed Protocol Steps: The exact duration of the citrate uptake incubation period is not specified. The method for terminating the reaction (e.g., rapid ice-cold buffer washes) is also not described [1].
  • Key Reagent Specifications: The specific activity and concentration of the radiolabeled [¹⁴C]-citrate are not provided. The composition of the uptake buffer (e.g., pH, sodium concentration) is also missing, which is crucial for NaCT function [1].
  • Cell Culture Conditions: Seeding densities, the time between plating and assay, and the methods for maintaining stably transfected cell lines are not detailed [1].

References

PF-06649298 high-fat diet mouse model studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on PF-06649298

The table below summarizes the available in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro and In Vivo Profile of this compound

Model/Species Assay Result (IC₅₀ or Effect) Citation
In Vitro
HEK293 cells (human NaCT) Citrate uptake inhibition 408 nM [1]
Human hepatocytes Citrate uptake inhibition 16.2 μM [2] [1]
Mouse hepatocytes Citrate uptake inhibition 4.5 μM [2] [1]
HEK293 cells (human NaDC1/NaDC3) Citrate uptake inhibition >100 μM [2] [1]
In Vivo
HFD Mouse Model Dose 250 mg/kg, orally, twice daily [1]
Treatment Duration 21 days [1]
Key Efficacy Outcomes Reversal of glucose intolerance; reduced plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines [2] [1]

Experimental Protocol for In Vivo HFD Mouse Studies

The following protocol is synthesized from the methods described in the identified research.

Animal Model Preparation
  • Animals: Use a standard mouse strain (e.g., C57BL/6J).
  • Diet: House mice on a High-Fat Diet (typically containing 45% or 60% kcal from fat) for a sufficient period (e.g., 8-16 weeks) to induce obesity and insulin resistance before starting the inhibitor treatment [2].
Dosing and Treatment
  • Inhibitor: this compound.
  • Dose Preparation: Prepare a fresh suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose.
  • Dosage and Route: Administer this compound at 250 mg/kg via oral gavage [1].
  • Dosing Schedule: Administer the compound twice daily (BID) [1].
  • Treatment Duration: Continue treatment for 21 days [1].
  • Control Groups: Include both a group of HFD-fed mice receiving the vehicle only and a group of mice on a standard low-fat diet as an additional baseline control.
Endpoint Analysis

Key metabolic endpoints to measure at the end of the treatment period include:

  • Glucose Metabolism: Perform an intraperitoneal glucose tolerance test (IPGTT) to assess glucose clearance [2] [1].
  • Plasma Biomarkers: Measure fasting levels of glucose and insulin [1].
  • Hepatic Lipid Content: Quantify liver fat by measuring triglycerides (TAG) and diacylglycerides (DAG) levels [2] [1].
  • Body Weight: Monitor changes in body weight throughout the study.

Mechanism of Action and Workflow

This compound is a competitive inhibitor and substrate of the sodium-coupled citrate transporter (NaCT or SLC13A5). It binds to the same site as citrate, arresting the transporter's cycle and preventing citrate uptake into hepatocytes [3]. The following diagram illustrates the logical pathway from NaCT inhibition to its observed metabolic benefits.

g start This compound Inhibits NaCT a Reduced Cytosolic Citrate Influx start->a b 1. Reduced Activation of Acetyl-CoA Carboxylase (ACC) a->b c 2. Reduced Inhibition of Phosphofructokinase-1 (PFK-1) a->c d De novo Lipogenesis (DNL) b->d g Hepatic Glucose Production b->g e Glycolytic Flux c->e f Hepatic Lipid Accumulation d->f h Improved Hepatic Steatosis (Reduced Liver Fat) f->h i Improved Glycemic Control g->i h->i

Key Considerations for Protocol Development

Please note that the available public data has some limitations that you will need to address in your experimental planning:

  • Lack of Formally Powered Food Effect Data: While standard practice in drug development, a formally powered food effect study for this compound was not identified in the search results. The FDA recommends such studies be conducted early for new chemical entities to guide clinical trial design [4].
  • In Vitro to In Vivo Potency Shift: Be aware of the significant difference between the compound's potency in recombinant HEK293 cells (nanomolar) and primary hepatocytes (micromolar), which must be considered when extrapolating mechanisms and dosing [2] [1].

Future Research Directions

To build a complete application note, future experiments could focus on:

  • Conducting a full food-effect bioavailability study to characterize the impact of a high-fat meal on the absorption of this compound, which is critical for predicting human dosing [4].
  • Performing dose-ranging studies to establish a minimum effective dose and further explore the therapeutic window.
  • Investigating the long-term effects of NaCT inhibition beyond 21 days on parameters like insulin sensitivity and liver histology.

References

PF-06649298 hepatocyte citrate transport inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NaCT and PF-06649298

The sodium-coupled citrate transporter (NaCT or SLC13A5) is a key plasma membrane protein responsible for transporting citrate from the blood into cells [1]. In the liver, citrate acts as a crucial precursor and regulator for de novo lipogenesis (DNL) and glycolysis [2] [1]. Inhibiting hepatic citrate uptake through NaCT is a promising therapeutic strategy for treating metabolic conditions like type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity [2] [1]. This compound represents a novel inhibitor that allows for the detailed investigation of this pathway.

Quantitative Profiling of this compound

The following table summarizes the key inhibitory activity (IC₅₀) of this compound across various experimental systems, demonstrating its potency and selectivity for NaCT over related transporters.

Experimental System Target IC₅₀ Value Description
HEK-293 cells [3] [4] NaCT (SLC13A5) 408 nM Inhibition of [¹⁴C]citrate uptake
Mouse hepatocytes [3] [4] NaCT (SLC13A5) 4.5 µM Inhibition of [¹⁴C]citrate uptake
Human hepatocytes [3] [4] NaCT (SLC13A5) 16.2 µM Inhibition of [¹⁴C]citrate uptake
HEK-293 cells [3] [4] NaDC1 (SLC13A2) >100 µM Inhibition of [¹⁴C]citrate uptake
HEK-293 cells [3] [4] NaDC3 (SLC13A3) >100 µM Inhibition of [¹⁴C]citrate uptake

This compound exhibits a clean safety profile in vitro, with no significant inhibition of major CYP450 enzymes, the hERG channel, or over 65 other off-targets [1]. It has excellent aqueous solubility but low passive membrane permeability [1].

Experimental Protocols

Here are detailed methodologies for key experiments using this compound to study citrate transport inhibition.

In Vitro Citrate Uptake Assay in Hepatocytes

This protocol measures the direct inhibition of NaCT-mediated citrate transport in primary hepatocytes [3] [4].

  • Key Reagents: this compound (prepared in DMSO), cryopreserved human or mouse hepatocytes, Hanks' Balanced Salt Solution (HBSS) with sodium, [¹⁴C]-citrate, unlabeled citrate, scintillation cocktail.
  • Procedure:
      • Cell Preparation: Thaw cryopreserved hepatocytes and suspend in pre-warmed HBSS buffer.
    • Compound Incubation: Pre-incubate the cell suspension with this compound (e.g., 0-100 µM) or vehicle control for 30 minutes at 37°C.
    • Uptake Initiation: Initiate transport by adding a mixture of [¹⁴C]-citrate and unlabeled citrate to the cell suspension.
    • Uptake Termination: After 30 minutes, rapidly separate cells from the incubation medium via vacuum filtration through glass fiber filters.
    • Measurement: Wash filters to remove residual extracellular radioactivity. Measure the cell-associated radioactivity on the filters using a scintillation counter.
    • Data Analysis: Calculate the percentage inhibition relative to vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Efficacy Study in a High-Fat Diet Mouse Model

This protocol assesses the metabolic effects of this compound in a diet-induced obesity model [3] [5].

  • Key Reagents: this compound, formulation vehicle (e.g., 0.5% carboxymethyl cellulose sodium), high-fat diet (HFD) fed mice.
  • Procedure:
    • Animal Model: Use male C57BL/6J mice fed a HFD for several weeks to induce obesity and glucose intolerance.
    • Dosing Regimen: Administer this compound (e.g., 250 mg/kg) or vehicle control via oral gavage twice daily for 21 days.
    • Endpoint Measurements:
      • Glucose Tolerance Test (GTT): Perform an intraperitoneal GTT after the treatment period to assess glucose clearance.
      • Tissue Collection: At study termination, collect plasma and liver tissues for analysis.
      • Biochemical Analysis: Measure plasma glucose and quantify hepatic lipid concentrations (triglycerides, diacylglycerides) and acylcarnitines.

Application Notes

  • Mechanism of Action: Structural and biochemical evidence indicates that this compound is a state-dependent allosteric inhibitor of NaCT [2] [6]. It binds to the substrate-binding site, competing with citrate, but its inhibitory potency is highly dependent on the ambient citrate concentration, which allows it to effectively modulate transport under physiological conditions [1] [6].
  • Selectivity Assurance: The high selectivity of this compound for NaCT over the homologous transporters NaDC1 and NaDC3 is crucial for interpreting experimental results, as it minimizes off-target effects that could confound data [1] [3].
  • In Vivo Translation: The favorable pharmacokinetic properties of this compound, including its metabolic stability, enable its use in in vivo proof-of-concept studies. The observed reversal of glucose intolerance and reduction of hepatic lipids in HFD mice validate NaCT inhibition as a viable approach for modulating whole-body metabolism [1] [5].

The diagrams below illustrate the experimental workflow and the proposed mechanism through which this compound exerts its metabolic effects.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Start Start Experimental Workflow InVitro1 Cell-Based Assay (HEK293/NaCT) Start->InVitro1 InVitro2 Primary Hepatocyte Assay (Human/Mouse) InVitro1->InVitro2 InVitro3 Selectivity Profiling (vs. NaDC1/NaDC3) InVitro2->InVitro3 InVivo1 Animal Model (HFD Mice) InVitro3->InVivo1 InVivo2 Compound Dosing (Oral, 21 days) InVivo1->InVivo2 InVivo3 Metabolic Phenotyping (GTT, Lipidomics) InVivo2->InVivo3 Data Data Analysis & Conclusion InVivo3->Data

Experimental Workflow for NaCT Inhibition Studies

G cluster_effects Metabolic Consequences PF This compound NaCT NaCT Inhibitor PF->NaCT Binds CitrateUptake Reduced Citrate Uptake NaCT->CitrateUptake Inhibits Effect1 Reduced Acetyl-CoA for Lipid Synthesis CitrateUptake->Effect1 Effect2 Decreased Allosteric Activation of ACC CitrateUptake->Effect2 Effect3 Reduced Allosteric Inhibition of PFK CitrateUptake->Effect3 Effect4 ↓ De Novo Lipogenesis (DNL) Effect1->Effect4 Effect2->Effect4 Effect5 Potential Increase in Glycolytic Flux Effect3->Effect5 Outcome Improved Metabolic Profile ↓ Liver Fat, ↑ Glucose Control Effect4->Outcome Effect5->Outcome

Mechanism and Metabolic Effects of NaCT Inhibition

Conclusion

This compound serves as a critical research tool for investigating the physiological and pathophysiological roles of the citrate transporter NaCT. The detailed protocols and data provided herein offer a solid foundation for researchers to apply this compound in studies aimed at understanding and targeting hepatic energy metabolism for therapeutic benefit.

References

Comprehensive Research Applications and Protocols for PF-06649298: A Selective NaCT Inhibitor for Glucose Metabolism Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NaCT Inhibition and PF-06649298

The sodium-coupled citrate transporter (NaCT or SLC13A5) has emerged as a promising therapeutic target for metabolic disorders including type 2 diabetes, obesity, and hepatic steatosis. NaCT facilitates the cellular uptake of citrate from the bloodstream into hepatocytes, where citrate serves as a key regulatory metabolite that integrates glycolytic and lipogenic pathways. Citrate allosterically inhibits phosphofructokinase (thereby reducing glycolytic flux) and promotes the polymerization and activation of acetyl-CoA carboxylase (the rate-limiting enzyme in de novo lipogenesis). Inhibition of hepatic citrate uptake through NaCT blockade represents a novel approach to simultaneously address hyperglycemia and hepatic lipid accumulation [1].

This compound is a potent and selective small molecule inhibitor of NaCT identified through virtual screening of Pfizer's compound library based on structural similarities to citrate. This dicarboxylate compound specifically interacts with NaCT to inhibit citrate transport in both in vitro and in vivo settings, making it a valuable research tool for investigating the metabolic consequences of reduced hepatic citrate uptake. The favorable pharmacokinetic properties of this compound, including excellent aqueous solubility and metabolic stability, permit its use in animal studies exploring the relationship between citrate metabolism and systemic glucose homeostasis [1] [2].

Quantitative Profiling of this compound

Inhibitory Potency and Selectivity Profile

Table 1: Inhibitory Potency (IC₅₀) of this compound Across Experimental Systems

Experimental System Species IC₅₀ Value Contextual Notes
HEK-293 cells overexpressing NaCT Human 408 nM Primary screening system [2]
Cryopreserved hepatocytes Human 16.2 μM More physiologically relevant model [1] [2]
Cryopreserved hepatocytes Mouse 4.5 μM Used for preclinical validation [1] [2]
HEK-293 cells overexpressing NaDC1 Human >100 μM Demonstrates selectivity [1] [2]
HEK-293 cells overexpressing NaDC3 Human >100 μM Demonstrates selectivity [1] [2]

This compound exhibits a marked selectivity for NaCT over related dicarboxylate transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3), which are primarily expressed in the intestine and kidney and play important roles in citrate absorption and excretion. This selectivity profile is crucial for minimizing potential off-target effects in research applications. Additional profiling demonstrated no significant interaction with 65+ other targets including ATP-citrate lyase, the hERG channel, and major human CYP450 enzymes, supporting its utility as a clean research tool for specifically investigating NaCT function [1].

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

Property Value/Description Research Implications
Molecular Weight 294.34 g/mol Low molecular weight compound [2] [3]
Chemical Formula C₁₆H₂₂O₅ -
CAS Number 1854061-16-7 For precise compound identification [2] [3]
Aqueous Solubility Excellent (100 mg/mL in DMSO) Facilitates in vitro assay development [2]
Metabolic Stability High (clearance not detected) Suitable for sustained exposure in in vivo studies [1]
Passive Membrane Permeability Low Polar dicarboxylate with pKa values of 3.1 and 5.1 [1]

The polar nature of this compound, conferred by its dicarboxylate groups, contributes to its low passive membrane permeability but excellent aqueous solubility. The compound demonstrates high metabolic stability with undetectable clearance in hepatocyte assays, which is advantageous for maintaining effective concentrations during in vivo investigations. These properties collectively support the use of this compound in both acute and chronic research paradigms focused on modulating citrate metabolism [1].

Experimental Protocols for Assessing this compound Activity

In Vitro Citrate Uptake Assay

Purpose: To quantify the inhibitory activity of this compound on NaCT-mediated citrate uptake in cellular systems.

Materials:

  • HEK-293 cells stably overexpressing human NaCT (HEKNaCT), NaDC1 (HEKNaDC1), or NaDC3 (HEKNaDC3)
  • Cryopreserved human or mouse hepatocytes
  • [¹⁴C]-Citrate (specific radioactivity: 113 mCi/mmol)
  • This compound (prepared as 10 mM stock solution in DMSO)
  • Uptake buffer (physiological saline solution, pH 7.4)

Procedure:

  • Cell Preparation: Seed cells in 24-well or 96-well plates at appropriate densities (HEK-293 derivatives: 4×10⁵ cells per well; hepatocytes: follow vendor recommendations) and culture for 24-48 hours until 80-90% confluent.
  • Compound Treatment: Prepare serial dilutions of this compound (typically 0-100 μM) in uptake buffer. Include vehicle control (DMSO, final concentration ≤0.1%).
  • Uptake Measurement:
    • Pre-incubate cells with this compound or vehicle for 10 minutes at 37°C.
    • Add [¹⁴C]-citrate (final concentration 10-50 μM) and continue incubation for 30 minutes.
    • Terminate uptake by rapid washing with ice-cold buffer (3×1 mL).
    • Lysate cells with appropriate lysis buffer (0.1% SDS in PBS).
    • Quantify radioactivity using a microbeta plate reader or scintillation counter.
  • Data Analysis: Calculate percentage inhibition relative to vehicle control and determine IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism) [1] [2].

Technical Notes: For hepatocyte experiments, include culture conditions that maintain hepatocyte polarity and transporter localization. The assay can be adapted to high-throughput screening formats using 96-well or 384-well plates.

In Vivo Efficacy Assessment in High-Fat Diet Mouse Model

Purpose: To evaluate the effects of this compound on glucose tolerance and hepatic lipid metabolism in a diet-induced obesity model.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old) fed high-fat diet (HFD; 45-60% kcal from fat) for 12-16 weeks
  • This compound (prepared in 0.5% carboxymethyl cellulose sodium suspension for oral gavage)
  • Glucose monitoring system
  • Equipment for intraperitoneal glucose tolerance test (IPGTT)
  • Tissue collection supplies for liver sampling

Procedure:

  • Animal Model Development: House mice under standard conditions (12-hour light/dark cycle) with ad libitum access to HFD and water for 12-16 weeks to induce obesity and insulin resistance.
  • Compound Administration:
    • Randomly assign HFD-fed mice to treatment groups (n=8-12).
    • Administer this compound (250 mg/kg) or vehicle control via oral gavage twice daily for 21 days.
    • Monitor body weight and food intake regularly throughout the study.
  • Glucose Tolerance Assessment:
    • After 18-20 days of treatment, fast mice for 6 hours.
    • Perform IPGTT by administering glucose (2 g/kg body weight) intraperitoneally.
    • Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-injection.
  • Tissue Collection and Analysis:
    • Euthanize mice 2 hours after final dose following a 6-hour fast.
    • Collect liver samples and freeze immediately in liquid nitrogen.
    • Analyze hepatic triglycerides, diacylglycerides, and acyl-carnitines using appropriate biochemical methods.
  • Data Analysis: Compare glucose tolerance curves (AUC), hepatic lipid concentrations, and body weight changes between treatment groups using appropriate statistical tests (e.g., Student's t-test or ANOVA with post-hoc analysis) [2] [4] [3].

Technical Notes: For optimal compound exposure, the twice-daily dosing regimen is essential due to the compound's pharmacokinetic profile. Consider including a pair-fed control group to distinguish compound-specific effects from potential appetite-related changes.

Research Applications and Key Findings

Metabolic Disease Research

This compound has been primarily utilized to investigate the therapeutic potential of NaCT inhibition in metabolic disorders. In high-fat diet-fed mice, treatment with this compound (250 mg/kg, twice daily for 21 days) completely reversed glucose intolerance, a fundamental abnormality in type 2 diabetes. The compound significantly decreased plasma glucose concentrations and reduced hepatic triglycerides, diacylglycerides, and acyl-carnitines, indicating improved systemic glucose homeostasis and reduced hepatic lipid accumulation. These effects mirror the metabolic phenotype observed in SLC13A5 knockout mice, which are protected from diet-induced obesity and insulin resistance, thereby validating NaCT inhibition as a promising approach for managing metabolic syndrome components [1] [2] [4].

The compound has also helped elucidate the molecular mechanisms through which citrate transport influences metabolic pathways. By reducing hepatic citrate uptake, this compound indirectly modulates the activity of key metabolic enzymes including phosphofructokinase (glycolysis) and acetyl-CoA carboxylase (lipogenesis). This leads to reduced de novo lipogenesis and potentially increased fatty acid oxidation, contributing to the improvements in hepatic steatosis observed in animal models. Furthermore, the metabolic benefits occur without significant cytotoxicity, as demonstrated by negative results in genetic toxicity assays and no observable toxicity in HepG2 cells at concentrations up to 300 μM with 72 hours of incubation [1].

Comparative Analysis with Other NaCT Inhibitors

Table 3: Comparison of this compound with Other NaCT Inhibitors

Inhibitor Potency (IC₅₀) Species Specificity Mechanism Key Characteristics
This compound 408 nM (HEKNaCT) 16.2 μM (human hepatocytes) Human and mouse Competitive, substrate-like Favorable pharmacokinetics, used in proof-of-concept studies [1] [5]
BI01383298 ~100 nM (human NaCT) Human specific Irreversible, non-competitive Highest potency among known inhibitors, no effect on mouse NaCT [5]
ETG-5773 160 nM (human) 180 nM (mouse) Human and mouse Non-competitive, non-substrate Cross-species activity, improves glucose tolerance and reduces liver triglycerides [6]

When compared to other NaCT inhibitors, this compound represents a first-generation tool compound with a balanced profile of potency, selectivity, and pharmacokinetic properties. While newer inhibitors such as BI01383298 demonstrate higher potency and a distinct non-competitive mechanism, they may lack cross-species activity, limiting their utility in preclinical mouse models. ETG-5773 represents an advanced inhibitor with nanomolar potency and cross-species efficacy, but this compound remains valuable as a well-characterized, substrate-competitive inhibitor that most closely mimics the physiological transport process. The selection of an appropriate NaCT inhibitor depends on the specific research context, including the experimental model (human vs. mouse systems) and the desired mechanism of inhibition (competitive vs. non-competitive) [5] [6].

Visualization of Experimental Workflows and Mechanisms

NaCT Inhibition Mechanism and Metabolic Consequences

G cluster_0 Intracellular Metabolic Effects Blood Blood Circulation Citrate (200 µM) NaCT NaCT Transporter (SLC13A5) Blood->NaCT Citrate transport Hepatocyte Hepatocyte NaCT->Hepatocyte Citrate influx Glycolysis Increased Glycolysis Hepatocyte->Glycolysis Reduced allosteric inhibition of PFK Lipogenesis Decreased Lipogenesis Hepatocyte->Lipogenesis Reduced ACC activation Gluconeogenesis Decreased Gluconeogenesis Hepatocyte->Gluconeogenesis Reduced FBPase activation PF06649298 This compound PF06649298->NaCT Competitive Inhibition Outcomes Improved Glucose Homeostasis Reduced Hepatic Steatosis Glycolysis->Outcomes Lipogenesis->Outcomes Gluconeogenesis->Outcomes

This diagram illustrates the mechanism of action of this compound and its downstream metabolic effects. The inhibitor competitively binds to NaCT, reducing citrate transport from the blood into hepatocytes. The decreased intracellular citrate availability alleviates allosteric inhibition of phosphofructokinase (PFK), enhancing glycolytic flux. Concurrently, reduced citrate levels lead to decreased activation of acetyl-CoA carboxylase (ACC), suppressing de novo lipogenesis, and reduced activation of fructose-1,6-bisphosphatase (FBPase), decreasing gluconeogenesis. These coordinated changes in hepatic metabolism contribute to improved systemic glucose homeostasis and reduced lipid accumulation in the liver [1] [5].

Experimental Workflow for In Vivo Efficacy Assessment

G cluster_1 Analysis Parameters Start HFD-fed Mouse Model (12-16 weeks) Treatment This compound Administration (250 mg/kg, BID, 21 days) Start->Treatment IPGTT Intraperitoneal Glucose Tolerance Test (IPGTT) Treatment->IPGTT Day 18-20 Sacrifice Tissue Collection IPGTT->Sacrifice Day 21 Analysis Biochemical Analysis Sacrifice->Analysis Results Data Interpretation & Statistical Analysis Analysis->Results A1 Glucose Tolerance (AUC calculation) Analysis->A1 A2 Hepatic Lipid Profiling (Triglycerides, DAGs) Analysis->A2 A3 Plasma Biomarkers (Glucose, Insulin) Analysis->A3 A4 Body Composition (Weight, Fat Mass) Analysis->A4

This workflow outlines the key stages in assessing the in vivo efficacy of this compound. The process begins with establishing the high-fat diet-fed mouse model of obesity and insulin resistance. Following treatment with this compound twice daily for 21 days, glucose tolerance is evaluated through an intraperitoneal glucose tolerance test. Terminal tissue collection enables comprehensive biochemical analysis of hepatic lipids and plasma biomarkers. The systematic approach allows researchers to quantitatively evaluate the compound's effects on glucose metabolism and hepatic steatosis, providing insights into its potential therapeutic applications [2] [4] [3].

Conclusion

This compound serves as a valuable research tool for investigating the metabolic consequences of NaCT inhibition. Its well-characterized inhibitory profile, selectivity, and efficacy in both cellular and animal models make it particularly useful for studies exploring the relationship between citrate metabolism and metabolic diseases. The detailed protocols provided in this document enable researchers to effectively utilize this compound to investigate hepatic glucose and lipid metabolism, drug mechanism of action, and potential therapeutic applications for obesity-related metabolic disorders. As research in this field advances, this compound continues to provide fundamental insights into the role of plasma membrane citrate transport in metabolic regulation, potentially informing the development of novel therapeutic strategies for type 2 diabetes, NAFLD/MAFLD, and related conditions.

References

Comprehensive Application Notes and Protocols for PF-06649298 in Lipid Metabolism Regulation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-06649298 and NaCT Inhibition in Lipid Metabolism

This compound is a potent and selective small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), a key regulator of hepatic energy metabolism and lipid homeostasis. As a dicarboxylate transporter inhibitor, this compound specifically targets NaCT, which is responsible for citrate uptake from circulation into hepatocytes. Citrate serves as a crucial metabolic intermediate that integrates glycolytic and lipogenic pathways through allosteric regulation of metabolic enzymes. By inhibiting citrate transport, this compound reduces the cytoplasmic citrate pool in liver cells, leading to downstream effects on both glucose metabolism and lipid metabolism. This mechanism represents a promising therapeutic approach for metabolic disorders including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity-related metabolic syndrome.

The therapeutic potential of NaCT inhibition is supported by genetic evidence showing that SLC13A5 knockout mice are protected against diet-induced obesity, insulin resistance, and hepatic steatosis. This compound emerged from virtual screening of Pfizer's compound library based on structural similarity to citrate, followed by extensive optimization and characterization. Its ability to selectively inhibit NaCT-mediated citrate uptake without affecting related dicarboxylate transporters (NaDC1 and NaDC3) makes it a valuable pharmacological tool for studying citrate metabolism and its role in metabolic regulation. These application notes provide detailed methodologies and protocols for investigating the effects of this compound on lipid metabolism in both in vitro and in vivo systems.

Quantitative Profiling of this compound Activity

Inhibitory Activity Across Experimental Systems

Table 1: Comprehensive IC₅₀ Profile of this compound in Various Biological Systems

Experimental System IC₅₀ Value Assay Type Incubation Time Citations
HEK-293 cells expressing NaCT 0.41 μM [¹⁴C]citrate uptake 30 minutes [1] [2]
Human hepatocytes 16.2 μM [¹⁴C]citrate uptake 30 minutes [1] [3] [2]
Mouse hepatocytes 4.5 μM [¹⁴C]citrate uptake 30 minutes [1] [2]
HEK-293 cells expressing NaDC1 >100 μM [¹⁴C]citrate uptake 30 minutes [1] [2]
HEK-293 cells expressing NaDC3 >100 μM [¹⁴C]citrate uptake 30 minutes [1] [2]
Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical and ADME Properties of this compound

Property Value Experimental Conditions Significance
Molecular Weight 294.34 g/mol - Low molecular weight compound
Molecular Formula C₁₆H₂₂O₅ - Dicarboxylate structure
CAS Number 1854061-16-7 - Unique identifier
Aqueous Solubility ~100 mg/mL in DMSO In vitro stock preparation Suitable for experimental use
Metabolic Stability High (undetectable clearance) Human and mouse hepatocytes Favorable pharmacokinetics
Membrane Permeability Low MDCK-LE cell monolayer Limited passive diffusion
Selectivity Screening Clean profile (>65 targets) CYP450 enzymes, receptors, transporters Minimal off-target effects

The quantitative profiling data demonstrates that This compound exhibits notable species-specific potency, with significantly higher activity in recombinant systems expressing human NaCT compared to primary hepatocytes. The >250-fold selectivity for NaCT over related transporters NaDC1 and NaDC3 highlights its specificity within the SLC13 family. The favorable solubility and metabolic stability, combined with low passive permeability, make it particularly suitable for investigating NaCT inhibition in hepatic systems where transporter-mediated uptake is required for activity.

Experimental Protocols: In Vitro Applications

Citrate Uptake Inhibition Assay in HEK-293 Cells Expressing NaCT

Purpose: To quantify the inhibitory potency of this compound on NaCT-mediated citrate uptake in a recombinant expression system.

Materials:

  • HEK-293 cells stably expressing human NaCT (HEKNaCT)
  • [¹⁴C]citrate (specific radioactivity: 113 mCi/mmol)
  • This compound (prepare fresh 10 mM stock solution in DMSO)
  • Uptake buffer (125 mM NaCl, 25 mM NaHCO₃, 5 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 5 mM glucose, 10 mM HEPES, pH 7.4)
  • 24-well cell culture plates
  • Scintillation counter or microbeta plate reader

Procedure:

  • Cell Culture: Maintain HEKNaCT cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and appropriate selection antibiotics at 37°C in 5% CO₂.
  • Seeding: Plate cells at a density of 1×10⁵ cells per well in 24-well plates and culture for 48 hours until 80-90% confluent.
  • Compound Treatment: Prepare serial dilutions of this compound (0.1-100 μM) in uptake buffer. Include vehicle control (0.1% DMSO) and blank wells for background subtraction.
  • Pre-incubation: Aspirate culture medium and pre-incubate cells with this compound solutions for 15 minutes at 37°C.
  • Uptake Measurement: Add [¹⁴C]citrate (final concentration 10 μM) to each well and incubate for 10 minutes at 37°C.
  • Termination: Rapidly aspirate uptake solution and wash cells three times with ice-cold PBS.
  • Lysis: Solubilize cells with 0.1% Triton X-100 in PBS for 30 minutes at room temperature.
  • Quantification: Transfer lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
  • Data Analysis: Calculate percentage inhibition relative to vehicle control and determine IC₅₀ values using nonlinear regression analysis.

Technical Notes: The assay should be performed in triplicate with appropriate controls. For sodium dependence evaluation, parallel experiments can be conducted with choline chloride replacing NaCl in the uptake buffer. The typical Z-factor for this assay should exceed 0.5, indicating excellent assay quality for high-throughput screening applications.

Citrate Transport Assay in Primary Hepatocytes

Purpose: To assess this compound activity in physiologically relevant primary hepatocyte models.

Materials:

  • Cryopreserved human or mouse hepatocytes
  • Williams' Medium E supplemented with maintenance supplements
  • [¹⁴C]citrate (specific radioactivity: 113 mCi/mmol)
  • This compound (10 mM stock in DMSO)
  • Collagen-coated 24-well plates
  • Scintillation counter

Procedure:

  • Hepatocyte Thawing: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath, transfer to pre-warmed hepatocyte thawing medium, and centrifuge at 100×g for 10 minutes.
  • Viability Assessment: Determine cell viability using trypan blue exclusion (should be >80% for assay use).
  • Seeding: Plate hepatocytes at 2.5×10⁵ viable cells per well in collagen-coated 24-well plates in Williams' Medium E with supplements.
  • Culture: Maintain cells for 4-6 hours to allow attachment, then replace with fresh medium and culture overnight.
  • Dosing: Prepare this compound solutions (0-100 μM) in uptake buffer. Pre-incubate hepatocytes for 15 minutes at 37°C.
  • Transport Assay: Add [¹⁴C]citrate (final concentration 10 μM) and incubate for 30 minutes at 37°C.
  • Termination: Aspirate medium, wash cells three times with ice-cold PBS.
  • Lysis and Detection: Lyse cells with 0.1% Triton X-100 and quantify radioactivity by scintillation counting.
  • Data Analysis: Normalize citrate uptake to protein content and calculate percentage inhibition.

Technical Notes: The significant species difference in potency (16.2 μM in human vs. 4.5 μM in mouse hepatocytes) should be considered when extrapolating results between species. Include positive controls such as non-transported inhibitors to validate assay performance.

Experimental Protocols: In Vivo Applications

High-Fat Diet Mouse Model for Metabolic Syndrome

Purpose: To evaluate the effects of this compound on glucose intolerance and hepatic lipid metabolism in a diet-induced obesity model.

Materials:

  • C57BL/6J mice (8-10 weeks old)
  • High-fat diet (45-60% kcal from fat)
  • This compound (prepared in 0.5% carboxymethyl cellulose sodium)
  • Oral gavage needles
  • Glucose meter and test strips
  • Glucose solution for tolerance test
  • Tissue collection equipment

Procedure:

  • Induction of Obesity: House mice under standard conditions (12-hour light/dark cycle) and feed high-fat diet ad libitum for 8 weeks to induce obesity and insulin resistance.
  • Group Allocation: Randomize HFD-fed mice into treatment groups (n=8-10 per group):
    • Vehicle control (0.5% CMC Na)
    • This compound (250 mg/kg)
  • Dosing Regimen: Administer this compound or vehicle by oral gavage twice daily (approximately 12 hours apart) for 21 days.
  • Glucose Tolerance Test: After 21 days of treatment, fast mice for 6 hours and administer glucose (2 g/kg) by oral gavage. Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-administration.
  • Terminal Procedures: Following the final dose, euthanize mice and collect plasma and liver tissues for analysis.
  • Biochemical Analysis:
    • Plasma Glucose: Measure using standard glucose oxidase method
    • Hepatic Triglycerides: Extract lipids from liver tissue and quantify using colorimetric assays
    • Diacylglycerides and Acyl-carnitines: Analyze by liquid chromatography-mass spectrometry (LC-MS)

Technical Notes: The twice-daily dosing regimen is critical for maintaining continuous NaCT inhibition throughout the treatment period. Consistent timing of dose administration relative to feeding/fasting cycles should be maintained to reduce variability. For optimal results, conduct studies in a temperature-controlled environment with free access to water and the designated diet.

Sample Collection and Processing Protocols

Plasma Collection:

  • Collect blood via cardiac puncture into EDTA-coated tubes at termination.
  • Centrifuge at 2,000×g for 15 minutes at 4°C.
  • Aliquot plasma and store at -80°C until analysis.

Liver Tissue Processing:

  • Weigh and record liver weight immediately after collection.
  • For lipid analysis: Snap-freeze portions in liquid nitrogen and store at -80°C.
  • For histology: Fix tissue in 10% neutral buffered formalin for 24-48 hours, then transfer to 70% ethanol.

Expected Outcomes: Treatment with this compound (250 mg/kg, twice daily for 21 days) typically results in:

  • Complete reversal of glucose intolerance in HFD mice
  • Significant reductions in plasma glucose concentrations
  • Decreased hepatic triglycerides (30-50% reduction)
  • Reduced diacylglycerides and acyl-carnitines in liver tissue

Mechanism of Action and Signaling Pathways

The molecular mechanism of this compound involves specific inhibition of the sodium-coupled citrate transporter (NaCT/SLC13A5), which is predominantly expressed in the liver and localized to the sinusoidal membrane of hepatocytes. This transporter is responsible for the uptake of citrate from the circulation into hepatocytes in a sodium-dependent manner. Under normal physiological conditions, citrate serves as a critical metabolic intermediate that regulates multiple biochemical pathways through allosteric interactions with key metabolic enzymes.

Diagram: Molecular Mechanism of this compound in Inhibiting Hepatic Lipogenesis

G PF This compound NaCT NaCT/SLC13A5 PF->NaCT Competitive inhibition CytCitrate Cytoplasmic Citrate NaCT->CytCitrate Citrate Extracellular Citrate Citrate->NaCT Sodium-coupled transport PFK Phosphofructokinase (PFK) CytCitrate->PFK Allosteric inhibition ACC Acetyl-CoA Carboxylase (ACC) CytCitrate->ACC Polymerization & activation MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase (FAS) DNL De Novo Lipogenesis FAS->DNL MalonylCoA->FAS CPT1 Carnitine Palmitoyl Transferase-1 (CPT-1) MalonylCoA->CPT1 Inhibition FAO Fatty Acid Oxidation CPT1->FAO

The diagram above illustrates how this compound competitively inhibits citrate transport via NaCT, leading to reduced cytoplasmic citrate levels. This reduction in intracellular citrate has several metabolic consequences:

  • Decreased glycolytic flux due to relief of phosphofructokinase (PFK) inhibition
  • Reduced de novo lipogenesis through diminished activation of acetyl-CoA carboxylase (ACC)
  • Enhanced fatty acid oxidation resulting from decreased malonyl-CoA production and subsequent disinhibition of carnitine palmitoyltransferase-1 (CPT-1)

Diagram: Integrated Metabolic Consequences of NaCT Inhibition

G cluster_hepatocyte Hepatocyte Metabolic Pathways NaCTInhibition NaCT Inhibition by this compound Glycolysis Glycolytic Flux NaCTInhibition->Glycolysis Increases Gluconeogenesis Hepatic Glucose Production NaCTInhibition->Gluconeogenesis Decreases DNL De Novo Lipogenesis NaCTInhibition->DNL Decreases TG Hepatic Triglycerides NaCTInhibition->TG Decreases FAO Fatty Acid Oxidation NaCTInhibition->FAO Increases InsulinSensitivity Insulin Sensitivity NaCTInhibition->InsulinSensitivity Improves GlucoseIntolerance Improved Glucose Intolerance Glycolysis->GlucoseIntolerance Gluconeogenesis->GlucoseIntolerance HepaticSteatosis Reduced Hepatic Steatosis DNL->HepaticSteatosis TG->HepaticSteatosis FAO->HepaticSteatosis Contributes to InsulinSensitivity->GlucoseIntolerance

The molecular basis for this compound inhibition involves interaction with specific residues in the substrate-binding pocket of NaCT. Molecular modeling and mutagenesis studies have identified that residues G228, V231, V232, and G409 are critical for both citrate transport and inhibitor binding. The compound acts as a competitive inhibitor that specifically interacts with the citrate binding site, as demonstrated by the ability of increasing citrate concentrations to out-compete radiolabeled this compound binding. This competitive nature indicates shared binding sites for the inhibitor and the natural substrate.

Formulation and Handling Guidelines

Stock Solution Preparation and Storage

This compound exhibits excellent solubility in DMSO, allowing preparation of high-concentration stock solutions suitable for in vitro experiments.

Stock Solution Preparation:

  • Allow the compound to equilibrate to room temperature before opening.
  • Weigh out the desired amount of this compound powder using an analytical balance.
  • Dissolve in molecular biology grade DMSO to prepare a 10-100 mM stock solution.
  • Vortex thoroughly for 1-2 minutes and sonicate if necessary to ensure complete dissolution.
  • Aliquot into single-use portions to avoid repeated freeze-thaw cycles.

Storage Conditions:

  • Powder form: Store at -20°C (stable for 3 years) or 4°C (stable for 2 years)
  • DMSO stock solutions: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month)

Quality Control: The compound appears as an off-white to light yellow solid powder with a published purity of ≥98%. For optimal results, periodically check the stability of stock solutions by LC-MS analysis, particularly if unexpected decreases in potency are observed in biological assays.

In Vivo Formulation Strategies

Standard Oral Formulation:

  • Vehicle: 0.5% carboxymethyl cellulose sodium (CMC Na) in purified water
  • Procedure:
    • Gradually sprinkle this compound powder onto 0.5% CMC Na solution while vortexing
    • Continue mixing until a homogeneous suspension is formed
    • Use within 4 hours of preparation with continuous stirring or vortexing before each administration
  • Dosing: Administer at 250 mg/kg twice daily by oral gavage

Alternative Formulations:

  • For enhanced bioavailability: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline
  • For intravenous administration: 10% DMSO + 50% PEG300 + 40% saline

Dosing Considerations: The low membrane permeability of this compound is advantageous for targeting hepatic NaCT while minimizing distribution to other tissues. The compound demonstrates high metabolic stability with undetectable clearance in hepatocyte assays, contributing to its suitability for in vivo studies.

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions:

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution
High variability in citrate uptake assays Inconsistent cell confluence Standardize seeding density and confirm >80% confluence before assay
Reduced potency in hepatocyte assays Low viability of primary hepatocytes Use only hepatocyte batches with >80% viability by trypan blue exclusion
Poor compound solubility in aqueous buffers Limited solubility at neutral pH Use fresh stock solutions and ensure proper formulation with recommended vehicles
Inconsistent in vivo results Variable fasting glucose levels Standardize fasting duration and timing relative to light/dark cycle
Lack of efficacy in mouse models Species potency difference (IC₅₀ 4.5 μM in mouse vs 16.2 μM in human hepatocytes) Consider higher dosing or use of humanized mouse models

Experimental Design Considerations:

  • Species Selection: The significant difference in this compound potency between human and mouse systems (approximately 4-fold higher potency in mouse hepatocytes) should be considered when designing and interpreting translational studies.
  • Time Course: Maximum inhibition of citrate uptake is achieved within 15-30 minutes of compound exposure and remains stable for at least 2 hours in vitro.
  • Control Experiments: Include appropriate controls such as parental HEK-293 cells (lacking NaCT expression) to confirm specific interaction with the target transporter.
  • Counter Assays: Implement counter-screening against NaDC1 and NaDC3 to confirm selectivity, particularly when testing structural analogs.

Conclusion and Research Applications

This compound represents a valuable pharmacological tool for investigating the role of citrate transport in metabolic regulation. Its well-characterized specificity for NaCT over related dicarboxylate transporters, combined with favorable physicochemical properties for in vitro and in vivo studies, makes it particularly useful for probing the relationship between extracellular citrate uptake and intracellular metabolic pathways.

The protocols described herein enable comprehensive investigation of this compound effects on lipid metabolism, from molecular interactions with its target transporter to systemic metabolic outcomes in disease models. The dose-dependent inhibition of hepatic citrate uptake and subsequent reduction in de novo lipogenesis provide a mechanistic basis for its beneficial metabolic effects observed in preclinical models.

Future applications of this compound may include combination studies with other metabolic modulators, investigation of its effects in non-alcoholic steatohepatitis (NASH) models, and exploration of potential applications in cancer metabolism given the role of citrate in supporting tumor growth. The continued use of this specific NaCT inhibitor will enhance our understanding of citrate metabolism in health and disease and may facilitate the development of novel therapeutic strategies for metabolic disorders.

References

PF-06649298 plasma glucose reduction protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: PF-06649298

The table below summarizes the key biochemical and pharmacological characteristics of this compound.

Property Description
Molecular Target Sodium-coupled citrate transporter (NaCT or SLC13A5) [1]
Primary Mechanism Inhibits citrate transport into cells, potentially acting as a competitive substrate and/or state-dependent allosteric inhibitor [2] [3]
Key In Vitro Activity IC50 of 16.2 μM in human hepatocytes; high selectivity over related transporters NaDC1 and NaDC3 [4] [1]
Key In Vivo Effect Reversed glucose intolerance in high-fat diet (HFD) mice [1]

Detailed Experimental Protocols

In Vitro Citrate Uptake Assay

This protocol measures the direct inhibitory effect of this compound on NaCT-mediated citrate uptake in cells [4] [1].

  • Cell Models: HEK-293 cells stably overexpressing human NaCT (HEKNaCT), cryopreserved human hepatocytes, or mouse hepatocytes [4].
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the assay buffer to create a concentration range (e.g., 0-100 μM) [1].
  • Assay Procedure:
    • Pre-incubate cells with the compound or vehicle control for 30 minutes [1].
    • Expose cells to a solution containing radiolabeled (e.g., 14C) or fluorescently labeled citrate.
    • Incubate for a defined period to allow for citrate uptake.
    • Terminate the uptake reaction by washing cells with ice-cold buffer to remove extracellular citrate.
    • Lyse cells and quantify the intracellular citrate using a scintillation counter or other appropriate detector [4].
  • Data Analysis: Calculate the percentage inhibition of citrate uptake at each compound concentration relative to the vehicle control. Fit the data to a dose-response model to determine the IC50 value [4].
In Vivo Efficacy Study in HFD Mice

This protocol evaluates the effect of this compound on improving glucose metabolism in a diet-induced obesity model [1].

  • Animal Model: Mice fed a high-fat diet (HFD) to induce obesity and glucose intolerance.
  • Dosing Formulation:
    • For oral gavage, this compound can be suspended in a 0.5% carboxymethyl cellulose sodium (CMC-Na) solution [1].
    • The compound can also be formulated for injection using a mixture of DMSO, Tween 80, and saline (10:5:85 ratio) [1].
  • Dosing Regimen:
    • Dose: 250 mg/kg [1].
    • Frequency: Administered orally, twice daily [1].
    • Duration: 21 days [1].
  • Endpoint Measurements:
    • Glucose Tolerance Test (GTT): After a fasting period, administer a glucose bolus to mice. Measure blood glucose levels at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance [1].
    • Biochemical Analysis: Collect plasma and liver tissue at the end of the study to measure triglycerides, diglycerides, and other relevant metabolites [1].

Mechanism of Action and Metabolic Pathway

This compound exerts its effects by inhibiting the NaCT transporter, which initiates a cascade of metabolic changes. The diagram below illustrates the proposed pathway through which inhibition of citrate transport leads to reduced plasma glucose.

G start This compound step1 Inhibits NaCT (SLC13A5) citrate transporter start->step1 step2 Reduced cytosolic citrate influx step1->step2 step3a Decreased acetyl-CoA precursor availability step2->step3a step3b Reduced allosteric activation of ACC step2->step3b step4 Suppressed de novo lipogenesis (DNL) step3a->step4 step3b->step4 step5 Improved hepatic insulin sensitivity & reduced gluconeogenesis step4->step5 step6 Lowered plasma glucose levels and reversal of glucose intolerance step5->step6

The molecular mechanism of this compound is an area of active research with evidence supporting two potential models:

  • Substrate Competition: Due to its dicarboxylate structure, this compound is proposed to bind competitively at the citrate-binding site of NaCT, preventing citrate from entering the cell [4] [3].
  • Allosteric Inhibition: Electrophysiological studies suggest this compound may be a weak substrate that inhibits NaCT in a state-dependent, allosteric manner, potentially by binding to an intracellular site and arresting the transporter's conformational cycle [2] [3].

Important Considerations for Protocol Design

  • Species Differences: Be aware of significant species-specific differences in NaCT. The human transporter has a lower affinity but higher capacity for citrate compared to the rodent transporter [2]. This can impact the translatability of results from rodent models to human physiology.
  • Selectivity: this compound shows high selectivity for NaCT over the related transporters NaDC1 and NaDC3 [4]. This is a key advantage for its use as a tool compound to delineate the specific role of NaCT.
  • Cellular Context: The inhibitory potency (IC50) of this compound varies depending on the cell type used (e.g., 0.41 μM in overexpressing HEK-293 cells vs. 16.2 μM in human hepatocytes) [4]. This highlights the importance of the cellular environment and suggests that results from engineered cell lines should be confirmed in more physiologically relevant models.

References

Application Notes: PF-06649298 for Hepatic Triglyceride Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Biological Rationale and Mechanism of Action

The sodium-coupled citrate transporter (NaCT or SLC13A5) is a plasma membrane protein primarily expressed in the liver, responsible for transporting extracellular citrate into the cell. [1] [2] In the context of energy metabolism, cytosolic citrate serves two critical functions: it acts as a key precursor for de novo lipogenesis (DNL), and it allosterically regulates crucial enzymes in glycolysis and lipid synthesis. [1] By inhibiting citrate uptake, PF-06649298 aims to reduce the substrate availability for lipid synthesis and alter metabolic signaling. [3]

Mechanism of Action Pathway

The diagram below illustrates the proposed mechanism through which this compound reduces hepatic triglyceride levels:

G Citrate Citrate NaCT NaCT Citrate->NaCT Extracellular Space CytosolicCitrate CytosolicCitrate NaCT->CytosolicCitrate Cytosol PF PF PF->NaCT Inhibits ACC ACC CytosolicCitrate->ACC  Allosterically Activates PFK1 PFK1 CytosolicCitrate->PFK1  Allosterically Inhibits FattyAcids FattyAcids ACC->FattyAcids Promotes Synthesis Glycolysis Glycolysis PFK1->Glycolysis Reduces Flux Triglycerides Triglycerides FattyAcids->Triglycerides Esterification

As shown, this compound is characterized as a state-dependent allosteric inhibitor of NaCT. [4] Its inhibitory potency is highly dependent on the ambient citrate concentration. [4] Structural studies using cryo-electron microscopy have confirmed that this compound binds to the same site as citrate, arresting the transporter's cycle and preventing citrate translocation. [1]

Key Quantitative Profiling Data

The following tables summarize the in vitro and in vivo efficacy data for this compound from published literature.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound [3]

Cell System / Assay IC50 Value Description
HEK-293 cells expressing NaCT 408 nM Inhibition of [^14^C]citrate uptake
Human Hepatocytes 16.2 µM Inhibition of [^14^C]-citrate uptake
Mouse Hepatocytes 4.5 µM Inhibition of [^14^C]-citrate uptake
HEK-293 cells expressing NaDC1 >100 µM Demonstrates selectivity over NaDC1
HEK-293 cells expressing NaDC3 >100 µM Demonstrates selectivity over NaDC3

Table 2: In Vivo Efficacy of this compound in High-Fat Diet (HFD) Mice [3]

Parameter Administration Result
Dosage 250 mg/kg, oral gavage, twice daily for 21 days Treatment regimen
Glucose Intolerance - Completely reversed
Plasma Glucose - Decreased
Hepatic Triglycerides - Decreased
Hepatic Diacylglycerides - Decreased
Hepatic Acyl-carnitines - Decreased

Detailed Experimental Protocols

In Vitro Citrate Uptake Assay in Hepatocytes

This protocol measures the direct inhibition of citrate transport into cells. [3] [2]

  • Objective: To determine the IC~50~ of this compound for inhibiting NaCT-mediated citrate uptake in human and mouse hepatocytes.
  • Materials:
    • Cryopreserved human or mouse hepatocytes.
    • ^14^C-labeled citrate ([^14^C]-citrate).
    • This compound (e.g., 10 mM stock in DMSO).
    • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
    • Scintillation counter or microbeta plate reader.
  • Method:
    • Cell Preparation: Thaw and plate hepatocytes in a 96-well plate at an appropriate density. Allow cells to adhere and recover as per vendor specifications.
    • Compound Treatment: Prepare serial dilutions of this compound in uptake buffer. Pre-incubate the hepatocytes with these solutions for a set period (e.g., 15-30 minutes).
    • Uptake Phase: Add the [^14^C]-citrate substrate (typically 1-100 µM) to the wells and incubate for a precise time (e.g., 30 minutes) to allow for linear uptake.
    • Termination and Measurement: Terminate uptake by rapid washing with ice-cold buffer. Lyse the cells and transfer the lysate to a scintillation plate or vial.
    • Analysis: Measure the radioactive signal. Calculate percentage inhibition relative to vehicle-treated controls and determine IC~50~ values using non-linear regression.
In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model

This protocol assesses the compound's ability to improve metabolic parameters in a whole-body system. [3]

  • Objective: To evaluate the effect of this compound on glucose tolerance and hepatic lipid levels in HFD-fed mice.
  • Materials:
    • C57BL/6 mice fed a high-fat diet for several weeks to induce obesity and insulin resistance.
    • This compound formulated in a suitable vehicle for oral gavage (e.g., aqueous suspension with 0.5% methylcellulose).
    • Glucometer and test strips.
    • Equipment for glucose tolerance test (GTT).
    • Tools for biochemical analysis of liver lipids (e.g., kits for triglyceride and diacylglyceride measurement).
  • Method:
    • Pre-treatment: Randomize HFD mice into treatment and control groups based on body weight and baseline glucose.
    • Dosing: Administer this compound (e.g., 250 mg/kg) or vehicle control via oral gavage twice daily for the study duration (e.g., 21 days).
    • Glucose Tolerance Test (GTT): After a period of treatment (e.g., day 18), fast the mice for 6 hours. Measure baseline blood glucose, then administer a glucose bolus (e.g., 2 g/kg, i.p.). Monitor blood glucose levels at 15, 30, 60, and 120 minutes post-injection.
    • Terminal Analysis: At the end of the study, euthanize the animals and collect blood and liver tissues.
    • Biochemical Assays: Homogenize liver samples and extract lipids. Quantify hepatic triglyceride, diacylglyceride, and acyl-carnitine concentrations using commercial kits or mass spectrometry. Analyze plasma for glucose and insulin levels.
Experimental Workflow Diagram

The overall workflow from in vitro characterization to in vivo validation is summarized below:

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Start Study Objective: Evaluate NaCT Inhibitor InVitro In Vitro Profiling Start->InVitro InVivo In Vivo Efficacy Study InVitro->InVivo Compound with favorable in vitro profile progresses A1 Citrate Uptake Assay (HEK293-NaCT cells) InVitro->A1 Analysis Data Analysis & Interpretation InVivo->Analysis B1 Animal Model Setup (HFD-fed Mice) InVivo->B1 A2 Potency & Selectivity (Primary Hepatocytes) A3 Mechanism of Action Studies B2 Compound Dosing (Oral Gavage, 21 days) B3 Metabolic Phenotyping (GTT, Tissue Collection)

Pharmacological and Practical Considerations

  • Selectivity: this compound demonstrates excellent selectivity for NaCT over the closely related dicarboxylate transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3), with IC~50~ values >100 µM. [3] [2] This selectivity is crucial for minimizing off-target effects, particularly in the kidney and intestine where these transporters are expressed.
  • Physicochemical and PK Properties: this compound is a low molecular weight, polar dicarboxylate with high aqueous solubility. [2] It exhibits low passive membrane permeability and high metabolic stability, which may limit its tissue distribution but is favorable for a liver-targeted agent. Its polar nature likely reduces the risk of crossing the blood-brain barrier, which is important given NaCT's expression in the brain and its association with SLC13A5-Epilepsy. [1]
  • Handling and Storage:
    • Form: Off-white to light yellow solid. [3]
    • Solubility: Soluble at 100 mg/mL in DMSO. [3]
    • Storage: Store powder at -20°C for long-term stability (3 years). Stock solutions in DMSO should be stored at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles. [3]

Conclusion

This compound serves as a valuable research tool for investigating the therapeutic potential of NaCT inhibition. Its well-characterized mechanism, supportive in vivo efficacy data in preclinical models, and high selectivity profile make it a compelling candidate for probing the role of citrate metabolism in NAFLD/NASH and related metabolic disorders. The protocols outlined provide a framework for its application in both in vitro and in vivo research settings.

References

Comprehensive Application Notes: PF-06649298 as a Selective NaCT (SLC13A5) Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The sodium-coupled citrate transporter (NaCT or SLC13A5) is recognized as a promising therapeutic target for metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity [1] [2]. NaCT facilitates the uptake of citrate from the blood into cells, particularly in the liver. Within the cytosol, citrate serves as a crucial precursor for de novo lipogenesis (DNL) and acts as an allosteric regulator, inhibiting phosphofructokinase (PFK) to reduce glycolytic flux and promoting the activation of acetyl-CoA carboxylase (ACC) [3] [1]. Inhibition of NaCT, therefore, is hypothesized to reduce hepatic fat storage and improve glycemic control. PF-06649298 is a novel small molecule inhibitor that demonstrates high potency and exceptional selectivity for NaCT over closely related transporters, making it an invaluable pharmacological tool for validating this target in vitro and in vivo [3] [2].

Mechanism of Action and Structural Basis for Selectivity

This compound, a hydroxysuccinic acid derivative with the chemical name (R)-2-(4-(tert-butyl)phenethyl)-2-hydroxysuccinic acid, acts as a potent inhibitor of citrate transport [4]. Its mechanism, however, is more complex than simple competition.

  • State-Dependent Allosteric Inhibition: While initial binding and transport experiments suggested this compound is a competitive substrate for NaCT [2], subsequent electrophysiological studies revealed it acts as a state-dependent allosteric inhibitor [5]. Its inhibitory potency is highly dependent on the ambient citrate concentration.
  • Structural Insight: Cryo-electron microscopy structures of human NaCT in complex with this compound show the inhibitor binds at the same site as citrate, arresting the transporter's conformational cycle [1]. This structural data provides a clear framework for understanding its selectivity over NaDC1 and NaDC3. The binding pocket of NaCT has unique properties that accommodate this compound, while the homologous transporters have different residues and pocket geometries that preclude high-affinity binding [1].

The following diagram illustrates the metabolic role of NaCT and the point of inhibition by this compound.

Metabolic Role of NaCT and this compound Inhibition Blood Citrate Blood Citrate NaCT Transporter NaCT Transporter Blood Citrate->NaCT Transporter Na+ co-transport Cytosolic Citrate Cytosolic Citrate NaCT Transporter->Cytosolic Citrate Citrate Influx De Novo Lipogenesis (DNL) De Novo Lipogenesis (DNL) Cytosolic Citrate->De Novo Lipogenesis (DNL) Precursor Inhibits Glycolysis Inhibits Glycolysis Cytosolic Citrate->Inhibits Glycolysis Allosterically inhibits PFK This compound This compound This compound->NaCT Transporter Inhibits

Quantitative Selectivity Profile of this compound

The defining characteristic of this compound is its significant selectivity for NaCT over the other two primary sodium-coupled carboxylate transporters in humans, NaDC1 (SLC13A2) and NaDC3 (SLC13A3). This selectivity is demonstrated across various experimental systems.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound [3] [2] [6]

Cell System / Transporter Expressed IC₅₀ Value Selectivity Ratio (vs. NaDC1/3)
HEK-293 cells expressing NaCT 408 nM >245-fold
HEK-293 cells expressing NaDC1 >100 µM N/A
HEK-293 cells expressing NaDC3 >100 µM N/A
Cryopreserved Mouse Hepatocytes 4.5 µM N/A
Cryopreserved Human Hepatocytes 16.2 µM N/A

Key Interpretation of Data:

  • High Potency and Selectivity: The sub-micromolar IC₅₀ in recombinant HEK-NaCT cells and the >245-fold selectivity over NaDC1 and NaDC3 confirm this compound as a highly specific probe for NaCT [2].
  • Relevant Cell Systems: The shift in IC₅₀ observed in primary hepatocytes (both mouse and human) reflects a more physiologically relevant environment and must be considered for dose-calculation in experiments [3] [2].
  • Clean Safety Profile: this compound showed no significant inhibition of major CYP450 enzymes, the hERG channel, or over 65 other off-target receptors, ion channels, and enzymes [2].

Experimental Protocols

In Vitro Citrate Uptake Assay in Recombinant HEK-293 Cells

This protocol is used to determine the IC₅₀ of this compound for NaCT and assess selectivity against NaDC1 and NaDC3 [2].

Materials:

  • Cell Lines: HEK-293 cells stably expressing human NaCT, NaDC1, or NaDC3.
  • Radiolabeled Substrate: [¹⁴C]Citrate.
  • Compounds: this compound (prepare a 10 mM stock solution in DMSO).
  • Uptake Buffer: HEPES-buffered saline solution containing sodium.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture until they reach confluence.
  • Compound Pre-treatment: Prepare serial dilutions of this compound in uptake buffer. Pre-incubate the cells with these dilutions (or buffer alone for controls) for 30 minutes at 37°C.
  • Uptake Phase: Add [¹⁴C]citrate (final concentration ~10 µM) to all wells. Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.
  • Termination and Measurement:
    • Remove the radioactive solution and wash the cells rapidly with ice-cold buffer to stop uptake.
    • Lyse the cells and transfer the lysate to a scintillation counter.
    • Measure the radioactivity in each well to quantify the amount of citrate taken up.
  • Data Analysis: Calculate the percentage of citrate uptake inhibition relative to vehicle-treated control wells. Use non-linear regression analysis to determine the IC₅₀ value.
In Vivo Efficacy Study in a High-Fat Diet (HFD) Mouse Model

This protocol evaluates the metabolic effects of NaCT inhibition in vivo [3].

Materials:

  • Animals: Mice (e.g., C57BL/6J) fed a high-fat diet for several weeks to induce obesity and glucose intolerance.
  • Compound: this compound (formulate for oral administration, e.g., in a suspension vehicle).
  • Equipment: Equipment for oral gavage, blood glucose monitoring, and glucose tolerance test.

Procedure:

  • Study Design: Randomize HFD mice into treatment and control groups.
  • Dosing Regimen: Administer this compound (e.g., 250 mg/kg) or vehicle control via oral gavage twice daily for 21 days.
  • Glucose Tolerance Test (GTT): After the treatment period, fast the mice for 6 hours. Administer a bolus of glucose (e.g., 2 g/kg) intraperitoneally. Measure blood glucose levels from the tail vein at 0, 15, 30, 60, and 120 minutes post-injection.
  • Terminal Analysis: At the end of the study, collect plasma and liver tissues for analysis.
    • Plasma: Measure glucose, insulin, and lipid profiles.
    • Liver Tissue: Quantify hepatic triglycerides, diacylglycerides, and acyl-carnitine concentrations.
  • Data Analysis: Compare the area under the curve (AUC) for the GTT and the biochemical markers between the treatment and control groups.

Summary of Key Findings

Research with this compound has provided strong validation for NaCT as a therapeutic target. In vivo studies in HFD mice demonstrated that treatment with this compound (250 mg/kg, p.o., twice daily) completely reversed glucose intolerance, decreased plasma glucose, and significantly lowered hepatic triglycerides, diacylglycerides, and acyl-carnitines [3]. These findings confirm that pharmacological inhibition of NaCT mirrors the beneficial metabolic phenotypes observed in genetic knockout models [2]. The structural insights gained from the NaCT-PF-06649298 complex offer a roadmap for designing even more potent and selective inhibitors in the future [1].

References

PF-06649298: Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties and Solubility Data

PF-06649298 is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5) and is a valuable tool for researching glucose and lipid metabolism [1] [2] [3].

The table below summarizes its key physicochemical properties and solubility data:

Property Value / Description
CAS Number 1854061-16-7 [1] [2]
Molecular Formula C₁₆H₂₂O₅ [1] [4]
Molecular Weight 294.34 g/mol [1] [4]
Appearance Off-white to light yellow solid powder [1] [4]
Primary Solvent DMSO [1] [4]
Solubility in DMSO ~100 mg/mL (~339.74 mM) [1] [4]

Detailed Stock Solution Preparation Protocol

  • Calculation: Determine the mass of compound needed for your desired stock concentration and volume. For a 10 mM stock solution, use the formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) / 1000

  • Weighing: Accurately weigh the calculated amount of this compound powder.

  • Dissolution: Transfer the powder to a volumetric flask. Add a small volume of pure DMSO to dissolve the powder.

    • Note: DMSO is hygroscopic (absorbs moisture from the air), which can affect solubility. Use newly opened DMSO for best results [1].
    • Aiding Dissolution: Briefly vortexing or using a warm water bath (around 37°C) can help dissolve the compound if needed. Ensure the solution is clear before proceeding.
  • Dilution: Once fully dissolved, add DMSO to reach the final volume. Mix thoroughly.

  • Aliquoting and Storage:

    • Aliquoting: Divide the stock solution into single-use aliquots in small, labeled vials to avoid repeated freeze-thaw cycles.
    • Storage Conditions:
      • Powder: -20°C for 3 years or 4°C for 2 years [1] [2].
      • DMSO Stock Solution: -80°C for 6 months or -20°C for 1 month [1] [2].

The following diagram illustrates the workflow for preparing and storing this compound stock solutions:

G Start This compound Powder (CAS: 1854061-16-7) Step1 Calculate mass for desired concentration Start->Step1 Step2 Accurately weigh compound Step1->Step2 Step3 Dissolve in fresh DMSO Step2->Step3 Step4 Bring to final volume and mix thoroughly Step3->Step4 Step5 Aliquot into single-use vials Step4->Step5 Storage Store Aliquots Step5->Storage Note1 Solubility: ~100 mg/mL (~339.74 mM) Note1->Step1 Note2 Hygroscopic DMSO can impact solubility Note2->Step3 Note3 Storage: -80°C for 6 months -20°C for 1 month Note3->Storage

Established Experimental Protocols

In Vitro Cell-Based Assay: Citrate Uptake Inhibition

This protocol is used to determine the inhibitory activity of this compound on citrate transport in various cell models [1] [4].

  • Cell Lines: HEK-293 cells expressing NaCT, NaDC1, or NaDC3; human hepatocytes; mouse hepatocytes [1].
  • Compound Preparation: Prepare this compound working solutions from DMSO stock in the appropriate cell culture medium. The final DMSO concentration should be kept low (e.g., ≤0.1-1%) to avoid cytotoxicity.
  • Dosing Concentration: A range of 0 to 100 µM is used to establish a dose-response curve [1] [4].
  • Incubation: Pre-incubate cells with this compound for 30 minutes [1] [4].
  • Citrate Uptake Measurement: Following pre-incubation, citrate uptake is assessed, typically by measuring the uptake of radiolabeled [¹⁴C]citrate using a scintillation counter or microbeta plate reader [1].
  • IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) can be calculated from the data. Reported values are:
    • HEK293 cells expressing NaCT: 408 nM [1]
    • Human hepatocytes: 16.2 µM [1] [2] [4]
    • Mouse hepatocytes: 4.5 µM [1]

In Vivo Protocol: Efficacy in a High-Fat Diet Mouse Model

This protocol demonstrates the reversal of glucose intolerance in an animal model of metabolic disorder [1] [4].

  • Animal Model: Mice administered a high-fat diet (HFD) [1] [4].
  • Dosage: 250 mg/kg of this compound [1] [4].
  • Formulation for Administration: The compound is typically administered via oral gavage. For in vivo studies, the DMSO stock solution can be further formulated. One suggested oral formulation is to suspend the compound in 0.5% carboxymethylcellulose sodium (CMC-Na) [4].
  • Dosing Regimen: Administered orally, twice a day, for 21 days [1] [4].
  • Outcome Measures: The treatment has been shown to decrease plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitine concentrations, effectively reversing glucose intolerance in HFD mice [1].

The diagram below outlines the key steps and findings from this in vivo study:

G Start High-Fat Diet (HFD) Mice Dosing Oral Gavage of this compound (250 mg/kg, twice daily) Start->Dosing Duration Treatment Duration: 21 days Dosing->Duration Results Key Experimental Outcomes Duration->Results Measure1 Reduced Plasma Glucose Results->Measure1 Measure2 Reduced Hepatic Triglycerides & Diacylglycerides Results->Measure2 Measure3 Reduced Acyl-carnitines Results->Measure3 Measure4 Reversed Glucose Intolerance Results->Measure4

Critical Considerations for Researchers

  • Controlled Substance: Please note that this compound is classified as a controlled substance and may not be available for sale in all territories [1].
  • Research Use Only: This compound is strictly for research purposes and is not intended for human diagnostic or therapeutic use [1] [2].
  • In Vivo Formulation: Administering a compound dissolved purely in DMSO to animals is toxic. Always use pharmacologically acceptable solvents or vehicles, such as aqueous suspensions with 0.5% CMC-Na, for in vivo studies [4].
  • Validation: Different cell types and assay conditions can yield varying IC₅₀ values. It is crucial to empirically validate the potency and selectivity of the inhibitor in your specific experimental system.

References

PF-06649298 potency shift human vs mouse hepatocytes

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding the Potency Shift of PF-06649298

Q: What is the observed potency shift of this compound between human and mouse hepatocytes, and what are the potential causes?

A: The inhibitor this compound shows a clear difference in potency between human and mouse systems. In a standardized assay using engineered HEK-293 cells, its potency (IC₅₀) is in the sub-micromolar range. However, in more physiologically relevant native environments like cryopreserved hepatocytes, a significant potency shift is observed, and it is less effective in human cells compared to mouse cells [1] [2] [3].

The table below summarizes the key quantitative data for this compound:

Experimental System Reported IC₅₀ Value Citation
HEK-293 cells overexpressing human NaCT (HEKNaCT) 0.41 µM [1] [2]
Cryopreserved human hepatocytes 16.2 µM [1] [2] [3]
Cryopreserved mouse hepatocytes 4.5 µM [1] [2] [3]

The reasons for this potency shift are complex and likely involve several factors:

  • Species-Specific Transporter Differences: Research on related NaCT inhibitors has revealed that their effects can be highly species-specific. For instance, the inhibitor BI01383298 is a high-affinity, irreversible inhibitor of human NaCT but has no effect on the mouse transporter [4]. Molecular modeling suggests that differences in the amino acid sequences between human and mouse NaCT can lead to differential binding of inhibitors [4].
  • Cellular Environment: The cellular environment in native hepatocytes is more complex than in engineered cell lines. Factors such as protein-binding, differential expression of the transporter, and the presence of other metabolic pathways can influence the compound's accessibility and effectiveness, leading to the observed shift in potency [1] [2].
  • Allosteric Mechanism: this compound is not a simple competitive inhibitor. Evidence suggests it is a state-dependent allosteric inhibitor, meaning its binding and inhibitory strength are highly dependent on whether the transporter is bound to its natural substrate, citrate [5]. This allosteric mechanism means that the ambient citrate concentration can significantly impact the compound's apparent potency, which could differ between human and mouse hepatocyte assays [5].

Experimental Protocol: Citrate Uptake Assay

The core methodology used to generate the potency data for this compound involves a radiolabeled citrate uptake assay. Below is a generalized workflow based on the descriptions in the search results [4] [1] [2]:

G Start Start Experiment Plate Plate Cells (HepG2, HEKNaCT, or Hepatocytes) Start->Plate PreTreat Pre-treatment with This compound or Vehicle Plate->PreTreat AddCitrate Add ¹⁴C-labeled Citrate PreTreat->AddCitrate Incubate Incubate (Specific time and temperature) AddCitrate->Incubate Stop Stop Uptake and Wash Cells Incubate->Stop Lyse Lysate Cells Stop->Lyse Measure Measure Radioactivity (Scintillation Counting) Lyse->Measure Analyze Analyze Data (Calculate IC₅₀) Measure->Analyze

Key Steps and Considerations:

  • Cell Models: The assay can be performed in various cell types:
    • HEK293FT or HEK-293 cells transiently or stably overexpressing human SLC13A5 (NaCT) or mouse Slc13a5 [4] [1].
    • HepG2 cells, a human liver cell line that constitutively expresses NaCT [4].
    • Cryopreserved primary hepatocytes from human or mouse to assess activity in a native physiological context [1] [2].
  • Inhibitor Preparation: this compound is typically dissolved in DMSO. A common protocol involves pre-treating cells with the compound for a set time (e.g., 30 minutes) before introducing the labeled citrate [3].
  • Uptake Conditions: The uptake is initiated by adding a buffer containing [¹⁴C]-citrate and sodium ions. The incubation time is kept short (e.g., 30 minutes) to measure initial uptake rates [1] [2] [3].
  • Data Analysis: Radioactivity measured in the lysates corresponds to citrate transported into the cells. The percentage of inhibition at various concentrations of this compound is used to generate a dose-response curve and calculate the IC₅₀ value.

NaCT Inhibitor Mechanism and Species Specificity

The following diagram illustrates the core mechanism of NaCT inhibition and the key finding of species specificity, which underlies the potency differences.

G Citrate Extracellular Citrate NaCT_Human Human NaCT (SLC13A5) Citrate->NaCT_Human Transports NaCT_Mouse Mouse NaCT (Slc13a5) Citrate->NaCT_Mouse Transports Uptake Citrate Influx into Hepatocyte NaCT_Human->Uptake Leads to Inhibitor This compound / BI01383298 Inhibitor->NaCT_Human Inhibits (Varies by compound) Inhibitor->NaCT_Mouse No effect (BI01383298) Weak effect (this compound) Metabolism Promotes Lipogenesis and Gluconeogenesis Uptake->Metabolism

Troubleshooting Guide for NaCT Inhibition Experiments

Problem Potential Cause Suggested Solution
High variability in IC₅₀ values Differences between recombinant cell systems vs. primary cells. Use multiple cell models (e.g., HEKNaCT for screening and primary hepatocytes for validation) to understand compound behavior [1] [2].
Unexpectedly low inhibitor potency Allosteric mechanism sensitive to citrate concentration [5]. Control and report the concentration of citrate in your assay buffer. Consider running assays at multiple citrate levels.
Lack of effect in mouse models Profound species-specificity of the inhibitor [4]. Verify the activity of your compound against the mouse NaCT ortholog in vitro before initiating animal studies.
Low signal in uptake assay Low expression of NaCT or non-optimal incubation time. Validate transporter expression (e.g., via qPCR). Perform a time-course experiment to establish a linear uptake range [1].

References

optimizing PF-06649298 in vivo exposure limitations

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary in vivo limitation of PF-06649298? A: The main limitation is its limited in vivo exposure, which hindered its utility for detailed in vivo proof-of-concept studies [1] [2] [3]. This is often linked to its physicochemical properties, despite it being a potent and selective inhibitor.

  • Q2: What strategies were successfully employed to overcome this compound's limitations? A: Pfizer's team optimized the original dicarboxylic acid series. This medicinal chemistry effort led to PF-06761281, a more potent inhibitor with a suitable in vivo pharmacokinetic profile that enabled the assessment of pharmacodynamics [3]. Furthermore, recent research has identified novel inhibitors that occupy additional hydrophobic regions of the SLC13A5 transporter to enhance potency [4].

  • Q3: What is the mechanism of action of this compound? A: The mechanism is complex. Evidence suggests this compound is a state-dependent allosteric inhibitor of SLC13A5 [2]. It is also described as a competitive inhibitor and a substrate for the transporter, meaning it is recognized and transported by SLC13A5 [1] [5]. Its inhibitory potency is highly dependent on the ambient citrate concentration [2].

  • Q4: Why is brain penetration a concern for SLC13A5 inhibitors? A: Mutations in the brain-specific SLC13A5 transporter cause a form of early-onset epilepsy in newborns [6] [4]. Therefore, inhibitors designed for metabolic diseases in the liver must have low brain penetration to avoid potential neurological side effects [4].


Troubleshooting & Experimental Guidance

Problem: Limited In Vivo Exposure of this compound

The core issue and the logical progression from identifying a problem to developing a solution are outlined in the flowchart below.

Start Problem: Limited In Vivo Exposure (this compound) RootCause Root Cause Analysis Start->RootCause P1 High polarity and low permeability Strategy Optimization Strategy P1->Strategy P2 Substrate activity leading to efflux? P2->Strategy P3 Insufficient potency for dosing P3->Strategy RootCause->P1 RootCause->P2 RootCause->P3 S1 Medicinal Chemistry: Optimize scaffold to access hydrophobic pockets Strategy->S1 S2 Improve intrinsic potency to lower required dose Strategy->S2 S3 Validate low brain penetration to de-risk epilepsy concerns Strategy->S3 Outcome Outcome: Improved Inhibitor (e.g., PF-06761281, LBA-3) S1->Outcome S2->Outcome S3->Outcome

Key Experimental Protocols

To characterize and troubleshoot issues with novel SLC13A5 inhibitors, the following core experiments are essential.

1. Protocol for In Vitro Citrate Uptake Inhibition (IC₅₀ Determination) This is the primary assay for determining inhibitor potency [5] [7].

  • Objective: To measure the concentration-dependent inhibition of citrate transport into cells expressing SLC13A5.
  • Materials:
    • HEK-293 cell line stably overexpressing human SLC13A5 (HEKNaCT) [5].
    • Cryopreserved human or mouse hepatocytes (for native environment assessment) [5] [7].
    • ¹⁴C-labeled citrate ([¹⁴C]-citrate).
    • Test compounds (e.g., this compound) dissolved in DMSO.
    • Uptake buffer (e.g., HBSS).
  • Method:
    • Plate cells in a 96-well plate and culture until confluent.
    • Pre-incubate cells with varying concentrations of the inhibitor for a set time (e.g., 15-30 minutes).
    • Initiate uptake by adding buffer containing [¹⁴C]-citrate. Incubate for a specific period (e.g., 30 minutes) [7].
    • Terminate uptake by rapid washing with ice-cold buffer.
    • Lyse cells and measure accumulated radioactivity using a microbeta plate reader or scintillation counter [5].
    • Calculate % inhibition relative to vehicle control and determine IC₅₀ values using nonlinear regression.

2. Protocol for Selectivity Profiling

  • Objective: To ensure the inhibitor does not interact with related transporters (NaDC1, NaDC3) or off-target proteins [5].
  • Method: Repeat the citrate uptake inhibition assay using HEK-293 cells overexpressing human NaDC1 (SLC13A2) and NaDC3 (SLC13A3). A good inhibitor should show minimal activity (IC₅₀ > 100 μM) against these transporters [5] [7].

3. Protocol for In Vivo Tissue Distribution and Efficacy

  • Objective: To evaluate the compound's ability to inhibit liver citrate uptake and its distribution to the brain [3] [4].
  • Materials: Diet-Induced Obese (DIO) mouse model or Sprague-Dawley rats.
  • Method:
    • Administer the compound orally (e.g., 5-250 mg/kg) to animals [7] [4].
    • For tissue distribution, collect plasma, liver, and brain samples at various time points. Measure compound concentrations using LC-MS/MS to calculate liver-to-plasma ratio and brain penetration [4].
    • For pharmacodynamics, measure subsequent changes in plasma citrate levels (a biomarker of target engagement) and hepatic lipid content (triglycerides, diacylglycerides) [3] [7].

Data Summary Tables

Table 1: Comparative Profile of this compound and Optimized Inhibitors

This table synthesizes key data from the search results to allow for direct comparison.

Property This compound (First-Gen) PF-06761281 (Optimized) LBA-3 (Novel Inhibitor)
SLC13A5 IC₅₀ 408 nM (HEKNaCT) [7] More potent than this compound [3] 67 nM (HEKNaCT) [4]
Human Hepatocyte IC₅₀ 16.2 μM [7] Information not specified Information not specified
Selectivity (vs. NaDC1/3) >100 μM (Selective) [7] Information not specified Selective [4]
*In Vivo* Exposure Limited [1] [3] Suitable for PD assessment [3] Information not specified
Key Advancement Probe molecule Improved PK profile; showed dose-dependent inhibition in liver/kidney [3] 8-fold higher potency than this compound; reduces hepatic lipids [4]
Table 2: Key Physicochemical Properties of this compound

These properties are likely contributing factors to its performance and can inform SAR efforts.

Property Value for this compound Implication / Rationale
Molecular Weight 294.34 [1] Within Lipinski's Rule of 5.
Hydrogen Bond Donors 3 [1] High polarity, may limit membrane permeability.
Hydrogen Bond Acceptors 5 [1] High polarity, may limit membrane permeability.
Topological Polar Surface Area (TPSA) 94.83 Ų [1] Suggests poor passive permeability.
XLogP 2.23 [1] Moderately lipophilic.
Lipinski's Rules Broken 0 [1] Good oral drug-like properties in silico.

Key Considerations for Future Research

  • Mechanism Nuances: Be aware that the inhibition mechanism may not be purely competitive. Design experiments to probe allosteric and state-dependent effects, as the potency is influenced by citrate concentration [2] [6].
  • Beyond Permeability: While improving permeability is crucial, also focus on intrinsic potency. A more potent molecule requires a lower systemic concentration to achieve efficacy, which can mitigate exposure challenges [4].
  • Safety Screening: Early screening for brain penetration and potential seizure liability in high-dose models is critical for this target, given its link to epilepsy [6] [4].

References

PF-06649298 allosteric inhibition citrate concentration effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Citrate Dependence

What is the precise mechanism of allosteric inhibition for PF-06649298?

This compound (PF2) is a state-dependent, allosteric inhibitor of the human citrate transporter NaCT (SLC13A5) [1] [2] [3]. Here are the key mechanistic points:

  • Binding Site: Structural studies reveal that this compound binds to the same site as the substrate citrate [3]. It is not a simple competitive inhibitor but works by arresting the transporter's conformational cycle.
  • State-Dependence: The inhibitor's potency is highly dependent on the conformational state of the transporter. It has low-affinity substrate activity itself but potently inhibits citrate uptake by stabilizing a non-productive state [1] [2].
  • Critical Role of Citrate: The ambient citrate concentration directly influences the inhibitory effect. The potency of this compound is highly dependent on the ambient citrate concentration [1] [2]. This means the IC₅₀ value you measure in an experiment can shift significantly with changes in citrate levels.

Experimental Design & Troubleshooting

Why do my measured IC₅₀ values for this compound vary between experiments?

Variability in IC₅₀ is a known characteristic of this compound, primarily due to its mechanism. The table below outlines the major factors and recommended solutions.

Factor Impact on IC₅₀ Recommended Practice
Citrate Concentration [1] [2] Directly affects inhibitor potency; higher citrate can raise apparent IC₅₀. Standardize and report citrate concentration in all assay buffers.
Cell/System Type [3] Apparent affinity can vary with different cellular models. Use consistent cell lines; do not compare absolute IC₅₀ values across different systems.
Assay Conditions Uptake vs. electrophysiology assays may probe different transporter states. Consider the transport cycle state your assay captures [3].

What are the established experimental protocols for studying this compound?

The key methodologies used to characterize this compound are summarized below.

Method Key Application Technical Note
14C-Citrate Uptake Assay [1] [2] [3] Directly measures transporter function and inhibitory potency. The core assay for quantifying citrate uptake inhibition.
Membrane Potential Assay [1] [2] Measures electrogenic properties of transport. Used as a secondary method to confirm ion dependence and functional impact.
Electrophysiology [1] [2] [3] Characterizes transporter kinetics and state-dependence. Provides high-resolution mechanistic data on the transport cycle.
Cryo-EM [3] Determines high-resolution structure of inhibitor-bound complexes. Used for definitive identification of the binding site and inhibition mechanism.

Pathway & Workflow Overview

The following diagram illustrates the relationship between citrate, the transporter, and the inhibitor, which is central to understanding the troubleshooting points above.

G cluster_legend Key Experimental Variable Citrate Citrate NaCT NaCT Citrate->NaCT Binds to CitrateUptake Citrate Uptake NaCT->CitrateUptake Transports PF_06649298 PF_06649298 PF_06649298->NaCT Binds Allosterically Inhibition Inhibition PF_06649298->Inhibition Causes AmbientCitrate Ambient Citrate Concentration AmbientCitrate->Citrate Directly Modulates AmbientCitrate->PF_06649298 Directly Modulates Potency

Key Takeaways for Researchers

  • Citrate is a Key Variable: Always monitor and report the citrate concentration in your experimental system, as it is not just a substrate but a direct modulator of this compound's efficacy [1] [2].
  • Expect System-Dependent Results: The apparent affinity of this compound can vary between cell types and assay conditions; use it for internal comparison rather than as a fixed value [3].
  • Mechanistic Insight is Available: The structural data provides a solid foundation for interpreting odd results and designing new experiments or compounds [3].

References

improving PF-06649298 metabolic stability

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: PF-06649298

This compound is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5). The table below summarizes its key biochemical and pharmacokinetic properties as reported in the literature.

Property Value / Description Context & Notes
Primary Target Human NaCT (SLC13A5) Inhibits citrate transport; proposed therapy for metabolic diseases like type 2 diabetes and NAFLD [1] [2] [3].
IC₅₀ (NaCT) 408 nM (in HEK-NaCT cells); 16.2 μM (in human hepatocytes) [2] [3] Potency is cell system-dependent.
Selectivity >100 μM for NaDC1 & NaDC3 [3] Highly selective for NaCT over related transporters [2].
Reported Metabolic Stability High (clearance in hepatocytes "could not be detected") [3] Classified as a slowly metabolized compound; requires specialized assays for accurate assessment [4].
Aqueous Solubility Excellent [3] Due to polar, dicarboxylic acid nature.
Passive Permeability Low [3] A potential area for optimization to improve oral absorption.

Assessing Metabolic Stability: Key Methodologies

Traditional metabolic stability incubations (e.g., in liver microsomes for up to 1 hour) are often insufficient for slowly metabolized compounds like this compound [4]. The following advanced models can provide more accurate data.

Method Principle Max Incubation Time Key Advantage
Plated Hepatocyte Model [4] Hepatocytes are cultured in a monolayer or "sandwich" configuration, preserving enzyme activity and transporter function. Up to 48 hours Intact transporter expression; suitable for evaluating transporter effects on metabolism.
Suspension Hepatocyte Relay Method [4] Fresh, viable hepatocytes are added to the incubation mixture every 4 hours to maintain robust enzyme activity. Up to 20 hours Flexibility in species selection; avoids decline in enzyme activity.

The workflow for the Suspension Hepatocyte Relay Method, one of the most effective techniques, is detailed below.

Start Start: Prepare compound and hepatocytes A Incubate compound with fresh hepatocytes Start->A B Centrifuge after 4 hours A->B C Collect supernatant B->C D Add fresh hepatocytes to supernatant C->D E Repeat cycle for up to 20h D->E E->A Relay loop F Terminate reaction and analyze via LC-MS/MS E->F

Strategies for Optimization

If profiling reveals that this compound requires further optimization for a better pharmacokinetic profile, consider the following strategies informed by its structure and properties:

  • Addressing Low Permeability: The high polarity of the dicarboxylate group is likely responsible for its low permeability [3].

    • Strategy: Explore prodrug approaches. Designing ester-based prodrugs can mask the charged carboxylate groups, significantly improving intestinal permeability and oral absorption. These prodrugs are designed to be cleaved by systemic esterases to release the active parent compound.
  • Enhancing Metabolic Stability: While the compound is already stable, further shielding it from enzymatic degradation can be beneficial.

    • Strategy: Conduct focused structure-activity relationship (SAR) studies. Introduce small, metabolically stable substituents (e.g., fluorine, deuterium) or alter the core scaffold at sites identified as potential soft spots for metabolism. The goal is to block metabolic pathways without sacrificing potency.
  • Improving Formulation Stability: Ensure the compound remains stable in its final formulation.

    • Strategy: Use buffers (e.g., citrate, phosphate) to maintain optimal pH and chelators (e.g., EDTA) as antioxidants to prevent oxidative degradation [5]. For highly sensitive formulations, lyophilization (freeze-drying) can create a stable solid dosage form [5].

Troubleshooting Common Experimental Issues

Challenge Potential Cause Solution
No significant metabolism detected Standard incubation time is too short for a slowly metabolized compound. Adopt extended incubation models like the plated hepatocyte or suspension hepatocyte relay method [4].
Poor cellular activity despite good biochemical potency Low passive membrane permeability limits intracellular concentration. Investigate a prodrug strategy to improve cellular uptake [3].
High variability in replicate stability measurements Declining enzyme activity over long incubation periods. Use the suspension hepatocyte relay method to maintain consistent enzyme activity throughout the assay [4].

References

PF-06649298 cell viability and toxicity assessment

Author: Smolecule Technical Support Team. Date: February 2026

PF-06649298 Overview and Key Data

This compound is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5) [1] [2]. It was investigated as a potential therapeutic for metabolic disorders by regulating glucose and lipid metabolism [1].

The table below summarizes the key experimental findings from the discovery and characterization studies:

Property Details
Molecular Target Sodium-coupled citrate transporter (NaCT or SLC13A5) [1] [2]
Primary Mechanism Competitive inhibitor and substrate of NaCT; binds the citrate binding site [2] [3]
Reported Cytotoxicity No cellular toxicity observed in HEK-293-derived cell lines under assay conditions [2]. No observable toxicity in HepG2 cells at concentrations up to 300 μM for 72 hours [2].

| Key In Vitro Findings | - IC50 of 0.41 μM in HEKNaCT cells [1] [2]

  • IC50 of 16.2 μM in human hepatocytes [1] [2]
  • Clean safety profile in a panel of over 65 off-target assays [2] | | Key In Vivo Findings | In HFD mice: 250 mg/kg, p.o., twice daily for 21 days reversed glucose intolerance and decreased hepatic lipids [1] |

Experimental Protocols from Key Studies

Here are the methodologies used in the original research for key experiments, which can form the basis of your troubleshooting guides.

Citrate Uptake Assay in HEKNaCT Cells

This assay measures the core inhibitory activity of this compound [2].

  • Cell Line: HEK-293-derived stable cell line overexpressing SLC13A5 (HEKNaCT) [2].
  • Protocol Summary:
    • Plate cells in a multi-well plate and culture until appropriate confluence.
    • Pre-incubate cells with or without the inhibitor (this compound) for a specified time.
    • Initiate uptake by adding a solution containing radiolabeled [¹⁴C]citrate.
    • Incubate for a set period (e.g., 30 minutes) to allow transport.
    • Terminate uptake by removing the radioactive solution and washing cells with ice-cold buffer.
    • Lyse cells and measure the accumulated radioactivity using a microbeta plate reader or scintillation counter [2].
  • Troubleshooting Tip: The significant shift in IC50 between transfected HEK cells and human hepatocytes is a key point for users to note, as potency is highly dependent on the cellular context [1] [2].
Cell Viability Assessment (Used in Discovery)

The original study specifically confirmed the lack of cytotoxicity for their lead compound.

  • Assay Used: CellTiter-Glo Luminescent Cell Viability Assay [2].
  • Principle: This is a homogeneous assay that measures ATP levels, which is a direct indicator of metabolically active cells.
  • Application in Study: Researchers used this assay to rule out that the inhibition of citrate uptake was due to compound toxicity, confirming that the effect was on-target [2].

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic to my cells? Available data suggests it has a clean cytotoxicity profile in specific models. No toxicity was reported in HEK-293 cells overexpressing NaCT or in HepG2 cells at concentrations up to 300 μM [2]. However, you should always validate this in your specific cell model and experimental conditions, as toxicity can be cell-type dependent.

Q2: Why is the inhibitory potency (IC50) of this compound different in various cell types? The IC50 varies because the transporter environment and cellular metabolism differ. It is most potent in engineered HEK-293 cells overexpressing NaCT (0.41 μM) and less potent in cryopreserved human hepatocytes (16.2 μM), which express the transporter natively and have a more complex physiological environment [1] [2].

Q3: Is this compound selective for NaCT over related transporters? Yes, it is highly selective for NaCT. Profiling showed no measurable inhibition of the related dicarboxylate transporters NaDC1 and NaDC3 at concentrations up to 100 μM [1] [2].

Experimental Workflow for Viability & Mechanism

For a comprehensive assessment, you can follow this logical workflow that integrates viability testing with functional assays:

Start Start Experiment Setup Cell Seeding and Treatment with this compound Start->Setup ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Setup->ViabilityAssay FunctionalAssay Functional Assay (e.g., Citrate Uptake) Setup->FunctionalAssay DataCorrelation Correlate Viability with Functional Data ViabilityAssay->DataCorrelation FunctionalAssay->DataCorrelation End Interpret Results DataCorrelation->End

Important Technical Notes

  • Assay Linearity: The signal in metabolism-based viability assays (like MTT) is proportional to the number of viable cells only during the log phase of growth. When cells become confluent and contact-inhibited, their metabolism slows, leading to a loss of linearity [4].
  • Chemical Interference: Reducing compounds such as ascorbic acid or dithiothreitol can non-enzymatically reduce tetrazolium salts used in assays like MTT, leading to artificially high background signals and false viability readings [4]. Always include proper controls without cells to test for compound interference.

References

What is the Stereochemistry of PF-06649298 and How Does It Affect Activity?

Author: Smolecule Technical Support Team. Date: February 2026

PF-06649298, also known as compound 2 in the foundational research, is a hydroxysuccinic acid derivative. Its inhibitory activity is highly dependent on its three-dimensional structure [1].

  • Active Enantiomer: The (R)-enantiomer is the active form of the compound [1].
  • Stereochemical Configuration: The stereochemistry was confirmed via single-crystal X-ray analysis of the inactive (S)-enantiomer [1].
  • Impact on Potency: The active (R)-enantiomer (this compound) has a reported IC₅₀ of 0.41 µM for inhibiting citrate uptake in HEK-293 cells overexpressing human NaCT. In contrast, the (S)-enantiomer is significantly less potent, with an IC₅₀ > 25 µM [1].

Quantitative Inhibitory Activity of this compound

The following table summarizes the inhibitory potency (IC₅₀) of this compound across different experimental systems, demonstrating its selectivity for NaCT over related transporters [1] [2].

Experimental System Target IC₅₀ Value Key Findings
HEK-293 cells (recombinant) Human NaCT 408 nM [2] (0.41 µM [1]) High potency in a recombinant overexpression system.
Human hepatocytes Human NaCT 16.2 µM [1] [2] Potency shift in a more physiologically relevant model.
Mouse hepatocytes Mouse NaCT 4.5 µM [1] [2] Confirms activity on the mouse ortholog.
HEK-293 cells (recombinant) Human NaDC1 >100 µM [1] [2] Demonstrates high selectivity for NaCT over NaDC1.
HEK-293 cells (recombinant) Human NaDC3 >100 µM [1] [2] Demonstrates high selectivity for NaCT over NaDC3.

Experimental Protocol: Citrate Uptake Assay

This is a standard method used to determine the IC₅₀ values for this compound [1].

  • Cell Preparation: Use HEK-293 cells stably overexpressing human NaCT (HEKNaCT), or other relevant cells like cryopreserved human or mouse hepatocytes.
  • Inhibitor Incubation: Incubate the cells with this compound across a range of concentrations (e.g., 0-100 µM) for a set period, typically 30 minutes [2].
  • Uptake Initiation: Add radiolabeled [¹⁴C]-Citrate to the cell culture media.
  • Uptake Termination: After 30 minutes, stop the uptake reaction.
  • Measurement:
    • For HEK-293 cells in a plate, use a microbeta plate reader to measure incorporated radioactivity [2].
    • For hepatocytes in suspension, use scintillation counting to measure radioactivity [2].
  • Data Analysis: Calculate the percentage of citrate uptake inhibition at each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Inhibition

The mechanism of this compound's action has been clarified through structural and electrophysiological studies, resolving earlier ambiguities.

  • Allosteric, State-Dependent Inhibitor: While this compound contains a dicarboxylate moiety similar to citrate, it is not a simple competitive inhibitor. Electrophysiology and functional studies show it acts as an allosteric, state-dependent inhibitor [3].
  • Mechanism Details: Its inhibitory potency is highly dependent on the ambient citrate concentration. It has low-affinity substrate activity itself but binds to and stabilizes a specific conformational state of NaCT, thereby arresting its transport cycle and preventing citrate uptake [4] [3].
  • Structural Basis: Cryo-EM structures of NaCT in complex with this compound reveal that the inhibitor binds at the same site as citrate but in a different pose and coordination, explaining how it blocks the transport cycle [4].

The following diagram illustrates the mechanism by which this compound inhibits NaCT and the resulting metabolic effects.

G cluster_inhibition This compound Action NaCT_Active NaCT in Active State Citrate_Uptake Citrate Uptake NaCT_Active->Citrate_Uptake Metabolic_Effects ↑ Cytosolic Citrate ↑ Fatty Acid Synthesis ↑ Gluconeogenesis Citrate_Uptake->Metabolic_Effects Inhibitor_Binding This compound Binds Allosteric Site State_Arrest Transport Cycle Arrest Inhibitor_Binding->State_Arrest State-Dependent Binding State_Arrest->NaCT_Active Prevents Beneficial_Outcomes Beneficial Outcomes: ↓ Hepatic Triglycerides ↓ Blood Glucose Improved Glucose Tolerance State_Arrest->Beneficial_Outcomes Leads To

Troubleshooting Common Experimental Issues

  • Unexpectedly Low Potency in Hepatocytes: The lower IC₅₀ in hepatocytes (16.2 µM) compared to recombinant cells (0.41 µM) is expected. This is attributed to differences in membrane composition, transporter density, and the presence of other metabolic pathways [1].
  • Interpreting In Vivo Results: this compound has demonstrated efficacy in mouse models of diet-induced obesity. Oral administration (e.g., 250 mg/kg, twice daily) significantly reduced plasma glucose, hepatic triglycerides, and improved glucose tolerance [2].
  • Compound Handling: this compound is typically prepared in DMSO for stock solutions. Its polar, dicarboxylate structure gives it low passive membrane permeability, which is important to consider for experimental design and interpretation [1].

References

PF-06649298 species-specific potency differences

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary mechanism of action of PF-06649298?

    • A1: this compound is a competitive inhibitor and a transportable substrate of NaCT. It binds directly to the substrate-binding site, competing with citrate. Structural studies using cryo-EM show that this compound binds at the same site as citrate, arresting the transporter's cycle [1] [2].
  • Q2: Does this compound exhibit species-specific potency?

    • A2: No. Unlike some other NaCT inhibitors (like BI01383298), this compound is not highly species-specific. It inhibits both human and mouse NaCT, making it a cross-species tool compound [3] [2].
  • Q3: How potent is this compound against human NaCT?

    • A3: The reported IC₅₀ (half-maximal inhibitory concentration) for this compound varies with experimental conditions but is generally in the low micromolar range. The table below summarizes the quantitative data.

Inhibitor Potency Data Summary

The following table consolidates the key potency data for this compound and a related compound from the search results.

Inhibitor Name Reported IC₅₀ / Apparent IC₅₀ Species Activity Inhibition Mode
This compound (also called PF2) 0.4 - 10 µM [3] Human and mouse [2] Competitive, transportable substrate [1] [2]
BI01383298 ~100 nM [3] Human-specific (no effect on mouse NaCT) [3] Irreversible, non-competitive [3]

Experimental Protocols

Protocol 1: Assessing Citrate Uptake Inhibition in vitro This is a standard method used to determine inhibitor potency (IC₅₀) [3] [2].

  • Cell Culture: Use a cell line expressing the target transporter (e.g., HEK-293 cells stably overexpressing human SLC13A5, HepG2 cells for constitutively expressed NaCT).
  • Inhibitor Incubation: Pre-incubate cells with the inhibitor (e.g., this compound) at varying concentrations for a set time.
  • Uptake Assay: Initiate transport by adding radiolabeled [¹⁴C]-citrate to the cell medium. Incubate for a specific, short duration (a few minutes) to measure initial uptake rates.
  • Termination & Measurement: Stop the reaction by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
  • Data Analysis: Calculate the rate of citrate uptake at each inhibitor concentration and determine the IC₅₀ value by fitting the data to an appropriate inhibition model.

Protocol 2: Confirming Competitive Binding This protocol helps establish if an inhibitor is competitive, like this compound [2].

  • Whole Cell Binding: Use cells expressing NaCT and incubate them with a tritiated version of the inhibitor (e.g., [³H]-2, a this compound analog).
  • Competition: Include increasing concentrations of unlabeled citrate in parallel samples.
  • Measurement: Measure the bound radioactivity. A decrease in bound radiolabeled inhibitor with increasing citrate concentration indicates competitive binding for the same site.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Variable IC₅₀ values for this compound between cell types. Differences in endogenous NaCT expression levels or cell-specific metabolic environments [1]. Standardize experiments by using the same recombinant cell line. Include a reference inhibitor in each experiment to normalize results.
Unexpectedly low inhibition potency. The allosteric, state-dependent nature of this compound-related compounds; potency is highly dependent on ambient citrate concentration [3]. Carefully control and document citrate concentrations in all assay buffers. Perform dose-response curves at a fixed, physiologically relevant citrate level.
Need for a highly potent, human-specific inhibitor. This compound has micromolar potency and is not human-specific. Consider evaluating other inhibitors like BI01383298, which is a potent (nanomolar), irreversible, and human-specific NaCT inhibitor [3].

Mechanism of Action Diagram

The diagram below illustrates the inhibition mechanism of this compound, based on cryo-EM structural data [1].

G Substrate Citrate NaCT NaCT Transporter (Inward-Facing State) Substrate->NaCT  Binds Inhibitor This compound Inhibitor->NaCT  Binds Arrest Arrested State Inhibitor->Arrest Cycle Transport Cycle NaCT->Cycle  Enables

References

Technical Support Guide: PF-06649298 (NaCT/SLC13A5 Inhibitor)

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Properties & Mechanism of Action

What is PF-06649298 and what is its primary mechanism?

This compound is a small molecule dicarboxylate inhibitor that specifically targets the sodium-coupled citrate transporter (NaCT/SLC13A5). It functions as a competitive inhibitor that binds directly to the citrate substrate site, effectively blocking citrate uptake into cells. Structural studies using cryo-electron microscopy have confirmed that this compound binds at the same site as citrate, arresting the protein's transport cycle [1].

Key Characteristics of this compound

Table: Fundamental Properties of this compound

Property Specification
Molecular Weight 294.34 g/mol [2]
Chemical Formula C₁₆H₂₂O₅ [2]
CAS Number 1854061-16-7 [2]
Mechanism Competitive inhibitor/substrate of NaCT [1] [3]
Stereochemistry R-configuration (critical for activity) [3]

Table: Selectivity Profile of this compound

Transport System Inhibition IC₅₀ Value Experimental Context
NaCT (SLC13A5) Yes 0.41 μM HEK293 cells overexpressing NaCT [3] [2]
NaDC1 No >100 μM HEK293 cells overexpressing NaDC1 [3] [2]
NaDC3 No >100 μM HEK293 cells overexpressing NaDC3 [3] [2]

Experimental Protocols & Methodologies

Standard Citrate Uptake Assay Protocol

Purpose: To measure NaCT transport activity and inhibitor efficacy in cellular systems.

Reagents Needed:

  • [¹⁴C]-citrate (specific radioactivity: 113 mCi/mmol) [4]
  • This compound (prepare fresh solutions in DMSO)
  • Uptake buffer (containing sodium ions)
  • Appropriate cell lines (HEK293-NaCT, HepG2, or primary hepatocytes)

Procedure:

  • Cell Preparation: Seed cells in appropriate multi-well plates (e.g., 4 × 10⁵ cells/well for HepG2 cells) and culture until 80-90% confluent [4]
  • Inhibitor Pre-treatment: Incubate cells with this compound (0-100 μM) for 30 minutes [2]
  • Uptake Phase: Replace medium with uptake buffer containing [¹⁴C]-citrate and inhibitor
  • Incubation: Maintain at 37°C for 30 minutes [2]
  • Termination: Remove uptake solution and wash cells with ice-cold buffer
  • Analysis: Lyse cells and measure radioactivity using scintillation counting or microbeta plate reader [4] [3]

Critical Notes:

  • Maintain sodium ions in uptake buffer as Na⁺ is required for NaCT transport function [3]
  • Include DMSO controls (without inhibitor) for baseline activity determination
  • Lithium ions may enhance NaCT stability and function in certain experimental conditions [1]
Binding Studies with Radiolabeled Inhibitor

Purpose: To directly investigate inhibitor-transporter interaction.

Procedure:

  • Tritiated this compound Preparation: Prepare [³H]-2 via alkyne reduction of the chiral diacid with palladium on carbon and tritium gas [3]
  • Binding Assay: Incubate NaCT-expressing cells with [³H]-2 in appropriate buffer
  • Competition Experiments: Include increasing concentrations of unlabeled citrate to demonstrate competitive binding [3]
  • Measurement: Determine bound radioactivity and analyze via saturation and competition binding models

Troubleshooting Common Experimental Issues

Problem: Variable IC₅₀ Values Across Different Cell Systems

Issue: Researchers observe different IC₅₀ values when testing this compound in various cellular contexts.

Explanation: this compound demonstrates significant potency variation across different cell types due to differential NaCT expression levels and cellular environments.

Table: IC₅₀ Variations Across Cell Types

Cell System Observed IC₅₀ Context Notes
HEK293-NaCT 0.41-0.80 μM Overexpression system, high NaCT levels [3] [2]
Human Hepatocytes 16.2 μM Physiological NaCT expression, more relevant [3] [2]
Mouse Hepatocytes 4.5 μM Species-specific differences in NaCT [3] [2]

Solution:

  • Use multiple cell models for comprehensive evaluation
  • Primary hepatocytes provide more physiologically relevant data
  • Always include positive controls and cell-specific baseline measurements
Problem: Inconsistent Inhibition in Certain Assay Conditions

Issue: Inhibition efficacy varies between experiments under seemingly identical conditions.

Explanation: this compound's interaction with NaCT is state-dependent, with evidence suggesting it may behave as an allosteric inhibitor whose interaction depends on the transporter's conformational state with regard to citrate binding [4].

Solutions:

  • Standardize citrate concentrations across experiments
  • Pre-incubate with inhibitor before adding citrate
  • Control for sodium concentration precisely
  • Consider alternative inhibitors like BI01383298 (highly potent, irreversible) for specific applications [4]
Problem: Lack of Effect in Mouse Models

Issue: this compound shows reduced efficacy in murine systems compared to human-based assays.

Explanation: There are significant species-specific differences between human and mouse NaCT. Human NaCT is a low-affinity/high-capacity transporter (Kₘ 650-5000 μM), while rodent NaCT is a high-affinity/low-capacity transporter (Kₘ 20-40 μM) [5]. Additionally, human NaCT transport function is activated by Li⁺, while non-primate NaCT is inhibited by Li⁺ [5].

Solutions:

  • Verify species-specific activity before designing in vivo experiments
  • Consider humanized mouse models for preclinical studies
  • For mouse-specific work, explore alternative inhibitors with demonstrated cross-species activity

Signaling Pathways & Experimental Workflows

NaCT Inhibition Mechanism and Metabolic Consequences

The following diagram illustrates how this compound inhibits citrate transport and the subsequent metabolic effects:

G PF This compound Application NaCT NaCT/SLC13A5 Transport Blockade PF->NaCT Competitive Inhibition Citrate Reduced Cytosolic Citrate Availability NaCT->Citrate Impaired Uptake FAS Decreased Fatty Acid Synthesis Citrate->FAS Reduced Acetyl-CoA Precursors Gluconeogenesis Reduced Gluconeogenesis Citrate->Gluconeogenesis Decreased Activation of Fructose-1,6-bisphosphatase Glycolysis Increased Glycolytic Flux Citrate->Glycolysis Relieved Inhibition of Phosphofructokinase-1 Oxidation Enhanced Fatty Acid Oxidation FAS->Oxidation Reduced Malonyl-CoA (CPT-1 Disinhibition)

Diagram 1: this compound inhibits NaCT-mediated citrate uptake, reducing cytosolic citrate levels. This alters key metabolic pathways: decreased fatty acid synthesis (via reduced acetyl-CoA precursors), enhanced glycolysis (via relieved phosphofructokinase-1 inhibition), reduced gluconeogenesis, and increased fatty acid oxidation (via reduced malonyl-CoA and subsequent CPT-1 disinhibition) [1] [5] [4].

Experimental Workflow for NaCT Inhibition Studies

The following diagram outlines a standardized experimental approach for evaluating this compound activity:

G CellPrep Cell Preparation (HEK293-NaCT, HepG2, Hepatocytes) InhibitorInc This compound Pre-incubation (30 minutes, 0-100 μM) CellPrep->InhibitorInc UptakeAssay [14C]-Citrate Uptake (30 minutes, with Na⁺) InhibitorInc->UptakeAssay Analysis Analysis (Scintillation Counting) UptakeAssay->Analysis CheckPotency Unexpected Potency? Analysis->CheckPotency CheckVariability High Variability? Analysis->CheckVariability CheckSpecies Species Discrepancy? Analysis->CheckSpecies Troubleshoot Troubleshooting & Optimization Sol1 Validate Cell System (Check NaCT Expression) CheckPotency->Sol1 Sol2 Standardize Citrate Concentration & Timing CheckVariability->Sol2 Sol3 Verify Species-Specific Activity Profile CheckSpecies->Sol3

Diagram 2: Comprehensive experimental workflow for this compound studies, including key troubleshooting decision points for common issues encountered during NaCT inhibition experiments.

Frequently Asked Questions (FAQs)

Biochemical Characterization

Q: Is this compound actually transported by NaCT or does it just block citrate binding?

A: Evidence indicates this compound is both a substrate and inhibitor of NaCT. It enters cells via NaCT and exerts inhibition at the substrate site, suggesting direct competition with citrate. Binding experiments show that radiolabeled this compound specifically interacts with NaCT-expressing cells, and this binding can be out-competed with increasing citrate concentrations [1] [3].

Q: Why does this compound show higher potency in overexpression systems compared to hepatocytes?

A: This difference likely reflects multiple factors: NaCT expression density, cellular environment differences, compensatory mechanisms in native cells, and potential metabolism of the inhibitor in hepatocytes. Always use appropriate control experiments to contextualize your IC₅₀ values [3] [2].

Experimental Design

Q: What is the optimal pre-incubation time for this compound before citrate uptake assays?

A: Studies typically use a 30-minute pre-incubation period with this compound before introducing radiolabeled citrate. This allows sufficient time for the inhibitor to bind and exert its effect on the transporter [2].

Q: Are there any important steric considerations for this compound?

A: Yes, this compound activity is highly stereosensitive. The R-enantiomer (this compound) shows potent inhibition (IC₅₀ ~0.41 μM), while the S-enantiomer is significantly less active (IC₅₀ >25 μM). Always verify the stereochemical purity of your compound [3].

Application & Specificity

Q: Can this compound be used in vivo for metabolic studies?

A: Yes, this compound has demonstrated in vivo efficacy. In high-fat diet mice, oral administration (250 mg/kg, twice daily for 21 days) reversed glucose intolerance, decreased plasma glucose, and reduced hepatic triglycerides and diacylglycerides [2].

Q: How selective is this compound for NaCT versus other transporters?

A: this compound shows excellent selectivity for NaCT over related dicarboxylate transporters NaDC1 and NaDC3 (IC₅₀ >100 μM for both). It also shows no significant interaction with ATP-citrate lyase, hERG channel, major CYP450 enzymes, or over 65 other targets including various transporters, ion channels, and receptors [3].

References & Additional Resources

Key Research Articles
  • Structural Mechanism: Cryo-EM structures of human NaCT in complex with citrate and small-molecule inhibitors [1]
  • Species Specificity: Analysis of human vs. mouse NaCT differences and implications [5]
  • Irreversible Inhibition: Characterization of BI01383298 as an alternative irreversible inhibitor [4]
  • Initial Discovery: First identification and characterization of this compound [3]
Technical Notes
  • Always prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles
  • For cellular assays, ensure appropriate sodium concentrations in buffers
  • Consider species-specific differences when designing experiments and interpreting results
  • Include both high and low citrate concentrations to investigate potential state-dependent inhibition

References

PF-06649298 vs PF-06761281 potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Selectivity Profile

Feature PF-06649298 PF-06761281
IC₅₀ (HEK-hNaCT) 0.408 - 0.41 μM [1] 0.51 μM [2]
IC₅₀ (Human Hepatocytes) 16.2 μM [1] 0.74 μM (in rat/mouse Heps: 0.12/0.21 μM) [2]
Selectivity (vs. NaDC1/NaDC3) >100 μM (IC₅₀), >240-fold selective [1] [3] 13.2 / 14.1 μM (IC₅₀) [2]
In Vivo Efficacy Reversed glucose intolerance in HFD mice (250 mg/kg, oral, twice daily) [1] Information not available in search results
Proposed Mechanism State-dependent allosteric inhibitor [4] [5] State-dependent allosteric inhibitor [4]

> Note on IC₅₀: The half-maximal inhibitory concentration (IC₅₀) measures a compound's functional potency, indicating the concentration needed to inhibit a biological process by 50%. A lower IC₅₀ value means higher potency [6].

Detailed Experimental Context

The data in the table comes from specific experimental setups that are important for accurate interpretation.

  • Citrate Uptake Assay in HEK293 Cells: This is a standard assay where human NaCT is expressed in HEK293 cells. The inhibition of citrate uptake is measured using radiolabeled [¹⁴C]-citrate, typically after a 30-minute incubation with the compound. The intracellular accumulation of citrate is quantified using a microbeta plate reader or scintillation counting [1] [3].
  • Citrate Uptake in Hepatocytes: This assay uses primary human, mouse, or rat hepatocytes, which express NaCT naturally. The same [¹⁴C]-citrate uptake method is used, but the results often show different IC₅₀ values from the HEK293 model due to the more complex cellular environment, including differences in intracellular compound concentration [1] [2] [7].
  • Selectivity Assays: To determine selectivity, the same citrate uptake assay is performed in HEK293 cells expressing the closely related transporters NaDC1 (SLC13A2) or NaDC3 (SLC13A3) instead of NaCT [1] [2].

Mechanism of Action and Species Specificity

  • Allosteric Inhibition: Contrary to initial proposals, evidence suggests that both this compound and PF-06761281 are state-dependent allosteric inhibitors [4]. This means their inhibitory potency is influenced by whether the transporter is bound to its natural substrate, citrate. A cryo-EM structure confirms that this compound binds to the substrate site but acts as a partial substrate, arresting the transport cycle [5].
  • Critical Species Difference: It is crucial to note that human NaCT is a low-affinity, high-capacity transporter, while rodent NaCT is a high-affinity, low-capacity transporter [8]. This fundamental difference means that data from mouse models may not accurately predict human physiology. This compound inhibits both human and mouse NaCT, whereas another potent inhibitor, BI01383298, is highly specific for the human transporter [3].

Key Insights for Researchers

The following diagram illustrates the experimental workflow for evaluating NaCT inhibitors and the key considerations at each stage.

cluster_in_vitro In Vitro Profiling cluster_mech Mechanism & Selectivity start Evaluate NaCT Inhibitor assay1 Citrate Uptake Assay (HEK293-hNaCT) start->assay1 assay2 Citrate Uptake Assay (Primary Hepatocytes) assay1->assay2 assay3 Selectivity Assay (HEK293-NaDC1/NaDC3) assay2->assay3 kpuu Measure Kpuu (Intracellular Free Concentration) assay3->kpuu mech1 Determine Mechanism (Allosteric vs. Competitive) kpuu->mech1 mech2 Assess Species Specificity (Human vs. Rodent NaCT) mech1->mech2 in_vivo In Vivo Efficacy Study mech2->in_vivo

Based on the data and mechanisms, here are some key considerations for your research:

  • For High Specificity: PF-06761281's better selectivity profile over NaDC1 and NaDC3 may be advantageous if you aim to minimize potential off-target effects in tissues like the kidney and intestine where these related transporters are expressed [2] [7].
  • For In Vivo Studies: Be cautious when extrapolating data from rodent models to human physiology due to the significant species-specific differences in NaCT function. The choice between these inhibitors may depend on whether your experimental system uses human or rodent proteins [8] [3].
  • Interpreting Apparent Potency: The difference between a compound's potency in HEK293 cells versus hepatocytes underscores the importance of measuring the unbound partition coefficient (Kpuu). The active (R)-enantiomers of these inhibitors achieve higher intracellular free concentrations in human hepatocytes, which influences the apparent IC₅₀ [7].

References

PF-06649298 selectivity profile within SLC13 family

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of PF-06649298

The table below summarizes the inhibitory activity (IC₅₀) of this compound against different SLC13 transporters across various cell-based assays. A higher IC₅₀ value indicates lower potency.

Transporter / Cell Type IC₅₀ Value Experimental Context
NaCT (SLC13A5)
⋄ HEK-293 cells expressing NaCT 408 nM [1] [2] Inhibition of [¹⁴C]citrate uptake [1] [2].
⋄ Human hepatocytes 16.2 μM [1] [3] [2] Inhibition of [¹⁴C]citrate uptake in a more physiologically relevant native environment [1] [3] [2].
⋄ Mouse hepatocytes 4.5 μM [1] [2] Inhibition of [¹⁴C]citrate uptake [1] [2].
NaDC1 (SLC13A2)
⋄ HEK-293 cells expressing NaDC1 >100 μM [1] [2] No significant inhibition of [¹⁴C]citrate or [¹⁴C]succinate uptake observed at tested concentrations [1] [3] [2].
NaDC3 (SLC13A3)
⋄ HEK-293 cells expressing NaDC3 >100 μM [1] [2] No significant inhibition of [¹⁴C]citrate or [¹⁴C]succinate uptake observed at tested concentrations [1] [3] [2].

Experimental Protocols for Key Data

The selectivity data was primarily generated through standardized radiolabeled citrate uptake assays, a common method for evaluating transporter function and inhibition.

  • Cell Culture: Experiments used HEK-293 cells stably overexpressing the human SLC13 transporters of interest (NaCT, NaDC1, or NaDC3), as well as primary cryopreserved human and mouse hepatocytes which natively express NaCT [1] [3] [2].
  • Uptake Assay: Cells were incubated with this compound across a range of concentrations (e.g., 0-100 μM) for a set period (e.g., 30 minutes) in the presence of a solution containing [¹⁴C]citrate [1] [2].
  • Measurement: The amount of radioactive citrate accumulated inside the cells was quantified using a microbeta plate reader or scintillation counting [1] [2]. The IC₅₀ value (the concentration that inhibits 50% of citrate uptake) was then calculated from the resulting data.

The following diagram illustrates this experimental workflow:

G Start Prepare Cell Models A Pre-incubate with This compound Start->A B Add [¹⁴C]Citrate A->B C Incubate (e.g., 30 min) B->C D Measure Cellular Radioactivity C->D E Calculate IC₅₀ D->E

Mechanism of Action and Research Applications

Understanding how this compound works provides context for its selectivity and research utility.

  • Mechanism: this compound is a state-dependent allosteric inhibitor of NaCT [4] [5]. It is also recognized as a transportable substrate, meaning it is taken up into the cell by the transporter [3] [6]. Structural studies using cryo-electron microscopy have confirmed that this compound binds to the same site as citrate in an inward-facing conformation of NaCT, thereby arresting the transport cycle [5].
  • Research Utility: Due to its mechanism and favorable pharmacokinetic properties, this compound has been used in vivo to investigate the metabolic consequences of NaCT inhibition. In high-fat diet mouse models, oral administration of this compound reversed glucose intolerance and reduced plasma glucose, hepatic triglycerides, and other lipid concentrations [1] [2].

The diagram below outlines the mechanism and its metabolic consequences:

G PF This compound NaCT NaCT Transporter PF->NaCT Binds and Inhibits Citrate_Uptake Inhibition of Citrate Uptake NaCT->Citrate_Uptake Metabolic_Effects Reduced Lipid Synthesis Improved Glucose Metabolism Citrate_Uptake->Metabolic_Effects

Important Considerations for Researchers

When interpreting these findings, please consider the following:

  • Species Specificity: this compound inhibits both human and mouse NaCT, which is useful for translational animal studies [1] [7]. Note that other potent inhibitors, like BI01383298, are highly specific for human NaCT and are ineffective on the mouse ortholog [7].
  • In Vitro vs. In Vivo Potency: The compound's potency varies significantly between engineered cell lines (HEK-293) and primary hepatocytes [1] [3]. Data from primary human hepatocytes is likely more predictive of physiological activity.
  • Comparison to Other Inhibitors: this compound was an early lead compound. Its optimized derivative, PF-06761281, was developed with a more suitable in vivo pharmacokinetic profile for pharmacodynamic assessment [1] [8].

References

PF-06649298 in vitro vs in vivo efficacy correlation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The following tables consolidate the key quantitative data for PF-06649298 from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound [1] [2] [3]

Assay System Species IC50 Value Description
HEK293 cells expressing NaCT Human 408 nM - 0.41 μM Inhibition of [¹⁴C]-citrate uptake in transfected cells [2] [3].
Human Hepatocytes Human 16.2 μM Inhibition of [¹⁴C]-citrate uptake in primary liver cells [1] [2] [3].
Mouse Hepatocytes Mouse 4.5 μM Inhibition of [¹⁴C]-citrate uptake in primary liver cells [2] [3].
HEK293 cells expressing NaDC1/NaDC3 Human >100 μM Demonstrates high selectivity for NaCT over related transporters [2].

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD) Mouse Model [2] [3]

Parameter Effect in HFD Mice Experimental Details
Glucose Tolerance Reversed glucose intolerance 250 mg/kg, oral, twice daily for 21 days [2].
Hepatic Triglycerides Decreased concentration 250 mg/kg, oral, twice daily for 21 days [2].
Plasma Glucose Decreased concentration 250 mg/kg, oral, twice daily for 21 days [2].

Detailed Experimental Protocols

The key experiments that established the efficacy of this compound used the following standardized methods:

  • In Vitro Citrate Uptake Assay: This primary assay measures the compound's ability to inhibit the transport of radioactive citrate ([¹⁴C]-citrate) into cells. The protocol involves incubating cells (such as NaCT-transfected HEK293 cells or primary hepatocytes) with this compound and a known concentration of [¹⁴C]-citrate for a set period (e.g., 30 minutes). The cells are then washed to remove extracellular radioactivity, and the amount of [¹⁴C]-citrate taken up by the cells is quantified using a scintillation counter or microbeta plate reader. The IC50 value is calculated from the concentration-response curve of the inhibitor [2] [4] [3].

  • In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Model: The in vivo proof-of-concept is typically established in a mouse model of diet-induced obesity and metabolic dysfunction. Mice are fed a high-fat diet for several weeks to develop obesity, glucose intolerance, and hepatic steatosis. This compound is then administered (e.g., by oral gavage at 250 mg/kg, twice daily) for a period of several weeks (e.g., 21 days). Key metabolic endpoints are measured, including:

    • Intraperitoneal Glucose Tolerance Test (IPGTT): After a fast, mice are injected with glucose, and blood glucose levels are measured over time to assess glucose clearance.
    • Tissue Analysis: At the end of the study, liver tissues are analyzed for triglyceride and diacylglycerol content, and plasma is collected to measure glucose and insulin levels [2] [3].

Mechanism of Action and Selectivity

This compound is a diacid molecule that acts on the NaCT transporter. Recent structural studies using cryo-electron microscopy have shown that it is an allosteric, state-dependent inhibitor, binding at the same site as citrate and arresting the transporter's cycle [5] [6]. It is also recognized as a transportable substrate for NaCT, meaning it is taken up into the cell by the transporter it inhibits [3]. The diagram below illustrates this mechanism and the subsequent metabolic effects.

G PF This compound (Inhibitor) NaCT NaCT Transporter (SLC13A5) PF->NaCT  Allosteric Inhibition Cit Extracellular Citrate Cit->NaCT  Transport Blocked IntCit Reduced Intracellular Citrate Influx NaCT->IntCit Met1 Reduced Activation of Acetyl-CoA Carboxylase (ACC) IntCit->Met1 Met3 Increased Fatty Acid Oxidation IntCit->Met3 Met2 Reduced Fatty Acid Synthesis Met1->Met2 Met4 Improved Glucose Homeostasis Met2->Met4 Met3->Met4 Outcome In Vivo Outcome: Reduced Liver Fat & Improved Glycemia Met4->Outcome

The inhibitory mechanism leads to two major metabolic consequences that explain the in vivo efficacy:

  • Reduced Lipid Synthesis: Lower cytosolic citrate leads to reduced activation of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. This results in decreased production of malonyl-CoA, a precursor for fats and also an inhibitor of carnitine palmitoyltransferase-1 (CPT-1) [7] [6].
  • Increased Lipid Oxidation: With reduced malonyl-CoA, the inhibition on CPT-1 is lifted, allowing more fatty acids to enter the mitochondria to be oxidized for energy [7] [6].

These shifts in hepatic metabolism—away from fat storage and toward fat burning—underpin the observed reductions in liver triglycerides and improvements in whole-body glucose regulation [2].

Comparison with Other NaCT Inhibitors

For context, here is a comparison of this compound with other inhibitors described in the literature.

Table 3: Comparison of Select NaCT Inhibitors [7] [4]

Inhibitor Reported IC50 (Human NaCT) Key Characteristics
This compound 0.41 μM (HEKNaCT) 16.2 μM (Human Heps) Substrate-like, allosteric inhibitor; active in both human and mouse systems [4] [3].
ETG-5773 160 nM (HepG2 Citrate Uptake) Non-competitive, non-substrate inhibitor; cross-species activity (human & mouse); high potency [7].
BI01383298 ~25-100 nM Irreversible, non-competitive inhibitor; highly potent but human-specific (no effect on mouse NaCT) [7] [4].

Key Insights on Correlation

  • The Kpuu Parameter: The unbound partition coefficient (Kpuu) is a critical parameter for translating in vitro findings to in vivo. One study found that the in vitro Kpuu obtained from rat suspension hepatocytes showed a good correlation with the in vivo Kpuu of liver-to-plasma. This demonstrates that the intracellular free drug concentration measured in vitro can predict the tissue distribution in a living organism, strengthening the validity of the in vitro models [1].
  • Potency is System-Dependent: The IC50 of this compound varies significantly depending on the cellular system used (e.g., 0.41 μM in transfected HEK293 cells vs. 16.2 μM in human hepatocytes). This highlights that inhibitor potency is influenced by the cellular context, such as the native expression levels of the transporter and the presence of other cellular components. Therefore, data from primary hepatocytes is often considered more physiologically relevant for predicting in vivo efficacy [2] [3].

References

PF-06649298 comparison with other dicarboxylate inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of NaCT (SLC13A5) Dicarboxylate Inhibitors

Inhibitor Name Reported IC₅₀ / Potency Inhibition Mechanism Species Specificity Key Characteristics
PF-06649298 (PF2) 0.41 μM (in HEKNaCT cells) [1] Competitive / Transportable substrate [1] [2] Inhibits both human and mouse NaCT [3] First potent, selective small-molecule probe; clean in vitro safety profile [1].
BI01383298 ~100 nM (highest known potency) [3] Irreversible, non-competitive [3] Selective for human NaCT; no effect on mouse NaCT [3] Exposure leads to decreased HepG2 cell proliferation [3].
PF-06761281 Improved potency vs. This compound (~4-fold) [3] Allosteric inhibitor [3] Information Not Specified Derivative of this compound with optimized structure [3].
ZINC39396 Ki of 0.34 mM [3] Non-competitive [3] Information Not Specified Early identified small-molecule inhibitor with weak activity [3].

Detailed Experimental Insights

The following sections provide deeper context on the experimental data and mechanisms behind these inhibitors.

  • Experimental Protocols for Key Assays: The primary data for these comparisons often comes from cellular uptake assays.

    • Typical Workflow: Researchers use cell lines (like HEK293 or HepG2) that express NaCT. They incubate these cells with a radioactive tracer, such as [¹⁴C]-Citrate, in the presence or absence of the inhibitor compound. After a set time, they measure the amount of radioactivity taken up by the cells to determine the level of transport inhibition [3] [1].
    • Surface Biotinylation: This technique is used to confirm that changes in transport activity observed in mutagenesis studies are due to altered function of the transporter and not simply a result of reduced numbers of transporters on the cell surface [4].
  • Inhibition Mechanisms and Structural Insights: The inhibitors work through distinct mechanisms, which are crucial for drug design.

    • This compound binds directly to the substrate binding site of NaCT, competing with citrate. Structural studies using cryo-electron microscopy have visualized this binding, showing that it acts as a competitive inhibitor [2].
    • BI01383298 represents a different class. It is an irreversible, non-competitive inhibitor, meaning it inactivates NaCT permanently by binding to a site other than the citrate binding pocket. This explains its unique efficacy and long-lasting effect [3].

NaCT's Role and Inhibition Pathways

The diagrams below illustrate the metabolic role of NaCT and how different inhibitors interact with it.

g1 Blood Citrate Blood Citrate NaCT Transporter NaCT Transporter Blood Citrate->NaCT Transporter Uptake Cytosolic Citrate Cytosolic Citrate NaCT Transporter->Cytosolic Citrate Fatty Acid Synthesis Fatty Acid Synthesis Cytosolic Citrate->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis Cytosolic Citrate->Cholesterol Synthesis Inhibits Glycolysis Inhibits Glycolysis Cytosolic Citrate->Inhibits Glycolysis Gluconeogenesis Gluconeogenesis Cytosolic Citrate->Gluconeogenesis This compound This compound This compound->NaCT Transporter Blocks BI01383298 BI01383298 BI01383298->NaCT Transporter Blocks

Diagram: Metabolic Role of NaCT and Inhibitor Action. NaCT imports citrate from the blood into liver cells. Elevated cytosolic citrate promotes fatty acid and cholesterol synthesis while inhibiting glycolysis and promoting gluconeogenesis. Inhibiting NaCT blocks citrate uptake, thereby opposing these metabolic pathways [3] [2].

g2 cluster_1 Competitive Inhibition (e.g., this compound) cluster_2 Non-Competitive Inhibition (e.g., BI01383298) Citrate Citrate SBS Substrate Binding Site Citrate->SBS Binds CompInhib This compound CompInhib->SBS Competes Citrate2 Citrate2 SBS2 Substrate Binding Site Citrate2->SBS2 Binds NonCompInhib BI01383298 AlloSite Allosteric/Other Site NonCompInhib->AlloSite Binds Transporter NaCT Transporter SBS2->Transporter AlloSite->Transporter Alters Function

Diagram: Mechanisms of NaCT Inhibition. Competitive inhibitors like this compound bind to the same site as citrate, directly blocking its entry. In contrast, non-competitive inhibitors like BI01383298 bind to a different (allosteric) site on the transporter, causing a permanent change that inactivates its function without directly competing with citrate [3] [2].

Key Comparative Takeaways

  • This compound (PF2): Serves as a foundational, competitive inhibitor with good potency and a well-understood mechanism, valuable as a research tool and for validating NaCT as a therapeutic target [1] [2].
  • BI01383298: Represents a more advanced profile with superior potency (nanomolar range) and a unique irreversible mechanism. Its high human specificity is a critical feature for drug development, though it complicates preclinical testing in common mouse models [3].
  • Mechanistic Evolution: The field has progressed from simple competitive mimics of citrate to more sophisticated, high-affinity, and mechanistically distinct compounds like irreversible inhibitors [3].

References

PF-06649298 safety profile and off-target effects

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Profile and Experimental Data

The table below summarizes the key characteristics and experimental data for PF-06649298 and other NaCT inhibitors for a direct comparison.

Inhibitor Name Reported IC₅₀ (Citrate Uptake) Mechanism of Action Species Activity Key Off-Target & Safety Findings

| This compound | ~408 nM (HEK-hNaCT) ~16.2 µM (Human Hepatocytes) [1] [2] | Competitive, substrate-like inhibitor; proposed allosteric, state-dependent inhibition [3] [1] [4] | Human & Mouse [5] [1] | Highly selective for NaCT over NaDC1/NaDC3 (IC₅₀ >100 µM) [1]. No significant inhibition of hERG, major CYP450s, or 65+ other targets [1]. No cytotoxicity in HepG2 cells up to 300 µM [1]. | | ETG-5773 | ~160 nM (Human NaCT) ~180 nM (Mouse Nact) [5] | Non-competitive, non-substrate-like inhibitor [5] | Human & Mouse [5] | >100-fold selective for NaCT over NaDC3 [5]. No cytotoxic effects at concentrations up to 50 µM [5]. | | BI01383298 | ~25-100 nM (Human NaCT) [5] [4] | Irreversible, non-competitive inhibitor [4] | Human-specific (No effect on mouse NaCT) [5] [4] | N/A in searched results |

Experimental Protocols from Key Studies

Here are the detailed methodologies for the critical experiments cited in the table above.

  • Citrate Uptake Assay (Primary Activity) [1]:

    • Cell Models: HEK-293 cells stably overexpressing human NaCT (HEKNaCT); cryopreserved human or mouse hepatocytes (for species-specific activity).
    • Protocol: Cells are incubated with a radioactive tracer, [¹⁴C]-citrate, in the presence of varying concentrations of the inhibitor. After a set time (e.g., 30 minutes), uptake is halted, cells are washed, and the accumulated radioactivity is quantified using a microbeta plate reader or scintillation counting. IC₅₀ values are calculated from the resulting inhibition curves.
  • Selectivity Profiling (Off-Target Effects) [1]:

    • SLC13 Family Selectivity: Citrate or succinate uptake assays were performed in parallel using HEK-293 cells overexpressing the related transporters human NaDC1 (SLC13A2) and NaDC3 (SLC13A3).
    • Broad Panel Screening: The compound was tested against a diverse panel of over 65 proteins, including enzymes, ion channels (e.g., hERG), receptors, and transporters. Interaction with major human Cytochrome P450 (CYP) enzymes (CYP1A2, 2C8, 2C9, 2D6, 3A4) was also assessed.
  • Cytotoxicity Assays [5] [1]:

    • Cell Viability Readouts: Studies used assays like CellTiter-Glo, which measures cellular ATP levels as a marker of metabolically active cells, to assess viability after inhibitor treatment.
    • Cell Lines: Commonly used models include HepG2 (human liver carcinoma) and the HEK-293-based lines used in uptake assays.
    • Procedure: Cells are exposed to a range of inhibitor concentrations for a prolonged period (e.g., 72 hours). Viability is then measured relative to untreated control cells.

Pathway and Experimental Workflow

The following diagram illustrates the role of NaCT in hepatic metabolism and the point of inhibition for the compounds discussed, integrating the core biochemical pathways from the search results [5] [6] [1].

G cluster_hep Hepatocyte Citrate Citrate NaCT NaCT Citrate->NaCT Uptake ACLY ATP-Citrate Lyase (ACLY) NaCT->ACLY Cytosolic Citrate Inhibitors Inhibitors NaCT->Inhibitors Blocked by AcCoA Cytosolic Acetyl-CoA ACLY->AcCoA Acetyl-CoA OAA Oxaloacetate (OAA) ACLY->OAA Oxaloacetate FAS Fatty Acid & Cholesterol Synthesis AcCoA->FAS Promotes

Research Implications and Future Directions

  • Mechanism Nuance: While initially characterized as a competitive substrate, a 2024 study suggests this compound and its analog act as allosteric, state-dependent inhibitors, with potency influenced by ambient citrate levels [3]. This is a critical consideration for interpreting in vivo data.
  • Species Specificity is Critical: BI01383298 highlights a major challenge in translational research: profound species-specific inhibition [5] [4]. This underscores the importance of validating results in human-relevant models.
  • Therapeutic Rationale: Inhibiting NaCT aims to reduce cytosolic citrate, a key metabolic intermediate. This is predicted to downregulate fatty acid and cholesterol synthesis while potentially promoting fatty acid oxidation, making it a compelling strategy for treating metabolic diseases like MAFLD and diabetes [5] [6] [1].

References

PF-06649298 structural analogs and optimization

Author: Smolecule Technical Support Team. Date: February 2026

Profile of PF-06649298

This compound is a potent and selective small-molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5). Inhibition of NaCT in the liver is a potential therapeutic strategy for metabolic disorders like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), as it can reduce fatty acid synthesis by limiting the cytosolic citrate required for this process [1] [2].

The table below summarizes the core characteristics of this compound:

Property Description
Target Sodium-coupled citrate transporter (NaCT or SLC13A5) [1] [2]
Role Inhibitor and substrate [1] [3]
Primary Indication Target Metabolic disorders (Type 2 diabetes, obesity, NAFLD) [1] [2]
Structure Small dicarboxylate molecule [1]
Key Feature High selectivity for NaCT over related transporters NaDC1 and NaDC3 [1]

Mechanism of Action and Selectivity

This compound competes with citrate for the substrate binding site on NaCT. It is not only an inhibitor but also a substrate for the transporter, meaning it is actively transported into the cell [1] [3]. Its binding and transport are stereosensitive, with the (R)-enantiomer being the active form [3].

The high-resolution cryo-EM structure of human NaCT in complex with this compound reveals that the inhibitor binds the same site as citrate, arresting the transporter's cycle [2]. The structure also explains the compound's high selectivity for NaCT over the homologous transporters NaDC1 and NaDC3, which is a crucial feature for minimizing off-target effects [1] [2].

Experimental and Physicochemical Data

The following table consolidates key experimental data for this compound:

Parameter Value / Result Context / Notes
IC₅₀ (in vitro) 0.41 µM [1] HEK-293 cells overexpressing SLC13A5 (HEKNaCT)
IC₅₀ (ex vivo) 16.2 µM [1] Cryopreserved human hepatocytes (potency shift is common in more complex physiological systems)
Kₕ (in hepatocytes) 24 µM [3] Michaelis-Menten constant in human hepatocytes
Selectivity >100-fold selective for NaCT over NaDC1/NaDC3 [1] No significant inhibition of NaDC1 or NaDC3 at relevant concentrations
Unbound Partition Coefficient (Kₖ₌₌) ~3 (diacid), ~59 (ethyl ester prodrug) [3] In human hepatocytes; indicates active uptake (Kpuu >1); prodrug (PF-06757303) achieves much higher intracellular concentrations
Safety & Selectivity Profile Clean in vitro safety profile [1] No significant inhibition of hERG channel, major CYP450 enzymes, or a panel of 65+ other targets; negative in genetic toxicity assays

Key Experimental Protocols

The search results reference several key methodologies used to characterize this compound. Here is a summary of the core protocols:

  • Citrate Uptake Assay (for IC₅₀ Determination): Citrate transport is measured in a stable HEK-293 cell line overexpressing human SLC13A5 (HEKNaCT) or in cryopreserved human hepatocytes. Uptake of radiolabeled [¹⁴C]-citrate is measured in the presence of increasing concentrations of this compound to determine its inhibitory potency (IC₅₀) [1].
  • Unbound Partition Coefficient (Kpuu) Measurement: The asymmetric distribution of this compound between cells and medium is determined in vitro using suspended human hepatocytes. The methodology involves measuring the total drug concentration in the cells and medium and adjusting for the unbound (active) fraction using techniques like equilibrium dialysis. This Kpuu value helps predict in vivo liver-to-plasma distribution [3].
  • Cryo-EM Structure Determination: The structural basis of inhibition was elucidated by determining the high-resolution cryo-electron microscopy (cryo-EM) structure of full-length human NaCT in complex with this compound. This involved protein purification, complex formation, vitrification, and high-resolution data collection and processing [2].

NaCT Inhibitor Mechanism and Assay Workflow

The following diagram illustrates the role of NaCT and the general workflow for evaluating its inhibitors, based on the described mechanisms and assays.

Research Implications and Considerations

The data on this compound highlights several key points for researchers:

  • Leveraging Prodrugs: The dramatic difference in Kpuu between the diacid this compound and its ethyl ester prodrug (PF-06757303) demonstrates a highly effective strategy to enhance intracellular delivery of polar diacid molecules [3].
  • Importance of Free Drug Concentration: The pharmacological activity directly correlates with the intracellular free drug concentration, not the nominal assay concentration. This underscores the critical need to measure Kpuu for a accurate interpretation of in vitro potency [3].
  • Stereochemistry is Critical: The significant difference in activity between the (R) and (S) enantiomers of the lead compound underscores that chiral optimization and analysis are essential in this chemical series [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

294.14672380 g/mol

Monoisotopic Mass

294.14672380 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Rives ML, Shaw M, Zhu B, Hinke SA, Wickenden AD. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and PF-06761281. Mol Pharmacol. 2016 Dec;90(6):766-774. Epub 2016 Oct 17. PubMed PMID: 27754898.
2: Huard K, Gosset JR, Montgomery JI, Gilbert A, Hayward MM, Magee TV, Cabral S, Uccello DP, Bahnck K, Brown J, Purkal J, Gorgoglione M, Lanba A, Futatsugi K, Herr M, Genung NE, Aspnes G, Polivkova J, Garcia-Irizarry CN, Li Q, Canterbury D, Niosi M, Vera NB, Li Z, Khunte B, Siderewicz J, Rolph T, Erion DM. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family. J Med Chem. 2016 Feb 11;59(3):1165-75. doi: 10.1021/acs.jmedchem.5b01752. Epub 2016 Jan 27. PubMed PMID: 26734723.

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